5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-bromofuro[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQUMCDYSZFKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261099 | |
| Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-73-0 | |
| Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
This guide provides a comprehensive overview of a robust synthetic pathway to 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The furo[2,3-b]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds, and the targeted brominated carbaldehyde serves as a versatile intermediate for further molecular elaboration.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also insights into the underlying chemical principles and strategic considerations.
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The fusion of a furan ring with a pyridine moiety in the furo[2,3-b]pyridine system creates a unique electronic and structural motif that has proven to be highly valuable in the design of therapeutic agents. This scaffold is an isostere of 7-azaindole and is recognized for its ability to form key hydrogen bonding interactions with biological targets, particularly protein kinases. The strategic placement of a bromine atom and a carbaldehyde group on this core structure opens up a vast chemical space for the synthesis of diverse compound libraries through various cross-coupling and condensation reactions, respectively.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-stage synthetic strategy. The primary disconnection is at the C2-formyl group, indicating a formylation reaction as the final key step. The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich heterocyclic systems and is therefore the method of choice.[2][3][4] This leads to the key intermediate, 5-Bromofuro[2,3-b]pyridine.
The second disconnection breaks the furan ring, suggesting a cyclization strategy from a suitably functionalized 5-bromopyridine precursor. A reliable approach involves the construction of the furan ring via an intramolecular cyclization of a 2-alkoxy-5-bromopyridine derivative. This intermediate can be prepared from the commercially available and relatively inexpensive 2-hydroxy-5-bromopyridine.
This multi-step approach, commencing from readily accessible starting materials, offers a practical and scalable route to the desired product.
Synthetic Pathway and Experimental Protocols
The overall synthetic pathway is depicted in the workflow diagram below:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Hydroxy-5-bromopyridine
While 2-hydroxy-5-bromopyridine is commercially available, it can also be synthesized from 5-bromo-2-methoxypyridine via acid-catalyzed hydrolysis.[5]
Experimental Protocol:
-
To a solution of 5-bromo-2-methoxypyridine (15.0 g, 79.8 mmol) in a round-bottom flask, add 6M hydrochloric acid (150 mL).
-
Heat the reaction mixture to 100°C and stir for 20 hours.
-
After cooling to room temperature, dilute the mixture with water (600 mL).
-
Neutralize the solution to pH 7 by the careful addition of a 1M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (4 x 200 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium chloride solution (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by trituration with a mixture of petroleum ether and ethyl acetate (10:1) to yield 2-hydroxy-5-bromopyridine as a white solid.
| Compound | Starting Material | Reagents | Yield | Reference |
| 2-Hydroxy-5-bromopyridine | 5-Bromo-2-methoxypyridine | HCl, NaOH | ~62% | [5] |
Step 2 & 3: Synthesis of 5-Bromofuro[2,3-b]pyridine via O-Alkylation and Intramolecular Cyclization
This two-step sequence involves the O-alkylation of 2-hydroxy-5-bromopyridine with an appropriate α-halo ketone, followed by an intramolecular cyclization to construct the furan ring. For the synthesis of the unsubstituted furo[2,3-b]pyridine core, a reagent like chloroacetaldehyde or its synthetic equivalent would be used, followed by cyclization and subsequent steps. A more direct approach for a substituted analog involves using a substituted α-halo ketone.
Conceptual Protocol for Furan Ring Formation:
-
O-Alkylation: To a solution of 2-hydroxy-5-bromopyridine in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate. Then, add a slight excess of an α-halo ketone (e.g., 2-chloroacetone). The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Intramolecular Cyclization: The resulting 2-(2-oxoalkoxy)-5-bromopyridine intermediate can be cyclized under acidic or basic conditions. For instance, treatment with a strong acid like polyphosphoric acid (PPA) or a Brønsted acid can catalyze the intramolecular aldol-type condensation to form the furo[2,3-b]pyridine ring system.[6]
Step 4: Vilsmeier-Haack Formylation of 5-Bromofuro[2,3-b]pyridine
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Mechanism of the Vilsmeier-Haack Reaction:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (10 equivalents).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-Bromofuro[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Product | Starting Material | Reagents | Expected Yield | Reference |
| This compound | 5-Bromofuro[2,3-b]pyridine | DMF, POCl₃ | Good to Excellent | [2][7] |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the furo[2,3-b]pyridine core and a distinct singlet for the aldehyde proton, typically in the range of δ 9.5-10.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 180-200 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Conclusion
This technical guide has outlined a logical and experimentally viable synthetic route for the preparation of this compound. The presented pathway leverages well-established and reliable chemical transformations, starting from readily available precursors. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
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National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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PubMed. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. [Link]
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Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
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National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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ResearchGate. A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. [Link]
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Sci-Hub. Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. [Link]
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1H NMR and 13C NMR of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction
This compound is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its structural similarity to purines and its presence in various biologically active molecules. Unambiguous structural characterization is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation is grounded in fundamental NMR principles and supported by data from analogous structures, offering a predictive framework for spectral assignment. We will explore the causal relationships between the molecule's electronic architecture and its NMR spectral features, detailing the influence of the heteroatoms, the bromine substituent, and the aldehyde functional group on chemical shifts and coupling constants.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, the standardized IUPAC numbering for the furo[2,3-b]pyridine ring system is used. The aldehyde group is attached at the C2 position.
Caption: Molecular structure and atom numbering scheme.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display four distinct signals in the aromatic region and one highly deshielded signal for the aldehydic proton. The chemical shifts are dictated by the electron-withdrawing effects of the pyridine nitrogen, the aldehyde group, and the bromine atom, as well as the electron-donating nature of the furan oxygen.
-
Aldehyde Proton (CHO): The proton of the aldehyde group is the most deshielded proton in the molecule due to the strong anisotropic and electron-withdrawing effects of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 9.5–10.5 ppm.[1][2]
-
Furan Proton (H3): This proton is on the furan ring, adjacent to the oxygen atom. While the oxygen is electron-donating, the proximity to the electron-withdrawing pyridine ring and the C2-aldehyde group results in a chemical shift in the aromatic region, likely around δ 7.5-8.0 ppm. It should appear as a singlet as it has no adjacent protons.
-
Pyridine Proton (H4): This proton is ortho to the bromine atom at C5 and meta to the pyridine nitrogen. The electron-withdrawing inductive effect of the bromine and the nitrogen will deshield this proton. It is expected to appear as a doublet due to coupling with H6, though this coupling is across four bonds (para-coupling, ⁴J) and may be small (typically 0-1 Hz). Its chemical shift is predicted to be in the δ 8.2-8.6 ppm range.
-
Pyridine Protons (H6 and H7): H7 is ortho to the electron-withdrawing pyridine nitrogen, making it one of the more deshielded protons on the pyridine ring, anticipated around δ 8.5-8.9 ppm. H6 is meta to the nitrogen and ortho to the bromine. These two protons are ortho to each other and will exhibit vicinal coupling (³J). Therefore, H7 should appear as a doublet coupled to H6, and H6 should appear as a doublet coupled to H7. The typical ³JHH coupling constant for ortho protons on a pyridine ring is in the range of 4.5-5.5 Hz.[3]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.2 | Singlet (s) | - |
| H7 | 8.7 - 8.9 | Doublet (d) | ³J = ~5.0 Hz |
| H4 | 8.4 - 8.6 | Doublet (d) | ⁴J = ~0.8 Hz |
| H6 | 8.2 - 8.4 | Doublet of doublets (dd) | ³J = ~5.0 Hz, ⁴J = ~0.8 Hz |
| H3 | 7.6 - 7.8 | Singlet (s) | - |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.[4][5]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the eight carbons of the furo[2,3-b]pyridine core and the one carbonyl carbon of the aldehyde.
-
Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon, typically appearing significantly downfield in the δ 175-195 ppm range.[2]
-
Aromatic Carbons (C2-C7a): The chemical shifts of the ring carbons are influenced by their proximity to the heteroatoms (N, O), the bromine, and the aldehyde group.
-
C2 and C7a: These carbons are adjacent to the electron-donating furan oxygen and the electron-withdrawing pyridine nitrogen, respectively, leading to complex shifts. C2, bearing the aldehyde, will be significantly deshielded.
-
C5: The carbon directly attached to the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect, typically appearing in the δ 115-125 ppm range in brominated pyridines.[6]
-
C4, C6, C7: These protonated carbons will appear in the aromatic region (δ 120-155 ppm). C7, being alpha to the nitrogen, is expected to be the most deshielded among them.[7]
-
Quaternary Carbons (C3a, C7a): These carbons, located at the ring fusion, often have lower intensity peaks and their shifts are influenced by the electronic nature of both fused rings.
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 180 - 185 |
| C7a | 155 - 160 |
| C2 | 152 - 156 |
| C4 | 145 - 150 |
| C7 | 140 - 145 |
| C6 | 125 - 130 |
| C3a | 122 - 128 |
| C5 | 118 - 122 |
| C3 | 110 - 115 |
Note: These are estimated chemical shift ranges. For definitive assignment, 2D NMR experiments such as HSQC and HMBC would be required.
Experimental Protocol for NMR Analysis
A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a field-proven methodology for the NMR analysis of this compound.
Workflow Diagram
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An In-depth Technical Guide to the Mass Spectrometry of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its fused ring system, incorporating both a furan and a pyridine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1] The presence of a bromine atom and an aldehyde functional group provides reactive handles for further chemical modifications. As with any compound destined for pharmaceutical development, rigorous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities for small molecules.[2][3]
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, ionization techniques, and the interpretation of mass spectral data. We will explore the predictable fragmentation pathways of this molecule, enabling its unambiguous identification and characterization.
Molecular Structure and Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for selecting the appropriate MS methodology.[4]
-
Chemical Formula: C₈H₄BrNO₂[5]
-
Molecular Weight: 224.99 g/mol (for ⁷⁹Br) and 226.99 g/mol (for ⁸¹Br)
-
Key Structural Features:
-
A planar, aromatic furo[2,3-b]pyridine core.
-
An electron-withdrawing aldehyde group at the 2-position of the furan ring.
-
A bromine atom at the 5-position of the pyridine ring.
-
The presence of the bromine atom is a key characteristic that will be readily apparent in the mass spectrum due to the near 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6] This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6]
| Property | Value | Significance for MS Analysis |
| Monoisotopic Mass | 224.94796 u (⁷⁹Br), 226.94592 u (⁸¹Br) | The exact mass is used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Polarity | Moderately polar | Influences the choice of chromatographic conditions (if coupled with LC) and the selection of the ionization source (e.g., ESI is suitable). |
| Thermal Stability | Expected to be thermally stable | Allows for analysis by techniques that require volatilization, such as Gas Chromatography-MS (GC-MS) with appropriate derivatization, or Electron Ionization. |
| Functional Groups | Aldehyde, Pyridine Nitrogen, Furan Oxygen, Bromine | These sites will direct the fragmentation pathways, providing structural information. The pyridine nitrogen is a site for protonation in soft ionization. |
Optimizing the Mass Spectrometric Workflow
A robust and reproducible mass spectrometric analysis begins with careful sample preparation and the selection of an appropriate ionization technique.
Sample Preparation and Introduction
The primary objective of sample preparation is to present the analyte to the ion source in a suitable solvent and concentration, free from interfering matrix components.[3]
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for the instrument's sensitivity range (typically in the low µg/mL to ng/mL range).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or ion source.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a liquid chromatography (LC) system. A reversed-phase C18 column is a suitable choice for separating the analyte from potential impurities.
Workflow for LC-MS Analysis
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
Choosing the Right Ionization Technique
The choice of ionization method is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural fragmentation).[7]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules like this compound.[8][9] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. The basic pyridine nitrogen is a prime site for protonation, making positive-ion mode ESI the method of choice. This technique is perfectly suited for coupling with LC.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[10] While ESI is generally preferred for this molecule, APCI could be a viable alternative, also producing [M+H]⁺ ions.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[8][9] EI is not compatible with LC but is the standard for GC-MS. It provides a detailed fragmentation "fingerprint" that is highly valuable for structural confirmation and library matching.
Mass Analysis and Interpretation: Deciphering the Spectrum
High-Resolution Mass Spectrometry (HRMS)
For definitive identification, HRMS analysis using instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended. This allows for the determination of the accurate mass of the molecular ion to within a few parts per million (ppm), which can be used to confirm its elemental formula.
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [M+H]⁺ | 225.95557 u | 227.95353 u |
| [M+Na]⁺ | 247.93751 u | 249.93547 u |
Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation
To gain structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[11] The fragmentation of this compound is expected to be directed by its functional groups.
Predicted Fragmentation Pathways (Positive Ion Mode)
The protonated molecular ion, with its characteristic M+2 peak, will be the precursor for fragmentation. The primary fragmentation events are likely to be:
-
Loss of Carbon Monoxide (CO): Aldehydes are known to undergo fragmentation via the loss of a neutral CO molecule (28 Da).[6][12] This is often a favorable pathway for aromatic aldehydes.
-
Loss of the Aldehyde Group (CHO): Cleavage of the bond between the furan ring and the carbonyl group can result in the loss of the formyl radical (•CHO, 29 Da) or, more likely after protonation, the loss of CO followed by H•.
-
Cleavage of the Furan Ring: The furan ring may undergo ring-opening or cleavage, though this is typically less favorable than the loss of the aldehyde group.
-
Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br, 79/81 Da). This would be evident by the disappearance of the characteristic isotopic pattern in the resulting fragment ion.
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways in positive ion MS/MS.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a standard method for the analysis of this compound using a Q-TOF mass spectrometer.
Instrumentation:
-
LC System: UHPLC system
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/Hr
-
MS Scan Range: m/z 50 - 500
-
MS/MS: Data-dependent acquisition (DDA), selecting the top 3 most intense ions for fragmentation.
-
Collision Energy: Ramped from 10-40 eV
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and structural characterization. By leveraging soft ionization techniques like ESI, the protonated molecular ion can be readily observed, displaying the characteristic isotopic signature of a monobrominated compound. High-resolution mass spectrometry can confirm its elemental composition with high confidence. Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through predictable fragmentation patterns, primarily involving the loss of carbon monoxide from the aldehyde group. The methodologies and protocols described in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to confidently analyze this important heterocyclic compound.
References
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]
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National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Retrieved from [Link]
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MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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National Institutes of Health. (n.d.). Droplet Electrospray Ionization Mass Spectrometry for High Throughput Screening for Enzyme Inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: Properties and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a halogenated heterocyclic compound featuring a fused furo[2,3-b]pyridine scaffold. This bicyclic system, an isostere of indole, is of significant interest in medicinal chemistry due to its unique structural and electronic properties. The presence of a bromine atom and a reactive aldehyde group provides synthetic handles for further molecular elaboration, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, inferred methodologies for its synthesis and characterization, and explores its potential applications in drug discovery and development, with a particular focus on its role as a precursor to potent kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. This versatility has led to the development of numerous derivatives with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The rigid, planar nature of the fused ring system provides a well-defined three-dimensional structure for molecular recognition by target proteins. The strategic placement of the bromine atom and the aldehyde functionality on this scaffold in this compound offers multiple avenues for synthetic diversification, allowing for the systematic exploration of the chemical space around this core to optimize biological activity.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and data for analogous compounds, we can summarize its key properties.
| Property | Value | Source |
| Chemical Formula | C₈H₄BrNO₂ | Echo BioSystems |
| Molecular Weight | 226.03 g/mol | Guangzhou Weibo Technology Co., Ltd. |
| Appearance | Lyophilized powder | Echo BioSystems |
| Purity | ≥95% | Echo BioSystems |
| Solubility | While specific data is unavailable, related compounds like 5-Bromopyridine-2-carbaldehyde are soluble in DMSO, methanol, and other organic solvents.[1] It is anticipated that this compound will exhibit similar solubility characteristics. | Inferred |
| Storage | Store at -20°C upon receipt. Aliquoting is necessary for multiple uses to avoid repeated freeze-thaw cycles. | Echo BioSystems |
Molecular Structure:
-
InChI: 1S/C8H4BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H
-
SMILES: O=Cc1cc2ncc(Br)cc2o1
Synthesis and Characterization: A Proposed Approach
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
A potential synthetic approach could involve a Sonogashira coupling of a suitably substituted 2-ethynylpyridine derivative with a bromine source, followed by an intramolecular cyclization to form the furan ring. The aldehyde functionality could then be introduced by oxidation of a corresponding primary alcohol.
Characterization Techniques:
The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the aromatic protons on the pyridine and furan rings, as well as a downfield singlet for the aldehyde proton.
-
¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbon of the aldehyde.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration would be expected in the region of 1680-1700 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its functional groups and the nature of the fused heterocyclic core.
Reactivity of the Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine substituents.
-
Wittig reaction: To form alkenes.
-
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.
Reactivity of the Bromine Atom: The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.
Stability of the Furo[2,3-b]pyridine Core: Furo[2,3-b]pyridines substituted with electron-withdrawing groups can be susceptible to ring-opening when treated with strong bases or nucleophiles. Care should be taken to select appropriate reaction conditions to maintain the integrity of the heterocyclic core during synthetic manipulations.
Storage and Handling: As a lyophilized powder, it is important to store the compound at the recommended temperature of -20°C and to protect it from moisture.[2] For handling, standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Applications in Drug Discovery and Development
The furo[2,3-b]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the field of oncology. Derivatives of this core have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Potential as Kinase Inhibitors:
The rigid structure of the furo[2,3-b]pyridine core can serve as an excellent anchor for binding to the ATP-binding pocket of kinases. The aldehyde and bromo-substituents of this compound provide ideal points for the introduction of various pharmacophoric groups to enhance potency and selectivity.
Illustrative Signaling Pathway Involvement:
Caption: Furo[2,3-b]pyridine derivatives as potential inhibitors of kinase signaling pathways in cancer.
Anticancer Potential:
Studies on various furo[2,3-b]pyridine derivatives have demonstrated their potential as anticancer agents. For instance, certain derivatives have shown cytotoxic activity against a range of cancer cell lines.[3] The development of this compound as a lead compound could involve its elaboration into a library of analogues for screening in various cancer models.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, its structural features and the known biological activities of the furo[2,3-b]pyridine scaffold strongly suggest its utility in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
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Echo BioSystems. 5-Bromofuro[2,3- b]pyridine-2-carbaldehyde. Available at: [Link]
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Allied Academies. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]
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The Aldehyde Functional Group in 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: A Hub for Synthetic Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a heteroaromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a fused furo[2,3-b]pyridine core, a strategically positioned bromine atom, and a reactive aldehyde group, presents a versatile scaffold for the synthesis of a diverse array of complex molecules. The aldehyde functionality, in particular, serves as a critical gateway for a multitude of chemical transformations, enabling the construction of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, offering insights into the underlying electronic and steric influences, and detailing key synthetic transformations with field-proven protocols.
Introduction: The Strategic Importance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine ring system is a privileged heterocyclic motif found in numerous biologically active compounds. This scaffold is considered a bioisostere of indole and other related heterocycles, and its derivatives have demonstrated a wide range of pharmacological activities. Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity.[1] The presence of a bromine atom at the 5-position offers a valuable handle for further functionalization via cross-coupling reactions, while the aldehyde group at the 2-position provides a focal point for a variety of classical and contemporary organic transformations. Understanding the reactivity of this aldehyde group is paramount for unlocking the full synthetic potential of this valuable building block.
Unveiling the Reactivity of the Aldehyde Group: Electronic and Steric Considerations
The chemical behavior of the aldehyde group in this compound is intricately governed by the electronic properties of the fused heterocyclic system. The furo[2,3-b]pyridine nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom in the pyridine ring. This electron deficiency is transmitted through the fused ring system to the C2 position, thereby increasing the electrophilicity of the aldehyde's carbonyl carbon.
This heightened electrophilicity makes the aldehyde group particularly susceptible to nucleophilic attack, a cornerstone of its diverse reactivity. Compared to a simple aliphatic aldehyde like propanal, the aldehyde in our subject molecule is expected to be more reactive towards nucleophiles due to this electronic influence.[2]
Key Factors Influencing Reactivity:
-
Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, enhancing the partial positive charge on the carbonyl carbon.
-
Mesomeric Effect: Resonance delocalization within the aromatic system can also influence the electron density at the C2 position.
-
Steric Hindrance: The proximity of the fused furan ring may introduce some steric hindrance, although this is generally not a major impediment for most reactions involving the aldehyde group.
Key Synthetic Transformations of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, including condensation reactions, reductive amination, oxidation, and reduction.
Carbon-Carbon Bond Formation via Condensation Reactions
Condensation reactions are powerful tools for extending the carbon skeleton and introducing new functional groups. The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for these transformations.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[3] This reaction is particularly useful for synthesizing derivatives with potential biological activities.[4]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Step 1: To a solution of this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add malononitrile (1.1 mmol).
-
Step 2: Add a catalytic amount of piperidine (0.1 mmol).
-
Step 3: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, the product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-((5-bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile.
Causality Behind Experimental Choices:
-
The use of a protic solvent system like ethanol/water facilitates the dissolution of the reactants and the catalyst.[5]
-
Piperidine, a weak base, is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[3]
-
Room temperature conditions are often adequate for this facile condensation, minimizing the formation of side products.
Logical Relationship: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[6] This reaction is particularly valuable for creating a carbon-carbon double bond with good control over the geometry of the product.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Step 1: Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Step 2: Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Step 3: Aldehyde Addition: To the ylide solution, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Step 4: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Step 5: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to obtain the desired alkene derivative.
Causality Behind Experimental Choices:
-
Anhydrous conditions are crucial as the phosphonium ylide is a strong base and will be quenched by water.
-
A strong base like n-butyllithium is required to deprotonate the phosphonium salt to form the reactive ylide.[6]
-
The choice of solvent, THF, is ideal as it is aprotic and effectively solvates the reactants.
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine.[7]
Experimental Protocol: Reductive Amination with Morpholine
-
Step 1: In a round-bottom flask, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in 1,2-dichloroethane (10 mL).
-
Step 2: Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.
-
Step 3: Stir the reaction mixture at room temperature for 4-6 hours.
-
Step 4: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 6: Purify the residue by flash chromatography to afford the desired amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not typically reduce the starting aldehyde. This selectivity is key to the success of the one-pot reaction.
-
1,2-Dichloroethane is a common solvent for this reaction as it is aprotic and effectively dissolves the reactants.
Workflow: Reductive Amination
Caption: Reductive amination process.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this transformation.[8]
Experimental Protocol: Oxidation using Sodium Chlorite
-
Step 1: Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (2 mL).
-
Step 2: Add 2-methyl-2-butene (4.0 mmol) to the solution.
-
Step 3: In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).
-
Step 4: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Step 5: Stir the reaction mixture for 2-3 hours.
-
Step 6: After completion, acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Step 7: Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Sodium chlorite is a mild and effective oxidizing agent for converting aldehydes to carboxylic acids.
-
2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
The phosphate buffer helps to maintain a slightly acidic pH, which is optimal for the oxidation reaction.
Reduction to Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol, which can serve as a precursor for ethers, esters, and alkyl halides.
Experimental Protocol: Reduction using Sodium Borohydride
-
Step 1: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Step 2: Cool the solution to 0 °C in an ice bath.
-
Step 3: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.
-
Step 4: Continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Step 5: Quench the reaction by the slow addition of water.
-
Step 6: Remove the methanol under reduced pressure.
-
Step 7: Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired alcohol.
Causality Behind Experimental Choices:
-
Sodium borohydride is a mild and convenient reducing agent that is selective for aldehydes and ketones and is compatible with a wide range of functional groups.
-
Methanol is a suitable protic solvent for this reduction.
-
The reaction is performed at low temperature initially to control the exothermic reaction.
Summary of Key Reactions and Products
| Reaction Type | Reagents | Product Functional Group |
| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Reductive Amination | Amine, reducing agent | Substituted amine |
| Oxidation | Oxidizing agent (e.g., NaClO₂) | Carboxylic acid |
| Reduction | Reducing agent (e.g., NaBH₄) | Primary alcohol |
Conclusion
The aldehyde group of this compound is a highly valuable and versatile functional group that provides a gateway to a vast chemical space. Its enhanced electrophilicity, a consequence of the electron-deficient nature of the furo[2,3-b]pyridine ring system, facilitates a wide array of synthetic transformations. By judiciously choosing from the well-established reactions of aldehydes, such as condensation, reductive amination, oxidation, and reduction, researchers and drug development professionals can efficiently generate a diverse library of novel compounds built upon this privileged scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2015). Bulgarian Chemical Communications, 47(3), 843-847. [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (2014). International Journal of Advanced Research, 2(11), 744-751. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2017). The Journal of Organic Chemistry, 82(21), 11553-11564. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry, 77(2), 1045-1056. [Link]
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Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2021). Tetrahedron Letters, 83, 153351. [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. (2015). Molecules, 20(1), 822-838. [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
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How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. [Link]
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Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). Journal of Medicinal Chemistry, 28(1), 103-111. [Link]
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Wittig Reactions Using a Bifunctional Polymeric Reagent. (2011). Synfacts, 2011(11), 1276. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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The Phospha-Bora-Wittig Reaction. (2021). Journal of the American Chemical Society, 143(35), 14031-14036. [Link]
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Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. (2025, June 16). Filo. [Link]
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Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. (2015). ResearchGate. [Link]
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Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2004). Molecules, 9(1), 11-21. [Link]
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Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. (2011). Organic Chemistry: Current Research, 1(1). [Link]
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An In-depth Technical Guide to Electrophilic Substitution on the Furo[2,3-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The furo[2,3-b]pyridine scaffold, an intriguing isostere of 7-azaindole, has garnered significant attention in medicinal chemistry. Its unique electronic architecture, a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, presents a fascinating landscape for chemical exploration. This guide provides an in-depth analysis of electrophilic substitution reactions on the furo[2,3-b]pyridine core, offering insights into its reactivity, regioselectivity, and practical experimental protocols to empower researchers in the synthesis of novel chemical entities.
The Furo[2,3-b]pyridine Core: An Overview of Reactivity
The inherent reactivity of the furo[2,3-b]pyridine ring system towards electrophiles is a delicate balance between the opposing electronic characteristics of its constituent rings. The π-excessive furan ring would be expected to readily undergo electrophilic attack, while the π-deficient pyridine ring is generally resistant to such reactions. This dichotomy governs the regioselectivity of electrophilic substitution, with the furan moiety being the primary site of reaction.
Theoretical studies and experimental evidence suggest that the positions of highest electron density within the furo[2,3-b]pyridine nucleus are C3 and C2 of the furan ring. Consequently, electrophilic substitution predominantly occurs at these positions. The pyridine ring, being electron-deficient, is generally unreactive towards electrophiles unless activated by electron-donating substituents.
A Comprehensive Examination of Key Electrophilic Substitution Reactions
This section details the application of several key electrophilic substitution reactions to the furo[2,3-b]pyridine core, providing both mechanistic insights and practical guidance.
Vilsmeier-Haack Formylation: Introduction of the Formyl Group
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of furo[2,3-b]pyridines, this reaction provides a reliable route to introduce a formyl group, a valuable synthetic handle for further functionalization. The Vilsmeier reagent, typically a chloroiminium salt generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[3][4]
Mechanism & Regioselectivity:
The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich furan ring of the furo[2,3-b]pyridine. The substitution is highly regioselective, with the formyl group being introduced predominantly at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylfuro[2,3-b]pyridine
-
Reagents: 2-Phenylfuro[2,3-b]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Water, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of DMF in DCM at 0 °C, slowly add POCl₃.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of 2-phenylfuro[2,3-b]pyridine in DCM dropwise.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nitration: Introduction of the Nitro Group
Nitration of the furo[2,3-b]pyridine ring system introduces a nitro group, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the electronic properties of the molecule. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[5]
Regioselectivity and Reaction Conditions:
Similar to other electrophilic substitutions, nitration is expected to occur on the furan ring. The presence of the electron-withdrawing pyridine ring necessitates harsh reaction conditions. For the related benzo[b]furo[2,3-c]pyridine system, nitration has been shown to occur on the benzofuran moiety.[6] In the case of furo[2,3-b]pyridine, substitution is anticipated at the C3 or C2 position. The presence of substituents on the ring can influence the regiochemical outcome.
Experimental Protocol: Nitration of Furo[2,3-b]pyridine
-
Reagents: Furo[2,3-b]pyridine, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, add furo[2,3-b]pyridine portion-wise.
-
To this solution, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Halogenation: Introduction of Halogen Atoms
Halogenated furo[2,3-b]pyridines are valuable intermediates for cross-coupling reactions, enabling the introduction of a wide range of substituents. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively.[7][8]
Reaction Conditions and Selectivity:
The reaction of furo[2,3-b]pyridines with N-halosuccinimides typically proceeds in a suitable solvent such as carbon tetrachloride or chloroform, often with a radical initiator like benzoyl peroxide for benzylic halogenations, though electrophilic aromatic substitution can also occur. For electrophilic aromatic halogenation on the furan ring, the reaction can be carried out in polar solvents. The regioselectivity is expected to favor the C3 position.
Experimental Protocol: Bromination of 2-Methylfuro[2,3-b]pyridine with NBS
-
Reagents: 2-Methylfuro[2,3-b]pyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (optional, as initiator).
-
Procedure:
-
To a solution of 2-methylfuro[2,3-b]pyridine in CCl₄, add NBS.
-
Optionally, add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired brominated product.
-
Friedel-Crafts Acylation: Introduction of Acyl Groups
Friedel-Crafts acylation allows for the introduction of an acyl group onto the furo[2,3-b]pyridine core, providing a gateway to ketones and other carbonyl-containing derivatives.[9][10] The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11][12][13][14]
Challenges and Considerations:
The nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating the entire ring system towards electrophilic attack. This often necessitates the use of stoichiometric or excess amounts of the Lewis acid. The reaction is expected to occur on the more reactive furan ring.
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A Technical Guide to the Stability, Storage, and Handling of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its fused furo[2,3-b]pyridine scaffold is a key pharmacophore in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2] The inherent reactivity of the aldehyde functional group, combined with the electronic nature of the bicyclic core, makes this compound susceptible to degradation if not handled and stored with precision. The integrity of this reagent is paramount; improper storage can lead to the formation of impurities that compromise experimental outcomes, reduce yields, and introduce confounding variables in biological assays.
This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for storage and handling designed to preserve its chemical purity and ensure the reproducibility of your research and development efforts.
Physicochemical Profile and Inherent Reactivity
To understand the stability of this compound, one must first appreciate its molecular architecture. The structure features an electron-rich furan ring fused to an electron-withdrawing pyridine ring, a combination that modulates the overall reactivity of the scaffold.[1] However, the most significant feature from a stability perspective is the aldehyde group at the 2-position. Aldehydes are intrinsically reactive and represent the primary locus of potential degradation.[3]
| Property | Value | Source(s) |
| CAS Number | 1299607-73-0 | [4][5] |
| Molecular Formula | C8H4BrNO2 | [4] |
| Appearance | Typically a lyophilized powder or solid | [4][6] |
| Purity | ≥95% (typical) | [4][6] |
The primary degradation pathways for this and similar aromatic aldehydes are oxidation and, to a lesser extent, polymerization.[7][8] These pathways are catalyzed by common environmental factors, which must be rigorously controlled.
Critical Factors Influencing Compound Stability
The long-term viability of this compound is contingent on the strict control of its environment. The following factors are critical determinants of its stability.
-
Atmosphere (Oxygen): The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid impurity. This reaction can be accelerated by light and trace metal impurities. To mitigate this, the compound must be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent this primary degradation pathway.[9][10]
-
Temperature: Chemical degradation is a kinetic process; lower temperatures reduce the rate of all potential degradation reactions. Vendor data consistently recommends long-term storage at temperatures between -20°C and -80°C.[4][6] This cryogenic storage is the most effective method for minimizing the risk of both oxidation and potential polymerization over time. It is also crucial to avoid repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and physically damage the solid material, increasing its surface area for potential reactions.[4]
-
Light: Aromatic aldehydes, particularly those containing a pyridine ring, can be sensitive to light.[10][11] UV or even ambient light can provide the activation energy necessary to initiate and propagate radical-mediated oxidation. Therefore, storing the compound in an amber or otherwise opaque container is a mandatory precaution to prevent photochemical degradation.[10]
-
Moisture (H₂O): While the compound is shipped as a lyophilized powder, exposure to humidity can lead to hydration of the aldehyde and may facilitate other hydrolytic or oxidative processes. Containers must be sealed tightly to prevent the ingress of atmospheric moisture.
Visualizing Degradation and Handling Workflows
Understanding the potential failure points and the correct workflow is essential for maintaining compound integrity.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for receiving and storing the compound.
Authoritative Storage and Handling Protocols
Adherence to the following protocols is critical for preserving the integrity of this compound.
Protocol 1: Initial Receipt and Aliquoting
Causality: The greatest risk to the bulk supply of the compound is repeated exposure to the environment during weighing. Aliquoting the material upon receipt into single-use quantities is a self-validating system that protects the integrity of the main stock.[4]
-
Preparation: Prepare a set of appropriately sized, dry amber glass vials with screw caps. Label them clearly and record their tare weight.
-
Inert Environment: Transfer the original shipping vial and the new aliquot vials into an inert atmosphere glovebox. If a glovebox is unavailable, perform the transfer quickly and efficiently in a chemical fume hood with low airflow.[12]
-
Dispensing: Carefully dispense the desired amount of the powdered compound into each new vial.
-
Inerting: Before sealing, backfill the headspace of the original vial and each new aliquot with dry argon or nitrogen gas.[9][10]
-
Sealing: Immediately and tightly seal each vial. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Documentation: Record the quantity in each aliquot and update your chemical inventory.
Protocol 2: Long-Term and Short-Term Storage
The following conditions are recommended based on vendor data and the known chemistry of aromatic aldehydes.
| Condition | Temperature | Atmosphere | Container | Key Considerations |
| Long-Term Storage | -20°C to -80°C[4] | Inert Gas (Ar, N₂)[9][10] | Tightly sealed, amber glass vial | Aliquoting is mandatory to prevent degradation of bulk material. Avoid repeated freeze-thaw cycles.[4] |
| Short-Term Storage | 4°C[4] | Inert Gas (Ar, N₂) | Tightly sealed, amber glass vial | Recommended for a maximum of one week.[4] Suitable for working aliquots only. |
| Benchtop Use | Room Temperature | N/A | Closed vial | Minimize time out of cold storage. Equilibrate vial to room temperature before opening to prevent condensation. |
| In-Solution Storage | ≤ -20°C | Inert Gas (Ar, N₂) | Sealed vial/flask | Not recommended. Prepare solutions fresh. If unavoidable, use dry, aprotic solvents and store for the shortest possible duration. |
Protocol 3: Preparing for Experimental Use
-
Equilibration: Remove a single, pre-weighed aliquot from the freezer. Allow the vial to warm to ambient temperature before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Dissolution: Add the desired dry, degassed solvent to the vial via syringe or in an inert atmosphere.
-
Handling: If any solid remains, it should be immediately resealed under inert gas and returned to appropriate cold storage.
Chemical Incompatibilities
To prevent violent reactions or catalytic degradation, avoid contact with the following chemical classes:
-
Strong Oxidizing Agents: Can cause rapid and potentially exothermic oxidation of the aldehyde.
-
Strong Bases: Can catalyze aldol-type condensation or other decomposition reactions.
-
Strong Reducing Agents: Will reduce the aldehyde functional group.
-
Strong Acids: Can catalyze polymerization.[7]
Conclusion
The chemical integrity of this compound is not a passive property but the result of active, informed management. Its utility as a high-value building block in drug discovery and development is directly tied to its purity. The primary drivers of degradation—oxygen, light, and elevated temperature—are easily controlled through the disciplined application of the protocols outlined in this guide. By implementing a strategy of cryogenic, inert-atmosphere storage and systematic aliquoting, researchers can ensure the validity of their results and the success of their synthetic campaigns.
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An In-Depth Technical Guide to the Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: Core Starting Materials and Strategic Execution
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a π-electron rich furan ring fused to a π-electron deficient pyridine ring, imparts unique physicochemical properties that are conducive to interactions with a variety of biological targets. This scaffold is a key component in a range of pharmacologically active molecules, including kinase inhibitors, and serves as a valuable isostere for other bicyclic systems like 7-azaindole. The targeted synthesis of specifically substituted derivatives, such as 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, is crucial for the development of novel therapeutics, as the bromo- and carbaldehyde- functionalities provide versatile handles for further molecular elaboration and structure-activity relationship (SAR) studies.
This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, with a core focus on the selection and rationale of starting materials. We will explore two principle pathways: the construction of the furan ring onto a pre-functionalized pyridine core and the late-stage functionalization of a pre-formed furo[2,3-b]pyridine system.
Strategic Approach I: Furan Ring Annulation onto a Pyridine Backbone
The most prevalent and versatile strategy for the synthesis of the furo[2,3-b]pyridine scaffold commences with a suitably substituted pyridine precursor. This approach allows for the early introduction of desired substituents on the pyridine ring, which can then direct the subsequent annulation of the furan ring.
Key Starting Material: 2-Amino-5-bromopyridine
A readily available and cost-effective starting material for this synthetic endeavor is 2-amino-5-bromopyridine. The amino group at the C2 position is crucial for the subsequent cyclization to form the furan ring, while the bromo-substituent at the C5 position is carried through to the final product.
The overall synthetic workflow from this starting material can be visualized as a two-stage process: a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.
An In-Depth Technical Guide on the Retrosynthetic Analysis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological properties including anticancer and kinase inhibition activities.[1][2] The specific substitution pattern of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the carbaldehyde at the 2-position allows for a variety of subsequent chemical transformations. This guide provides a comprehensive retrosynthetic analysis of this target molecule, outlining logical bond disconnections and proposing viable synthetic pathways grounded in established chemical principles.
Core Logic of the Retrosynthetic Strategy
A retrosynthetic analysis of this compound reveals two primary strategic disconnections: functional group interconversion (FGI) of the aldehyde and cleavage of the furan ring. The most logical approach involves disconnecting the fragile aldehyde group first, followed by a strategic dismantling of the furo[2,3-b]pyridine core.
Primary Disconnection: Functional Group Interconversion (FGI)
The aldehyde group at the 2-position is a prime candidate for FGI. It can be retrosynthetically derived from a more stable precursor, such as a methyl group, which can then be oxidized in the forward synthesis. This simplifies the synthetic challenge by avoiding the potential for unwanted side reactions involving a reactive aldehyde.
Secondary Disconnection: Breaking the Furan Ring
Following the FGI, the furo[2,3-b]pyridine core can be disconnected. A common and effective strategy for the synthesis of furo[2,3-b]pyridines involves the cyclization of a suitably substituted pyridine precursor.[2] This leads to a key intermediate: a 2-substituted-3-hydroxypyridine.
The following diagram illustrates the primary retrosynthetic pathway:
Caption: Retrosynthetic analysis of the target molecule.
Detailed Retrosynthetic Analysis and Forward Synthesis Plan
Disconnection 1: Formyl Group to Methyl Group (FGI)
The formyl group at the C2 position can be retrosynthetically traced back to a methyl group. In the forward synthesis, this transformation can be achieved through an oxidation reaction, for instance, using selenium dioxide (SeO₂).
Disconnection 2: Furan Ring Formation
The furo[2,3-b]pyridine core can be constructed from a 2,3-disubstituted pyridine. A reliable method for this is the intramolecular cyclization of a 2-allyl-3-hydroxypyridine derivative. This leads to the key intermediate, 2-Allyl-5-bromo-3-hydroxypyridine .
Disconnection 3: Hydroxyl and Allyl Group Introduction
The precursor, 2-Allyl-5-bromo-3-hydroxypyridine , can be synthesized from a more readily available starting material. A plausible route involves the diazotization of 2-amino-5-bromopyridine to introduce the hydroxyl group at the 3-position, followed by the introduction of the allyl group at the 2-position. The amino group in 2-amino-5-bromopyridine directs ortho-lithiation, which can then be quenched with an allyl halide.
Starting Material: 2-Amino-5-bromopyridine
This retrosynthetic pathway leads to the commercially available and relatively inexpensive starting material, 2-amino-5-bromopyridine . The synthesis of 2-amino-5-bromopyridine itself is a well-established procedure involving the bromination of 2-aminopyridine.[3]
The forward synthesis would therefore commence from 2-amino-5-bromopyridine and proceed through the key intermediates as outlined in the retrosynthetic analysis.
The following diagram illustrates the proposed forward synthesis:
Caption: Proposed forward synthesis workflow.
Experimental Protocols
Synthesis of 2-Amino-5-bromopyridine
A detailed and reliable procedure for the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine is well-documented in the literature.[3] The reaction typically involves treating 2-aminopyridine with bromine in a suitable solvent like acetic acid.
Synthesis of 5-Bromo-2-methylfuro[2,3-b]pyridine
While a direct, one-pot synthesis from a simple pyridine derivative is not readily found in the literature, a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles has been described, which can be adapted for this specific target.[2] This route involves the nucleophilic aromatic substitution on a 2-halopyridine followed by ring closure.
Oxidation of 5-Bromo-2-methylfuro[2,3-b]pyridine
The oxidation of the methyl group at the 2-position to an aldehyde can be achieved using selenium dioxide. This is a standard and effective method for the formylation of methyl-substituted heterocyclic compounds.
| Reaction Step | Reagents and Conditions | Expected Yield | Reference |
| Bromination of 2-aminopyridine | Br₂, Acetic Acid | 62-67% | Organic Syntheses[3] |
| Furo[2,3-b]pyridine core synthesis | Adapted from multi-step synthesis | Variable | NIH Public Access[2] |
| Oxidation of 2-methyl group | SeO₂, Dioxane, Reflux | Moderate to Good | General Method |
Alternative Retrosynthetic Approaches
An alternative strategy would involve the direct formylation of the furo[2,3-b]pyridine core. However, this approach may suffer from regioselectivity issues. Recent advancements in C-H functionalization could offer a more direct route to the target molecule. For example, regioselective formylation of pyridines has been achieved through a radical-based approach.[4]
Another possibility is to construct the furan ring onto a pre-functionalized pyridine. This could involve the reaction of a 2,3-disubstituted pyridine with a suitable three-carbon synthon.
The following diagram illustrates an alternative retrosynthetic approach:
Caption: Alternative retrosynthetic disconnection.
Conclusion
The retrosynthetic analysis of this compound presented herein provides a logical and experimentally feasible pathway for its synthesis. The proposed strategy, commencing from the readily available 2-amino-5-bromopyridine, offers a robust route to this valuable synthetic intermediate. The key steps involve the construction of the furo[2,3-b]pyridine core via intramolecular cyclization and a subsequent oxidation to install the aldehyde functionality. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in medicinal chemistry and drug discovery.
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[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
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Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... ResearchGate. Available at: [Link]
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Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. NIH. Available at: [Link]
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A new synthesis of furo[2,3‐b]pyridine derivatives. Sci-Hub. Available at: [Link]
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Synthesis and Reactions of Furo[2,3-b]pyrroles. ResearchGate. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. Available at: [Link]
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2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. Available at: [Link]
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Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]
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Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. NIH. Available at: [Link]
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Radical Retrosynthesis. PMC - PubMed Central - NIH. Available at: [Link]
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SYNTHESIS OF FURO[2,3-c]PYRIDINE. Available at: [Link]
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Methodological & Application
Suzuki coupling reactions with 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction: Unlocking the Potential of the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the field of medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an exceptional core for designing molecules that interact with critical biological targets, leading to a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2][3][4] A key intermediate for unlocking the therapeutic potential of this scaffold is this compound. The bromine atom at the 5-position serves as a versatile handle for functionalization, while the aldehyde at the 2-position provides a route for subsequent chemical modifications.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon (C-C) bonds in modern organic synthesis.[5] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6] Notably, the Suzuki protocol is compatible with sensitive functional groups like aldehydes, making it an ideal strategy for elaborating the this compound core without the need for protecting group manipulations.[7]
This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing Suzuki-Miyaura coupling reactions on this valuable substrate, aimed at researchers, scientists, and professionals in drug development.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in the formation of a square-planar Pd(II) complex.[5][10]
-
Transmetalation: Before this step, the organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[9][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Application Note: Key Parameters for Successful Coupling
Optimizing a Suzuki-Miyaura reaction requires careful consideration of several components. For a heteroaromatic substrate like this compound, the electronic nature of the pyridine ring influences reactivity, often necessitating highly active catalyst systems.
-
Palladium Source (Precatalyst): While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations of a Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a supporting ligand are more common and often more active.[8][11] These "precatalysts" generate the active Pd(0) species in situ.
-
Ligands: The choice of ligand is crucial. Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[8] For challenging substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[10][13] They accelerate both the oxidative addition and the final reductive elimination step, improving overall efficiency.[12][14]
-
Base: A base is essential for activating the boronic acid.[11] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[8][9] The choice of base can influence reaction rate and side reactions; for example, K₃PO₄ is often effective for less reactive chlorides and can help prevent side reactions like ester hydrolysis if other sensitive groups are present.[9][15]
-
Solvent System: The reaction is typically performed in aprotic organic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[8][9] The addition of water is common as it helps to dissolve the inorganic base and facilitates the transmetalation step.[8] All solvents should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boron Reagent: While boronic acids are most common, their corresponding esters (e.g., pinacol esters) offer greater stability and can be advantageous for preventing competitive protodeboronation (cleavage of the C-B bond by a proton source).[8]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., SPhos, 0.04 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane, to achieve ~0.1 M concentration) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization.
| Boronic Acid Type | Catalyst System (mol%) | Base (eq.) | Solvent (v/v) | Temp (°C) |
| Phenylboronic Acid | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 |
| Electron-rich (e.g., 4-methoxyphenyl) | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 |
| Electron-deficient (e.g., 4-cyanophenyl) | Pd₂(dba)₃ (2%), P(t-Bu)₃ (8%) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 |
| Heteroaryl (e.g., 3-pyridyl) | Pd(PPh₃)₄ (5%) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 |
Experimental Workflow and Troubleshooting
A successful experiment relies on a logical workflow and the ability to diagnose and solve common problems.
Troubleshooting Common Issues:
-
Problem: Low or No Conversion
-
Potential Cause: Inactive catalyst due to oxygen exposure; poor quality of reagents or solvents; insufficient temperature.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[13] Use fresh, high-purity reagents. Consider increasing the reaction temperature or switching to a more active catalyst system, such as one employing a bulkier, more electron-rich Buchwald ligand.[13][15]
-
-
Problem: Significant Protodebromination (Starting material is consumed, but replaced by H instead of the coupled group)
-
Potential Cause: The transmetalation step is too slow, allowing for side reactions. This can be exacerbated by sources of protons (e.g., non-anhydrous solvents).
-
Solution: Use a more electron-rich ligand to accelerate the catalytic cycle.[15] Ensure solvents are anhydrous. Switch to a base less prone to causing this side reaction, such as K₃PO₄ or Cs₂CO₃.[15]
-
-
Problem: Homocoupling of the Boronic Acid
-
Potential Cause: The presence of oxygen can facilitate the homocoupling of boronic acids.[8] If using a Pd(II) precatalyst, incomplete reduction to Pd(0) can also lead to this side product.
-
Solution: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
-
Problem: Poor Solubility of Reagents
-
Potential Cause: The chosen solvent may not be optimal for solubilizing the starting material or intermediates.
-
Solution: Screen alternative solvents such as DMF, THF, or toluene.[16] Adjusting the co-solvent ratio (e.g., the amount of water) can also improve solubility. In some cases, gentle heating may be required to dissolve all components before the reaction commences.
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]
-
National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ACS Publications. Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]
-
Semantic Scholar. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Semantic Scholar. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
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- 5. byjus.com [byjus.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its unique electronic properties and structural rigidity make it a cornerstone for designing potent inhibitors and therapeutic agents. The targeted functionalization of this core, particularly through the installation of amino groups, opens a vast chemical space for modulating pharmacological properties. This application note provides a detailed guide to a critical transformation: the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde.
This cross-coupling reaction represents a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, overcoming the limitations of classical methods which often require harsh conditions and exhibit limited functional group tolerance.[2][3] The protocol herein is tailored for researchers and drug development professionals seeking to synthesize novel 5-amino-furo[2,3-b]pyridine derivatives, which serve as key intermediates for advanced pharmaceutical candidates. A particular challenge addressed is the presence of a base-sensitive aldehyde group on the substrate, requiring careful optimization of reaction parameters to achieve high yields while preserving the integrity of the molecule.
Part 1: Mechanistic Rationale and Parameter Selection
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[4][5]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameter Analysis
The success of this reaction hinges on the judicious selection of four key components:
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred.[6] These air-stable complexes rapidly generate the active Pd(0) species under basic conditions, leading to more reproducible results and higher catalytic activity.[6]
-
Ligand: This is arguably the most critical variable. The furo[2,3-b]pyridine substrate is a heteroaromatic system, which can be challenging.[7][8] Bulky, electron-rich biaryl monophosphine ligands, such as RuPhos, XPhos, or BrettPhos, are essential.[9] These ligands promote both the oxidative addition and the crucial reductive elimination step while preventing catalyst deactivation.[9]
-
Base: The base's role is to deprotonate the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10] However, the aldehyde functionality in the substrate is sensitive to strong bases, which can cause unwanted side reactions. A weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is often a better starting point to balance reactivity with substrate stability.[5]
-
Solvent: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices as they effectively solubilize the reactants and catalyst system while being stable at the required reaction temperatures.[11]
Part 2: Experimental Protocol and Data
This section provides a detailed, step-by-step protocol for the amination reaction, followed by a table summarizing typical screening results to guide optimization.
Protocol: Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine (or other desired amine)
-
RuPhos Pd G3 (or other precatalyst/ligand system)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), potassium phosphate (2.0 equiv), and RuPhos Pd G3 (0.02 equiv, 2 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting material) via syringe, followed by the amine (e.g., morpholine, 1.2 equiv).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation: Condition Screening Summary
The following table illustrates a typical optimization study for the coupling of this compound with morpholine. This systematic approach is crucial for identifying the optimal conditions for this specific substrate.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 16 | 92 |
| 4 | BrettPhos Pd G4 (2) | - | K₃PO₄ (2.0) | THF | 80 | 24 | 85 |
| 5 | RuPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 65 | 12 | 65 |
*Significant decomposition of starting material observed.
Analysis: The data clearly indicate that the combination of a modern palladacycle precatalyst (RuPhos Pd G3) with a weaker inorganic base (K₃PO₄) provides the highest yield while minimizing substrate decomposition (Entry 3). The strong base NaOt-Bu (Entry 1) and the organometallic base LiHMDS (Entry 5) led to lower yields, likely due to side reactions involving the sensitive aldehyde group.
Part 3: Troubleshooting and Field Insights
-
Low Conversion: If the reaction stalls, this often points to catalyst deactivation. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Increasing the catalyst loading (e.g., to 3-5 mol%) or switching to a more robust ligand/precatalyst system like a G4 palladacycle may be beneficial.
-
Product Decomposition: As noted, the aldehyde is a point of vulnerability. If decomposition is observed, switch to a milder base (K₃PO₄, K₂CO₃) and consider lowering the reaction temperature, even if it requires a longer reaction time.
-
Amine Reactivity: Sterically hindered or electron-poor amines may require more forcing conditions. In these cases, a stronger base like LiHMDS might be necessary, but the reaction must be carefully monitored at a lower temperature to prevent aldehyde degradation.[7]
-
Purification Challenges: The resulting amino-heterocycle products can sometimes be basic and may streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can often lead to cleaner separation.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sauter, F., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie. [Link]
-
National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Lin, F-T., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
ResearchGate. Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie. [Link]
-
Zultanski, S. L., & Buchwald, S. L. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Angewandte Chemie. [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of Furo[2,3‐b]pyridine. [Link]
-
Sci-Hub. A new synthesis of furo[2,3‐b]pyridine derivatives. [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
-
ResearchGate. Buchwald–Hartwig reaction: an update. [Link]
-
Ge, S., & Hartwig, J. F. (2013). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
ResearchGate. Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. [Link]
-
ResearchGate. Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. Hetero-aromatic substrates for Buchwald-Hartwig coupling. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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Application Notes and Protocols for the Wittig Reaction of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction: Strategic Olefination of a Privileged Heterocycle
The furo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere for structures like indoles and azaindoles in the design of therapeutic agents, particularly kinase inhibitors. The introduction of vinyl substituents onto this heterocyclic core via olefination reactions opens a vast chemical space for further functionalization, enabling the synthesis of novel drug candidates and advanced materials. The Wittig reaction and its variants stand as a paramount strategy for the conversion of aldehydes to alkenes, offering a reliable method for carbon-carbon bond formation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Wittig-type olefination to 5-bromofuro[2,3-b]pyridine-2-carbaldehyde. We will delve into the mechanistic considerations specific to this heteroaromatic aldehyde, present detailed, field-proven protocols for both the classical Wittig reaction and the Horner-Wadsworth-Emmons (HWE) modification, and discuss the expected outcomes and characterization techniques.
Mechanistic Considerations and Strategic Approach
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine oxide. The reaction proceeds through a betaine or, more commonly accepted for lithium-salt-free conditions, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the final products. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those derived from simple alkyl halides) typically favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes.
The this compound presents a unique substrate. The electron-rich furan ring is fused to an electron-deficient pyridine ring, which can influence the electrophilicity of the aldehyde carbonyl. The bromine atom at the 5-position provides a valuable handle for subsequent cross-coupling reactions.
For researchers aiming for the (E)-alkene, which is often desired in drug discovery for specific geometric constraints in binding pockets, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides and generally provide excellent (E)-selectivity. A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification compared to the often-problematic triphenylphosphine oxide from the classical Wittig reaction.
Experimental Protocols
Protocol 1: Classical Wittig Reaction for the Synthesis of 2-Vinyl-5-bromofuro[2,3-b]pyridine
This protocol details the synthesis of a simple vinyl-substituted product using methyltriphenylphosphonium bromide. This reaction is expected to favor the (Z)-isomer, though the exact ratio may vary.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Methyltriphenylphosphonium bromide | 357.23 | 428.7 mg | 1.2 | 1.2 eq |
| Sodium hydride (60% dispersion in oil) | 24.00 | 48.0 mg | 1.2 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | - |
| This compound | 226.04 | 226.0 mg | 1.0 | 1.0 eq |
| Saturated aqueous NH₄Cl solution | - | 10 mL | - | - |
| Ethyl acetate | - | 3 x 15 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 48.0 mg, 1.2 mmol) in one portion.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (226.0 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-vinyl-5-bromofuro[2,3-b]pyridine.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Selective Olefination
This protocol is designed for the synthesis of an α,β-unsaturated ester, a common building block, with high (E)-stereoselectivity.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Triethyl phosphonoacetate | 224.16 | 269.0 mg (240 µL) | 1.2 | 1.2 eq |
| Sodium hydride (60% dispersion in oil) | 24.00 | 48.0 mg | 1.2 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | - |
| This compound | 226.04 | 226.0 mg | 1.0 | 1.0 eq |
| Saturated aqueous NH₄Cl solution | - | 10 mL | - | - |
| Ethyl acetate | - | 3 x 15 mL | - | - |
| Brine | - | 15 mL | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Step-by-Step Procedure:
-
Phosphonate Carbanion Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in oil, 48.0 mg, 1.2 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 2 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (240 µL, 1.2 mmol) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until gas evolution ceases and a clear solution is formed.
-
-
HWE Reaction:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Dissolve this compound (226.0 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure. The crude product should be significantly cleaner than that from the Wittig reaction.
-
Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-ethyl 3-(5-bromofuro[2,3-b]pyridin-2-yl)acrylate.
-
Visualization of Experimental Workflow
Caption: Comparative workflow for Wittig vs. HWE olefination.
Troubleshooting and Causality
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Incomplete ylide/carbanion formation. | Ensure reagents are anhydrous and the reaction is under an inert atmosphere. Moisture will quench the strong base. Use freshly opened anhydrous solvents. |
| Low reactivity of the aldehyde. | The furo[2,3-b]pyridine system is electron-deficient, which should activate the aldehyde. If issues persist, consider a more reactive phosphonate in the HWE reaction or a stronger, non-nucleophilic base like KHMDS. | |
| Complex Mixture of Products | Aldehyde instability. | Aldehydes can be prone to side reactions. Use the aldehyde immediately after purification and ensure the reaction is run under inert conditions. A one-pot procedure could also be considered.[1] |
| Poor Stereoselectivity in Wittig Reaction | Use of a semi-stabilized ylide. | For predictable stereochemistry, use a non-stabilized ylide for (Z)-selectivity or a stabilized ylide for (E)-selectivity. For reliable (E)-selectivity, the HWE reaction is strongly recommended. |
| Difficulty in Removing Triphenylphosphine Oxide | High polarity and crystallinity of the byproduct. | Triphenylphosphine oxide can co-elute with polar products. Sometimes, precipitating the oxide from a non-polar solvent (like ether or hexane/ether mixtures) before chromatography can be effective. This is a primary reason to favor the HWE protocol. |
Characterization of Products
The successful synthesis of the vinyl-substituted furo[2,3-b]pyridines can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The key diagnostic signals will be the appearance of new vinyl protons, typically in the range of 5.0-7.5 ppm. The coupling constants (J-values) between the vinyl protons are crucial for determining the stereochemistry. For (E)-alkenes, the coupling constant is typically larger (12-18 Hz), while for (Z)-alkenes, it is smaller (7-12 Hz).
-
¹³C NMR Spectroscopy: The appearance of two new signals in the alkene region (typically 110-140 ppm) will be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed, confirming the correct molecular weight.
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a C=C stretch (around 1600-1650 cm⁻¹) will be indicative of a successful reaction.
Conclusion and Future Directions
The Wittig and Horner-Wadsworth-Emmons reactions are highly effective methods for the olefination of this compound. The choice between the two protocols should be guided by the desired stereochemical outcome, with the HWE reaction being the superior choice for the synthesis of (E)-alkenes due to its high selectivity and simplified purification. The resulting vinyl-substituted furo[2,3-b]pyridines are valuable intermediates, with the bromine atom serving as a versatile handle for further elaboration through palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the generation of extensive compound libraries for drug discovery and materials science applications.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]
- Kelly, T. R. (1984). The Horner-Wadsworth-Emmons Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 792-816). Pergamon.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Reactions. (1965). The Wittig Reaction. John Wiley & Sons, Inc. [Link]
- BenchChem. (2025). Assessing the Metabolic Stability of Furo[2,3-b]Pyridine-Containing Compounds: A Comparative Guide. Retrieved from a relevant chemical supplier's technical resources.
-
Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
Sources
Application Notes and Protocols: Reductive Amination of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of Furopyridines in Medicinal Chemistry
The furopyridine scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its unique combination of structural rigidity, hydrogen bonding capabilities, and favorable physicochemical properties.[1] The incorporation of a nitrogen atom into the benzofuran system to form a furopyridine can enhance aqueous solubility and provide an additional site for crucial protein-ligand interactions.[1] This makes furopyridine derivatives, such as those derived from 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, highly sought-after building blocks for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and kinase-mediated disorders.[2][3][4]
Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in the synthesis of pharmaceutical compounds.[5][6] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a suitable reducing agent, offers an efficient and controlled route to primary, secondary, and tertiary amines, avoiding the common pitfalls of direct alkylation, such as over-alkylation.[7]
This application note provides a comprehensive guide to the reductive amination of this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses the critical parameters that ensure high-yield, reproducible synthesis of a diverse range of amine derivatives.
Reaction Mechanism and Reagent Selection: A Scientist's Perspective
The reductive amination of this compound proceeds through a two-step sequence within a single pot: the formation of an iminium ion intermediate followed by its immediate reduction to the corresponding amine.
Step 1: Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine, which is then protonated under mildly acidic conditions to generate a reactive iminium ion.
Step 2: Hydride Reduction
A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.
The Critical Choice of Reducing Agent:
The success of a one-pot reductive amination hinges on the selection of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.[5][7] For this specific application, Sodium Triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB, is the reagent of choice.
Here's why STAB is superior for this transformation:
-
Chemoselectivity: STAB is a mild and selective reducing agent.[5][8] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[8] This prevents the undesired reduction of the starting this compound to the corresponding alcohol.
-
One-Pot Procedure: Its selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent can be combined from the outset.[8]
-
Safety Profile: STAB offers a much-improved safety profile over other selective reducing agents like sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas upon acidification.[5]
-
Solvent Compatibility: While sensitive to water and methanol, STAB is highly effective in common aprotic solvents used for reductive amination, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[5][9]
Other reducing agents and their limitations:
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that will readily reduce the starting aldehyde, leading to the formation of the alcohol byproduct.[7][9] It can only be used in a two-step process where the imine is pre-formed before the addition of the reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective and water-tolerant, its high toxicity is a significant drawback.[9]
-
Catalytic Hydrogenation: An ideal green chemistry approach, however, it may not be compatible with all functional groups and can sometimes lead to irreproducible results.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the reductive amination protocol.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative reductive amination of this compound with a primary amine.
Materials:
-
This compound (CAS: 1299607-73-0)[10]
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Sodium Triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-18 hours).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Characterization of the Starting Material
The successful synthesis and characterization of the final amine product rely on the purity and confirmed structure of the starting aldehyde.
| Compound Name | CAS Number | Molecular Formula | Purity | Form |
| This compound | 1299607-73-0 | C₈H₄BrNO₂ | >95% | Lyophilized powder |
(Data sourced from Cusabio)[10]
Spectroscopic data for similar pyridine derivatives can be used as a reference for characterizing the starting material and product. For instance, the infrared spectrum of a substituted pyridine will show characteristic C-H stretching vibrations in the region of 3000-3100 cm⁻¹.[11] ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product, with characteristic shifts for the newly formed methylene group adjacent to the nitrogen atom.[12][13]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: STAB is moisture-sensitive, so it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent its decomposition.[5][9]
-
Reaction Rate: The rate of reductive amination can vary depending on the steric hindrance and nucleophilicity of the amine. Less nucleophilic or sterically hindered amines may require longer reaction times or gentle heating.
-
Side Reactions: In some cases, over-alkylation to form a tertiary amine can occur if a primary amine is used in excess or if the reaction is allowed to proceed for too long after the initial product formation. Careful monitoring is key.
-
Purification: The polarity of the final amine product will vary depending on the substituent. The choice of the solvent system for column chromatography should be optimized for each specific derivative.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of substituted amines. This protocol, grounded in a solid understanding of the reaction mechanism and reagent choice, provides a reliable pathway for medicinal chemists and drug development professionals to access novel furopyridine derivatives with significant therapeutic potential. The strategic application of this chemistry will undoubtedly continue to fuel the discovery of new and improved drug candidates.
References
- PharmaBlock. Furopyridines in Drug Discovery. PharmaBlock [Online].
- Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal [Online].
- Carlson, M. W.; Ciszewski, J. T.; Bhatti, M. M.; Swanson, W. F.; Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract and Strategic Overview
The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous potent and selective therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed technical framework for the synthesis of kinase inhibitors utilizing 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde as a versatile starting material. This compound is strategically designed for diversity-oriented synthesis; the bromine atom at the C5 position serves as a handle for palladium-catalyzed cross-coupling reactions, while the carbaldehyde at C2 provides a reactive site for constructing key pharmacophoric features. We present validated protocols for Suzuki-Miyaura coupling and subsequent derivatization, explain the rationale behind procedural choices, and offer insights for troubleshooting and optimization.
Scientific Background: The Rationale for Furo[2,3-b]pyridine Scaffolds
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Small molecule kinase inhibitors have revolutionized targeted therapy by interfering with the ATP-binding site of specific kinases.[5][6]
The furo[2,3-b]pyridine scaffold is particularly effective for several reasons:
-
Rigid, Planar Structure: The fused ring system provides a rigid conformation that can be tailored to fit into the narrow ATP-binding cleft of kinases, reducing entropic loss upon binding.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase domain—a common feature of many potent inhibitors.[7]
-
Vectors for Synthetic Elaboration: The scaffold provides multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Our starting material, this compound, leverages two of the most synthetically useful positions.
Overall Synthetic Workflow
The primary synthetic strategy involves a two-stage process. First, a Suzuki-Miyaura cross-coupling reaction is employed to install a diverse range of aryl or heteroaryl moieties at the C5 position. This step is critical for exploring the structure-activity relationship (SAR) in the solvent-exposed region of the kinase active site. Second, the C2-carbaldehyde is derivatized, for example, through reductive amination, to introduce groups that can form additional interactions within the binding pocket or serve as attachment points for linkers in more complex molecules like PROTACs.[5]
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Derivatization of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde for library synthesis
Anwendungshinweise und Protokolle für die Synthese von Bibliotheken durch Derivatisierung von 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Das Furo[2,3-b]pyridin-Gerüst ist eine privilegierte heterozyklische Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Moleküle mit einem breiten Spektrum an pharmakologischen Aktivitäten, einschließlich Kinase-Inhibitoren.[1][2] 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd ist ein besonders wertvoller Baustein für die Synthese von Molekülbibliotheken. Seine bifunktionelle Natur, die sowohl eine reaktive Aldehydgruppe an der C2-Position als auch ein Bromatom an der C5-Position aufweist, ermöglicht eine sequentielle und orthogonale Derivatisierung. Diese Eigenschaft erlaubt die systematische Einführung von molekularer Vielfalt an zwei unterschiedlichen Vektoren des Moleküls, was für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen in der Arzneimittelentwicklung von entscheidender Bedeutung ist.
Diese Anwendungsbeschreibung bietet einen detaillierten Leitfaden zu den wichtigsten chemischen Transformationen zur Derivatisierung dieses Gerüsts. Es werden bewährte Protokolle für Reaktionen an der Aldehydgruppe (reduktive Aminierung, Wittig-Reaktion) und für palladiumkatalysierte Kreuzkupplungen am Bromatom (Suzuki-Miyaura, Sonogashira) vorgestellt. Jeder Abschnitt erläutert die strategische Begründung für die Wahl der Reaktion, detaillierte, schrittweise Versuchsdurchführungen und fasst wichtige Daten in Tabellen zusammen, um Forschern die Planung und Durchführung ihrer Synthesestrategien zu erleichtern.
Synthese des Ausgangsmaterials: 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd
Obwohl 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd kommerziell erhältlich ist[3], kann eine In-house-Synthese für Scale-up-Zwecke erforderlich sein. Eine gängige und effektive Methode zur Einführung einer Formylgruppe in elektronenreiche Heterocyclen ist die Vilsmeier-Haack-Reaktion.[4][5] Diese Reaktion verwendet typischerweise ein Gemisch aus Dimethylformamid (DMF) und Phosphoroxychlorid (POCl₃), um das elektrophile Vilsmeier-Reagenz zu erzeugen, das dann den Heterocyclus formyliert.[6]
Protokoll: Vilsmeier-Haack-Formylierung von 5-Bromfuro[2,3-b]pyridin
-
Vorbereitung des Vilsmeier-Reagenzes: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird gekühltes (0 °C) N,N-Dimethylformamid (DMF, 3,0 Äquivalente) vorgelegt. Unter Rühren wird langsam Phosphoroxychlorid (POCl₃, 1,2 Äquivalente) zugetropft. Die Mischung wird bei 0 °C für 30 Minuten gerührt, um die Bildung des Vilsmeier-Reagenzes zu gewährleisten.
-
Reaktion: Das Ausgangsmaterial, 5-Bromfuro[2,3-b]pyridin (1,0 Äquivalent), gelöst in einem geeigneten trockenen Lösungsmittel (z. B. Dichlormethan oder DMF), wird langsam zur Vilsmeier-Reagenz-Suspension bei 0 °C gegeben.
-
Reaktionsüberwachung: Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und anschließend je nach Reaktivität des Substrats für 2-12 Stunden bei 60-80 °C erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird das Reaktionsgemisch vorsichtig auf Eiswasser gegossen und mit einer gesättigten Natriumhydrogencarbonat- oder Natriumacetatlösung neutralisiert, bis die Gasentwicklung aufhört.
-
Extraktion und Reinigung: Das wässrige Gemisch wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das Zielprodukt 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd zu erhalten.
Teil 1: Derivatisierung der Aldehydgruppe (C2-Position)
Die Aldehydfunktion ist ein vielseitiger Angriffspunkt für die Einführung einer breiten Palette von funktionellen Gruppen.
Reduktive Aminierung: Einführung von Amin-Diversität
Die reduktive Aminierung ist eine der robustesten Methoden zur Bildung von C-N-Bindungen und zur Synthese von sekundären und tertiären Aminen.[7] Die Reaktion verläuft in einem Eintopfverfahren, bei dem der Aldehyd zunächst mit einem primären oder sekundären Amin zu einem intermediären Imin (oder Iminiumion) kondensiert, das anschließend in situ von einem milden Reduktionsmittel zu dem entsprechenden Amin reduziert wird.[7][8] Diese Methode ist für die Bibliotheksynthese ideal, da eine große Vielfalt kommerziell erhältlicher Amine eingesetzt werden kann.
Die Wahl des Reduktionsmittels ist entscheidend. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist oft die erste Wahl, da es mild genug ist, um Aldehyde in Gegenwart von Iminen nicht signifikant zu reduzieren, und es toleriert leicht saure Bedingungen, die die Iminbildung katalysieren. Natriumcyanoborhydrid (NaBH₃CN) ist eine weitere gängige Option, erfordert jedoch eine sorgfältigere pH-Kontrolle.
-
Ansatz: In einem Reaktionsgefäß werden 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd (1,0 Äquivalent) und das entsprechende Amin (1,1-1,5 Äquivalente) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder 1,2-Dichlorethan (DCE) gelöst.
-
Iminbildung: Falls ein primäres Amin verwendet wird, kann eine katalytische Menge Essigsäure (0,1 Äquivalente) zugegeben werden, um die Iminbildung zu beschleunigen. Die Mischung wird bei Raumtemperatur für 1-2 Stunden gerührt.
-
Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5-2,0 Äquivalente) wird portionsweise zugegeben. Die Reaktion kann exotherm sein.
-
Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur für 3-24 Stunden gerührt und mittels DC oder LC-MS auf vollständigen Umsatz überwacht.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumhydrogencarbonatlösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Produkt wird durch Säulenchromatographie oder präparative HPLC gereinigt.
| Amin-Substrat | Reduktionsmittel | Lösungsmittel | Typische Ausbeute (%) |
| Anilin | NaBH(OAc)₃ | DCE | 85-95% |
| Benzylamin | NaBH(OAc)₃ | DCM | 90-98% |
| Morpholin | NaBH(OAc)₃ | DCE | 80-90% |
| n-Butylamin | NaBH₃CN, pH 6 | MeOH | 75-85% |
Wittig-Reaktion: Synthese von Alken-Derivaten
Die Wittig-Reaktion ist eine leistungsstarke Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[9] Sie nutzt ein Phosphoniumylid (Wittig-Reagenz), um den Carbonylsauerstoff durch eine C=C-Doppelbindung zu ersetzen.[9] Diese Reaktion ist von unschätzbarem Wert für die Verlängerung von Kohlenstoffketten und die Einführung von Alken-Funktionalitäten, die als weitere Anknüpfungspunkte für Diversifizierungen dienen können.
Die Stereoselektivität der Wittig-Reaktion (Bildung des E- oder Z-Isomers) hängt stark von der Stabilität des Ylids ab.
-
Nicht-stabilisierte Ylide (z. B. aus Alkylphosphoniumsalzen) reagieren schnell und ergeben typischerweise das (Z)-Alken als Hauptprodukt unter kinetischer Kontrolle.
-
Stabilisierte Ylide (die eine elektronenziehende Gruppe wie eine Ester- oder Carbonylgruppe tragen) sind weniger reaktiv und die Reaktion ist reversibel, was zur Bildung des thermodynamisch stabileren (E)-Alkens führt.
-
Ylid-Bildung: In einem trockenen, mit Inertgas gespülten Kolben wird das entsprechende Triphenylphosphoniumsalz (1,1 Äquivalente) in trockenem THF suspendiert und auf -78 °C oder 0 °C gekühlt (je nach Base). Eine starke Base wie n-Butyllithium (n-BuLi, 1,05 Äquivalente) oder Natriumhydrid (NaH, 1,1 Äquivalente) wird langsam zugegeben. Die Mischung wird für 30-60 Minuten bei dieser Temperatur gerührt, wobei sich eine charakteristische farbige Lösung des Ylids bildet.
-
Reaktion mit Aldehyd: Eine Lösung von 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd (1,0 Äquivalent) in trockenem THF wird langsam zur Ylid-Lösung bei der gleichen Temperatur getropft.
-
Reaktionsüberwachung: Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 2-16 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesättigter Ammoniumchloridlösung beendet. Das Produkt wird mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat) extrahiert.
-
Reinigung: Die organische Phase wird getrocknet und eingeengt. Das Rohprodukt enthält Triphenylphosphinoxid als Hauptnebenprodukt. Die Reinigung erfolgt typischerweise durch Säulenchromatographie an Kieselgel.
| Phosphoniumsalz | Base | Hauptprodukt (Stereoisomer) | Typische Ausbeute (%) |
| Methyltriphenylphosphoniumbromid | n-BuLi | Terminales Alken | 80-90% |
| Ethyltriphenylphosphoniumbromid | KHMDS | (Z)-Propenyl | 70-85% |
| (Carbethoxymethyl)triphenylphosphoniumbromid | NaH | (E)-Ethylacrylat | 85-95% |
Teil 2: Derivatisierung des Bromatoms (C5-Position)
Das Bromatom am C5-Atom des Furo[2,3-b]pyridin-Rings ist ein idealer Ankerpunkt für palladiumkatalysierte Kreuzkupplungsreaktionen, die die Bildung von C-C-Bindungen ermöglichen.
Suzuki-Miyaura-Kreuzkupplung: Einführung von (Hetero-)Aryl-Gruppen
Die Suzuki-Miyaura-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[10] Sie koppelt ein Organoboran (typischerweise eine Boronsäure oder ein Boronsäureester) mit einem organischen Halogenid unter Verwendung eines Palladiumkatalysators und einer Base.[10] Ihre hohe funktionelle Gruppentoleranz und die kommerzielle Verfügbarkeit einer riesigen Anzahl von Boronsäuren machen sie zu einem Eckpfeiler der Bibliotheksynthese.
Der Erfolg einer Suzuki-Kupplung hängt von der sorgfältigen Auswahl des Katalysatorsystems (Palladiumquelle und Ligand), der Base und des Lösungsmittels ab. Für Heteroarylhalogenide wie 5-Bromfuro[2,3-b]pyridin sind Katalysatoren wie Pd(PPh₃)₄ oder Systeme, die aus einer Pd(II)-Quelle (z. B. Pd(OAc)₂) und einem Phosphinliganden (z. B. SPhos, XPhos) gebildet werden, oft sehr effektiv. Wässrige Basen wie Na₂CO₃ oder K₂CO₃ in einem mit Wasser mischbaren organischen Lösungsmittel (z. B. Dioxan, DME) sind Standardbedingungen.
-
Ansatz: In einem mikrowellengeeigneten Reaktionsgefäß oder einem Schlenkrohr werden das 5-Bromfuro[2,3-b]pyridin-Derivat (1,0 Äquivalent), die Boronsäure (1,2-1,5 Äquivalente), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃ oder Cs₂CO₃, 2,0-3,0 Äquivalente) eingewogen.
-
Lösungsmittel und Entgasung: Ein entgastes Lösungsmittelgemisch (z. B. Dioxan/Wasser 4:1 oder DME/Wasser 4:1) wird zugegeben. Die Mischung wird gründlich entgast, indem für 10-15 Minuten ein Argon- oder Stickstoffstrom durch die Lösung geleitet wird.
-
Reaktion: Das Reaktionsgefäß wird verschlossen und in einem Ölbad oder einem Mikrowellenreaktor auf 80-120 °C erhitzt. Die Reaktionszeit variiert von 30 Minuten (Mikrowelle) bis zu 24 Stunden (konventionelle Heizung).
-
Reaktionsüberwachung: Der Umsatz wird mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Schicht wird gewaschen, getrocknet und eingeengt.
-
Reinigung: Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.
| Boronsäure | Katalysator | Base/Lösungsmittel | Typische Ausbeute (%) |
| Phenylboronsäure | Pd(PPh₃)₄ | K₂CO₃ / Dioxan:H₂O | 85-95% |
| 4-Methoxyphenylboronsäure | PdCl₂(dppf) | Na₂CO₃ / DME:H₂O | 90-98% |
| Thiophen-2-boronsäure | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluol:H₂O | 75-88% |
| Pyridin-3-boronsäure | Pd(PPh₃)₄ | Cs₂CO₃ / Dioxan:H₂O | 60-75% |
Sonogashira-Kreuzkupplung: Einführung von Alkinyl-Gruppen
Die Sonogashira-Kupplung ist die Methode der Wahl zur Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[11][12] Sie wird durch ein duales Katalysatorsystem, bestehend aus einem Palladiumkomplex und einem Kupfer(I)-Salz, in Gegenwart einer Aminbase katalysiert.[13] Die eingeführte Alkinylgruppe ist äußerst vielseitig und kann in nachfolgenden Reaktionen wie Cycloadditionen (z. B. "Click-Chemie"), Hydrierungen oder weiteren Kupplungsreaktionen modifiziert werden.
-
Ansatz: In einem Schlenkrohr werden das 5-Bromfuro[2,3-b]pyridin-Derivat (1,0 Äquivalent), der Palladiumkatalysator (z. B. PdCl₂(PPh₃)₂, 1-3 mol%) und das Kupfer(I)-iodid (CuI, 2-5 mol%) vorgelegt.
-
Lösungsmittel und Reagenzien: Das Gefäß wird evakuiert und mit Inertgas gefüllt. Ein entgastes Lösungsmittel (typischerweise THF und/oder eine Aminbase wie Triethylamin (TEA) oder Diisopropylamin (DIPA)) wird zugegeben. Anschließend wird das terminale Alkin (1,2-1,5 Äquivalente) zugegeben.
-
Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 2-24 Stunden gerührt.
-
Reaktionsüberwachung: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer wässrigen Ammoniumchloridlösung gewaschen, um die Aminbase und Salze zu entfernen.
-
Reinigung: Die organische Phase wird getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt.
| Terminales Alkin | Katalysatorsystem | Base/Lösungsmittel | Typische Ausbeute (%) |
| Phenylacetylen | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 85-95% |
| Trimethylsilylacetylen | PdCl₂(PPh₃)₂ / CuI | DIPA / THF | 90-98% |
| Propargylalkohol | Pd(PPh₃)₄ / CuI | TEA | 70-85% |
| 1-Hexin | PdCl₂(PPh₃)₂ / CuI | TEA / DMF | 80-90% |
Orthogonale Bibliotheksstrategie
Die wahre Stärke von 5-Bromfuro[2,3-b]pyridin-2-carbaldehyd liegt in der Möglichkeit, die beiden reaktiven Zentren selektiv und sequentiell zu modifizieren. Typischerweise sind die Reaktionen an der Aldehydgruppe (reduktive Aminierung, Wittig) mit den Bedingungen für die palladiumkatalysierten Kreuzkupplungen kompatibel. Dies ermöglicht eine logische Syntheseroute, bei der zuerst die Aldehydgruppe derivatisiert wird, gefolgt von der Kreuzkupplung am Bromatom.
Schlussfolgerung
5-Bromfuro[2,3-b]pyridin-2-carbaldehyd ist ein außergewöhnlich vielseitiger Baustein für die Synthese von chemischen Bibliotheken. Die in diesen Anwendungshinweisen beschriebenen Protokolle für die reduktive Aminierung, die Wittig-Reaktion, die Suzuki-Miyaura-Kupplung und die Sonogashira-Kupplung bieten Forschern ein robustes und validiertes Instrumentarium zur Erzeugung einer breiten molekularen Vielfalt. Die Fähigkeit, zwei verschiedene Positionen des Moleküls selektiv zu modifizieren, ermöglicht eine effiziente und systematische Exploration des chemischen Raums um das Furo[2,3-b]pyridin-Gerüst, was die Entdeckung und Optimierung neuer therapeutischer Wirkstoffe erheblich beschleunigt.
Referenzen
Klicken Sie hier, um die vollständige Liste der Referenzen anzuzeigen
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Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Verfügbar unter:
-
Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. Verfügbar unter: [Link]
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Cusabio. 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. Verfügbar unter: [Link]
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Wikipedia. Vilsmeier reagent. Verfügbar unter: [Link]
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Goral, M., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Verfügbar unter: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Verfügbar unter: [Link]
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Kovtun, A. V., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. (Kein direkter Link verfügbar)
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Verfügbar unter: [Link]
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Universität Freiburg. Die Suzuki Reaktion. Verfügbar unter: [Link]
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Química Orgánica. reduktive Aminierung. Verfügbar unter: [Link]
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Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Verfügbar unter: [Link]
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Peukert, S., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-3. Verfügbar unter: [Link]
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Wikipedia. Sonogashira-Kupplung. Verfügbar unter: [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1436-1447. Verfügbar unter: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Verfügbar unter: [Link]
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El-Sayed, N. N. E., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-838. Verfügbar unter: [Link]
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ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Verfügbar unter: [Link]
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Wikipedia. Reduktive Aminierung. Verfügbar unter: [Link]
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ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. (Zweites Mal zitiert, identisch mit #20)
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Müller, K.-S. (2001). Synthese primärer Amine durch Hydroaminomethylierung und reduktive Aminierung. ResearchGate. Verfügbar unter: [Link]
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Google Patents. Verfahren zur reduktiven Aminierung von Di- und Mehrfachaldehyden. Verfügbar unter:
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of Furo[2,3-b]pyridines and Precision C-5 Functionalization
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2] The ability to precisely introduce molecular diversity at specific positions on this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide focuses on the palladium-catalyzed cross-coupling of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, a versatile building block for creating diverse libraries of C-5 functionalized derivatives. Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, high efficiency, and tolerance of various functional groups.[3][4] This document provides a detailed exploration of the underlying mechanisms and offers field-proven protocols for two of the most powerful cross-coupling strategies: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, regardless of the specific named reaction, generally proceed through a common catalytic cycle.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle is initiated by the active Pd(0) catalyst and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate.[3][4] This is often the rate-determining step of the reaction.[7]
-
Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[3][5] The choice of base is often critical to facilitate this step.[8]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed C-C or C-N bond from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura and Sonogashira coupling of this compound. These have been optimized for high yield and purity.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][9] Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[9]
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Protocol:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 85-95°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-furo[2,3-b]pyridine-2-carbaldehyde.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.04 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.025 | 0.025 |
| Diisopropylamine (DIPA) | 101.19 | 7.0 | 7.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) in a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.025 mmol).
-
Add diisopropylamine (7.0 mmol) followed by the terminal alkyne (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-furo[2,3-b]pyridine-2-carbaldehyde.[12]
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Trustworthiness & Self-Validation: Critical Parameters and Causality
The success of these protocols hinges on careful control of several key parameters. The rationale behind these choices is outlined below:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, while Pd(PPh₃)₂Cl₂ is often used for Sonogashira reactions.[13][14] The phosphine ligands stabilize the palladium center and modulate its reactivity.[9]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[8] In the Suzuki coupling, an inorganic base like K₂CO₃ is used to activate the boronic acid.[15] In the Sonogashira coupling, an amine base like diisopropylamine not only neutralizes the HX byproduct but also facilitates the formation of the copper acetylide.[10]
-
Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. The use of a dioxane/water mixture in the Suzuki coupling is common, as water can aid in the dissolution of the inorganic base.[14] Anhydrous conditions are typically preferred for Sonogashira couplings to prevent unwanted side reactions.[11]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation.
By understanding the "why" behind each step, researchers can troubleshoot unexpected results and adapt these protocols to a wider range of substrates. For instance, if a Suzuki coupling is sluggish, a different palladium source, a more sophisticated ligand, or a stronger base could be explored.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a robust and versatile platform for the synthesis of a diverse array of functionalized furo[2,3-b]pyridine derivatives. The Suzuki-Miyaura and Sonogashira couplings, in particular, provide efficient and reliable methods for the formation of C-C and C(sp)-C(sp²) bonds, respectively. The protocols detailed herein, grounded in a solid mechanistic understanding, provide a strong foundation for researchers and drug development professionals to accelerate their discovery programs.
References
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- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural....
- National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)
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- Wikipedia. (n.d.).
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Beilstein Journal of Organic Chemistry. (n.d.).
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
- MDPI. (2017, January 27).
- MDPI. (n.d.).
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2013, July 8). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- NIH. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
- NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- YouTube. (2019, January 6). Proton Guru Practice V.
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Topic: Knoevenagel Condensation with 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: Protocols and Mechanistic Insights
An Application Note for Medicinal and Synthetic Chemists
Abstract
This application note provides a detailed guide to the Knoevenagel condensation reaction utilizing 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde as the aldehydic substrate. The furopyridine scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for quinoline and isoquinoline moieties found in numerous pharmacologically active compounds.[1] This document outlines optimized protocols for the condensation with common active methylene compounds, discusses the underlying reaction mechanism, and offers insights into key experimental parameters. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable pathway for synthesizing novel α,β-unsaturated furopyridine derivatives for applications in drug discovery and materials science.
Introduction and Scientific Context
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[3][4] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product.[4] Its operational simplicity and the high stability of its products make it an indispensable tool in the synthesis of fine chemicals, therapeutic agents, and functional polymers.[3][5]
The substrate of focus, this compound, incorporates the furopyridine heterocyclic system. This scaffold is of particular importance as it combines the electronic features of a π-excessive furan ring and a π-deficient pyridine ring.[1] This unique electronic structure makes furopyridine derivatives compelling candidates for biological screening. The bromine substituent at the 5-position further enhances the synthetic utility of the resulting products, serving as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
This guide provides two detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, respectively, using piperidine as a mild and effective base catalyst.[6]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established three-step mechanism when catalyzed by a weak amine base like piperidine.
-
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, or enolate.[3] This step is facilitated by the electron-withdrawing groups (Z¹, Z²) that increase the acidity of the methylene protons.
-
Nucleophilic Addition: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst, forming an aldol-type addition product. This intermediate then undergoes elimination of a water molecule (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product and regenerate the catalyst.[3][4]
The choice of a weak base is critical; strong bases like NaOH or NaOEt could induce a competing self-condensation of the aldehyde.[4]
Experimental Protocols & Workflow
The following protocols are optimized for small-scale laboratory synthesis (~1 mmol). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
The overall process, from reaction setup to final product analysis, follows a standardized workflow.
Protocol 1: Synthesis of 2-((5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 mmol, 226 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (226 mg) and malononitrile (73 mg).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature for 5 minutes to dissolve the solids.
-
Add piperidine (10 µL) to the reaction mixture using a micropipette.
-
Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, washing with a small amount of cold ethanol (2 x 2 mL).
-
Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-bromofuro[2,3-b]pyridin-2-yl)acrylate
-
Materials:
-
This compound (1.0 mmol, 226 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124 mg, 117 µL)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (226 mg) and ethyl cyanoacetate (117 µL).
-
Add ethanol (10 mL) and stir to form a homogeneous solution.
-
Add piperidine (10 µL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate). This reaction may require a longer time, typically 4-6 hours.
-
After completion, cool the mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
-
Results and Data
The protocols described yield the desired Knoevenagel condensation products in good to excellent yields. The products are typically crystalline solids. The E-isomer is generally the major or exclusive product due to steric considerations.[5]
| Active Methylene Compound | Product Name | Typical Yield | Appearance | Expected ¹H NMR (vinyl H, δ ppm) | Expected IR (C≡N, C=O, cm⁻¹) |
| Malononitrile | 2-((5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile | 85-95% | Yellow Solid | ~7.8 - 8.0 | ~2225 (C≡N) |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-bromofuro[2,3-b]pyridin-2-yl)acrylate | 80-90% | Pale Yellow Solid | ~8.1 - 8.3 | ~2220 (C≡N), ~1720 (C=O) |
Table 1: Representative Results for the Knoevenagel Condensation.
Discussion of Results: The high yields demonstrate the efficiency of piperidine as a catalyst for this transformation with the furopyridine aldehyde. The electron-deficient nature of the pyridine ring, compounded by the aldehyde group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The vinyl proton of the product typically appears as a sharp singlet in the aromatic region of the ¹H NMR spectrum, a characteristic feature of this structural motif.[5] Infrared spectroscopy provides clear evidence of the product formation through the strong absorption bands of the nitrile (C≡N) and, in the case of the ester, the carbonyl (C=O) functional groups.
Conclusion
The Knoevenagel condensation offers a straightforward, efficient, and atom-economical method for the synthesis of α,β-unsaturated derivatives of this compound. The protocols detailed in this application note are robust and provide high yields of the desired products, which are valuable intermediates for further synthetic elaboration in drug discovery and materials science programs. The simplicity of the procedure, coupled with the ease of purification, makes this an ideal reaction for both academic and industrial research settings.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. (2021-10-27). [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2024-01-31). [Link]
-
Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. [Link]
-
ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2024-02-16). [Link]
-
RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
-
Semantic Scholar. Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. [Link]
-
Semantic Scholar. Furopyridines. XXVIII. Reactions of 3‐bromo derivatives of furo[2,3‐b]‐, ‐[3,2‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their N‐oxides. (1998-11-01). [Link]
-
ResearchGate. Catalysts used for Knoevenagel condensation | Download Table. [Link]
-
RSC Publishing. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2023-03-01). [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation, Doebner Modification. [Link]
-
ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021-10-18). [Link]
-
ResearchGate. Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. (2006-08-07). [Link]
-
PubMed Central. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. (2024-04-17). [Link]
-
PubMed Central. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
-
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
-
Cusabio. This compound. [Link]
-
Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
-
Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]
Sources
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its structural architecture, featuring a fused furan and pyridine ring, imparts unique electronic properties and a rigid, planar conformation that facilitates interactions with biological targets.[1] This scaffold is present in a variety of compounds exhibiting a broad spectrum of pharmacological activities.
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a particularly valuable starting material for the synthesis of a diverse library of novel heterocyclic compounds. This is due to the presence of two key reactive handles:
-
An Aldehyde Group: The formyl group at the 2-position is a versatile functional group that can readily participate in a wide range of chemical transformations, including condensations, olefications, and reductive aminations.
-
A Bromo Substituent: The bromine atom at the 5-position provides a site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.[2][3]
This document provides detailed application notes and protocols for the synthesis of various heterocyclic systems derived from this compound. The methodologies described herein are designed to be robust and adaptable for the generation of compound libraries for screening and lead optimization in drug discovery programs.
I. Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation is a classic and highly efficient method for the formation of carbon-carbon double bonds.[4] It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[4] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in organic synthesis.[5]
Scientific Rationale
The reaction proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. The choice of a weak base, such as piperidine or ammonium acetate, is crucial to prevent self-condensation of the aldehyde.[6] The reaction is often driven to completion by the removal of water.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel Condensation Workflow
Detailed Protocol: Synthesis of 2-(5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1299607-73-0 | 226.03 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 10 mL |
| Piperidine | 110-89-4 | 85.15 | catalytic (2-3 drops) |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 226 mg).
-
Add malononitrile (1.1 mmol, 73 mg) and anhydrous ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-((5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile as a solid.
II. Olefination via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to produce an alkene and a phosphine oxide.[7] This reaction is highly versatile and tolerates a wide range of functional groups.[8]
Scientific Rationale
The reaction mechanism involves the nucleophilic attack of the ylide carbon on the carbonyl carbon to form a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and a highly stable triphenylphosphine oxide, the latter being the driving force for the reaction. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[9]
Experimental Workflow: Wittig Reaction
Caption: Wittig Reaction Workflow
Detailed Protocol: Synthesis of 5-Bromo-2-vinylfuro[2,3-b]pyridine
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL |
| This compound | 1299607-73-0 | 226.03 | 1.0 |
Procedure:
-
To a flame-dried 50 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 mmol, 429 mg).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Caution: Hydrogen gas is evolved.
-
Remove the ice bath and stir the resulting yellow-orange suspension at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol, 226 mg) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2-vinylfuro[2,3-b]pyridine.
III. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the furo[2,3-b]pyridine core serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki, Sonogashira, and Heck reactions are powerful tools for the formation of carbon-carbon bonds.[10][11][12]
A. Suzuki Coupling: Synthesis of 5-Aryl-furo[2,3-b]pyridine Derivatives
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[13] It is a highly reliable and versatile method for the formation of biaryl linkages.[10]
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[10] The presence of a base is crucial for the transmetalation step.[13]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1299607-73-0 | 226.03 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium carbonate | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a 25 mL Schlenk flask, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Phenylfuro[2,3-b]pyridine-2-carbaldehyde.
B. Sonogashira Coupling: Synthesis of 5-Alkynyl-furo[2,3-b]pyridine Derivatives
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][14] This reaction is a highly efficient method for the synthesis of arylalkynes.[11]
The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[5] The use of an amine base is essential for both deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1299607-73-0 | 226.03 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.05 |
| Triethylamine | 121-44-8 | 101.19 | 5 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL |
Procedure:
-
To a 25 mL Schlenk flask, add this compound (1.0 mmol, 226 mg), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 132 µL) via syringe.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(Phenylethynyl)furo[2,3-b]pyridine-2-carbaldehyde.
C. Heck Reaction: Synthesis of 5-Alkenyl-furo[2,3-b]pyridine Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15] It is a valuable method for the synthesis of substituted alkenes.
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The Pd(0) catalyst is regenerated by the reductive elimination of HBr with a base.[15]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1299607-73-0 | 226.03 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 1.5 |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.02 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.04 |
| Triethylamine | 121-44-8 | 101.19 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |
Procedure:
-
To a 25 mL Schlenk flask, add this compound (1.0 mmol, 226 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 279 µL), and styrene (1.5 mmol, 172 µL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(2-Phenylethenyl)furo[2,3-b]pyridine-2-carbaldehyde.
IV. Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of this compound can be utilized to construct fused heterocyclic rings, leading to novel polycyclic scaffolds.
Synthesis of Pyrimido[4',5':4,5]furo[2,3-b]pyridines
The condensation of the aldehyde with compounds containing a 1,3-diamine or equivalent functionality can lead to the formation of a fused pyrimidine ring.
The synthesis of a pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.[16] In this case, the α,β-unsaturated nitrile synthesized via the Knoevenagel condensation can serve as a precursor to a 1,3-dicarbonyl equivalent.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-((5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile | - | 274.08 | 1.0 |
| Guanidine hydrochloride | 50-01-1 | 95.53 | 1.5 |
| Sodium ethoxide | 141-52-6 | 68.05 | 1.5 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 15 mL |
Procedure:
-
To a 25 mL round-bottom flask, add 2-((5-Bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile (1.0 mmol, 274 mg) and anhydrous ethanol (15 mL).
-
Add guanidine hydrochloride (1.5 mmol, 143 mg) and sodium ethoxide (1.5 mmol, 102 mg).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired pyrimido[4',5':4,5]furo[2,3-b]pyridine derivative.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and adaptable methods for the derivatization of this scaffold through both transformations of the aldehyde group and functionalization at the bromine-substituted position. These synthetic strategies offer a powerful platform for the generation of diverse chemical libraries for applications in drug discovery and materials science.
References
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
Knoevenagel condensation of malononitrile with different aldehydes. ResearchGate. [Link]
-
Palladium-Mediated Three-Component Synthesis of Furo[2,3-b]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. ResearchGate. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Pseudo-multicomponent reactions. RSC Advances. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science Publisher. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 9. Wittig Reaction [organic-chemistry.org]
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- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bu.edu.eg [bu.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromofuro[2,3-b]pyridine Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromofuro[2,3-b]pyridine and its derivatives. This scaffold is a privileged core in medicinal chemistry, and its successful functionalization is critical for many drug discovery programs. However, as a heteroaromatic system, it presents unique challenges, including potential catalyst inhibition and competing side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into a Troubleshooting Guide for immediate problem-solving and a set of Frequently Asked Questions for a deeper understanding of reaction parameters.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or zero conversion is the most common issue and typically points to a problem with one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction environment.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] The Lewis basic nitrogen on the pyridine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.[2]
-
Solution: Ensure your catalyst system is designed for heteroaryl couplings. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(Cy)₃) or N-Heterocyclic Carbene (NHC) ligands.[3][4][5] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation. Also, confirm the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
-
Reagent Quality: The stability of the boronic acid and the purity of other reagents are paramount.
-
Boronic Acid/Ester: Heteroaryl boronic acids are particularly susceptible to decomposition via protodeboronation, especially at elevated temperatures.[1][6][7] Use fresh, high-purity boronic acid. If decomposition is suspected, consider switching to a more stable boronic ester derivative, such as a pinacol ester.[1]
-
Base and Solvent: The base should be finely powdered and dry.[1] Solvents must be anhydrous and degassed. Ethereal solvents like THF or dioxane should be checked for peroxides.[1]
-
-
Reaction Environment:
-
Inert Atmosphere: Inadequate degassing of solvents or a leak in your inert gas setup can kill the catalyst.[1] Purge solvents with argon or nitrogen for at least 30 minutes before use.
-
Stirring: For heterogeneous mixtures (common with inorganic bases), vigorous stirring is essential for reproducibility.[1]
-
Below is a logical workflow to diagnose the issue.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I'm observing a significant amount of dehalogenated starting material (furo[2,3-b]pyridine). What causes this and how can I prevent it?
Answer: The formation of a dehalogenated (or protodebrominated) byproduct is a common side reaction where the bromine atom is replaced by a hydrogen.[1] This occurs when the Pd(II)-aryl intermediate formed after oxidative addition reacts with a hydride source before it can undergo transmetalation.
-
Potential Causes:
-
Hydride Source: The hydride can originate from solvents (especially alcohols if used as a co-solvent), impurities in the base, or degradation of other reagents.
-
Slow Transmetalation: If the transmetalation step is slow, the Pd(II)-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source. This can be an issue with less reactive boronic acids.
-
-
Solutions:
-
Use Anhydrous Solvents: Strictly use high-purity, anhydrous solvents to minimize potential hydride sources.
-
Choose a Non-Reducing Base: While common, some bases can be problematic. Potassium phosphate (K₃PO₄) is often a reliable choice.
-
Increase Transmetalation Rate: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or ester. Ensure your base is effective at promoting the formation of the active boronate species.[8]
-
Optimize Ligand: A more electron-donating ligand can sometimes accelerate the desired catalytic cycle relative to the decomposition pathway.
-
Question 3: I'm getting a mixture of products, including the homocoupling of my boronic acid (biaryl byproduct). How do I suppress this?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen or other oxidants in the reaction mixture.[6] This process is often mediated by Pd(II) species.
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0).[6] This not only consumes your boronic acid but also interferes with the primary catalytic cycle.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are scrupulously free of oxygen by using techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas.
-
Use a Pd(0) Precatalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources (like Pd(OAc)₂ or PdCl₂) that require in situ reduction, a step that can sometimes be inefficient and lead to side reactions.
-
Controlled Addition: In some cases, adding the aryl halide in slight excess relative to the boronic acid can help minimize homocoupling.[9]
-
Frequently Asked Questions (FAQs)
Question 1: What is the best choice of palladium catalyst and ligand for coupling with 5-bromofuro[2,3-b]pyridine?
Answer: The selection of the catalyst system is the most critical parameter for success with heteroaryl halides like 5-bromofuro[2,3-b]pyridine. Due to the presence of the Lewis basic pyridine nitrogen, standard catalysts like Pd(PPh₃)₄ may give low yields.
Modern catalyst systems utilizing bulky, electron-rich ligands are highly recommended as they accelerate the rate-limiting reductive elimination step and stabilize the palladium center.
| Catalyst/Ligand Class | Examples | Strengths for Furo[2,3-b]pyridine | Considerations |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Excellent for heteroaryl chlorides and bromides; high activity allows for lower catalyst loading and milder temperatures.[3][7] | Air-sensitive; often used with a stable Pd precatalyst like Pd₂(dba)₃ or specialized precatalysts. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable Pd-complexes, highly resistant to thermal degradation, and effective for challenging couplings.[4][5][10] | Can be less active at very low temperatures compared to some phosphine systems. |
| Classic Phosphines | Pd(PPh₃)₄ | Readily available and easy to handle. Can be effective for simple, unhindered couplings.[11] | Often requires higher temperatures and may give lower yields with this specific substrate class. |
Recommendation: For a robust starting point, a combination of Pd₂(dba)₃ with XPhos or SPhos is highly effective for a broad range of Suzuki couplings involving heteroaryl halides.[3][7]
Question 2: How do I select the optimal base and solvent system?
Answer: The base and solvent work in concert to facilitate the reaction. The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[8][12]
-
Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for heteroaryl couplings. It is strong enough to be effective but generally does not cause extensive boronic acid decomposition.[11][13]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate (Cs₂CO₃) is more soluble and basic, which can be beneficial for less reactive coupling partners.[14]
-
Organic Bases (e.g., Et₃N): Generally not effective as the primary base in Suzuki couplings as they are not strong enough to form the required boronate complex.
-
-
Solvents:
-
Aprotic Ethereal Solvents (Dioxane, THF): These are the most common and effective solvents. They have good solvating properties for both the organic and organometallic species.[8]
-
Aprotic Polar Solvents (DMF, DMAc): Can be useful for poorly soluble substrates, but may lead to more side reactions at high temperatures.
-
Aqueous Mixtures: A small amount of water is often essential. It helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitates the transmetalation step. A typical ratio is 4:1 or 5:1 organic solvent to water.[11][13]
-
Recommended Starting System: K₃PO₄ as the base in a Dioxane/Water (4:1) mixture.
Question 3: Can I use microwave irradiation to improve my reaction?
Answer: Yes, microwave-assisted Suzuki couplings can be extremely effective. The rapid heating often leads to dramatically reduced reaction times (minutes instead of hours) and can improve yields by outcompeting slower decomposition pathways.[9] It is an excellent tool for rapid reaction screening and optimization, especially when working with small quantities of material.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic arylboronic acid with 5-bromofuro[2,3-b]pyridine.
Materials:
-
5-bromofuro[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromofuro[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ and XPhos.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous dioxane and deionized water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Add the degassed solvent to the Schlenk flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃/XPhos mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Preformed Pd(II)
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Suzuki reaction. Wikipedia.
- Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst.
- Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki Coupling Mechanism. YouTube.
- Effect of different bases on the Suzuki-Miyaura coupling.
- The effect of various bases on the Suzuki coupling reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry, often utilized in the construction of more complex bioactive molecules. Its synthesis, typically achieved through the Vilsmeier-Haack formylation of a 5-Bromofuro[2,3-b]pyridine precursor, can be challenging. Success is contingent on the quality of the starting materials and precise control over reaction conditions. This guide will address common pitfalls and provide actionable solutions to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| LOW-YIELD-01 | Low or no yield of the final product, this compound. | 1. Poor quality of starting material: The precursor, 5-Bromofuro[2,3-b]pyridine, may be impure or degraded. 2. Inactive Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and may have decomposed. 3. Insufficient activation of the substrate: The furo[2,3-b]pyridine ring may not be sufficiently electron-rich for the electrophilic substitution to occur under the chosen conditions. | 1. Verify the purity of your starting material by NMR and melting point analysis. If necessary, purify it by column chromatography or recrystallization. 2. Prepare the Vilsmeier reagent in situ under strictly anhydrous conditions. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[1][2] 3. Increase the reaction temperature. The Vilsmeier-Haack reaction temperature can range from 0°C to over 80°C depending on the substrate's reactivity.[1] For less reactive substrates, a higher temperature may be required to drive the reaction to completion. |
| SIDE-RXN-01 | Formation of multiple products observed by TLC or LC-MS analysis. | 1. Di-formylation: Although less common, reaction at other positions on the heterocyclic core can occur. 2. Ring opening of the furan moiety: The furan ring can be susceptible to cleavage under harsh acidic conditions. 3. Reaction with the bromo-substituent: While generally stable, the bromine atom could potentially undergo side reactions under certain conditions. | 1. Use a milder Vilsmeier reagent or modified conditions. Consider using a pre-formed Vilsmeier reagent at a lower temperature to improve selectivity. 2. Maintain a controlled temperature during the reaction and work-up to minimize degradation of the furan ring. 3. Carefully monitor the reaction progress by TLC to avoid prolonged reaction times that might favor side product formation. |
| PUR-CHALLENGE-01 | Difficulty in purifying the final product. | 1. Co-elution of impurities: Starting material or side products may have similar polarity to the desired aldehyde. 2. Product instability on silica gel: The aldehyde may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography. | 1. Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients). 2. Use deactivated silica gel. Treat silica gel with a base like triethylamine before use to neutralize acidic sites. Alternatively, consider purification by recrystallization from a suitable solvent system. |
| VM-REAGENT-01 | Precipitation or solidification of the Vilsmeier reagent upon preparation. | 1. Low temperature: The Vilsmeier reagent has limited solubility at low temperatures, such as in an ice bath. 2. High concentration: High concentrations of POCl₃ and DMF can lead to supersaturation and precipitation. | 1. Prepare the reagent at a slightly higher temperature if possible, while still controlling the exotherm. Alternatively, add a co-solvent like dichloromethane to improve solubility. 2. Use a more dilute solution of the reagents. |
Frequently Asked Questions (FAQs)
Synthesis of the Starting Material: 5-Bromofuro[2,3-b]pyridine
Q1: What is a reliable method for synthesizing the starting material, 5-Bromofuro[2,3-b]pyridine?
A common and effective strategy is a two-step process starting from the commercially available 2-aminopyridine.
-
Bromination of 2-aminopyridine: 2-aminopyridine can be brominated to 2-amino-5-bromopyridine. A common procedure involves treating 2-aminopyridine with bromine in acetic acid.[3][4][5][6] It is crucial to control the temperature and stoichiometry to minimize the formation of di-brominated byproducts.[4]
-
Construction of the furan ring: The resulting 2-amino-5-bromopyridine can then be used to construct the fused furan ring. While several methods exist for the synthesis of furo[2,3-b]pyridines, a common approach involves the reaction of the aminopyridine with a suitable three-carbon synthon that can undergo cyclization.
Q2: What are the critical parameters for the successful synthesis of 5-Bromofuro[2,3-b]pyridine?
The purity of the 2-amino-5-bromopyridine is paramount. Any unreacted 2-aminopyridine or di-brominated species will lead to impurities that can be difficult to remove later. The cyclization step is also critical and can be sensitive to reaction conditions.
The Vilsmeier-Haack Formylation Step
Q3: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][7][8]
-
Electrophilic aromatic substitution: The electron-rich furo[2,3-b]pyridine ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][9]
Q4: How do I prepare the Vilsmeier reagent safely and effectively?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to an ice-cooled solution of anhydrous DMF.[2] This reaction is exothermic and should be performed with caution in a well-ventilated fume hood. It is essential to use anhydrous reagents and solvents to prevent the decomposition of the Vilsmeier reagent.[1][2]
Q5: What is the optimal stoichiometry of reagents for the Vilsmeier-Haack reaction?
A common starting point is to use a slight excess of the Vilsmeier reagent relative to the 5-Bromofuro[2,3-b]pyridine substrate. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent is often sufficient to drive the reaction to completion.[1]
Q6: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then analyzed by TLC to observe the consumption of the starting material and the formation of the product.[2]
Work-up and Purification
Q7: What is the standard work-up procedure for a Vilsmeier-Haack reaction?
The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[1] This hydrolyzes the intermediate iminium salt to the aldehyde. The resulting mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the crude product. The solid product can then be collected by filtration.
Q8: What are the recommended methods for purifying the final product?
The crude this compound can be purified by either column chromatography on silica gel or by recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is a good starting point. If the product shows signs of degradation on silica, using deactivated silica gel is recommended. For recrystallization, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane should be explored.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from established procedures for the bromination of 2-aminopyridine.[3]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir for an additional hour.
-
Pour the reaction mixture into water and neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by washing with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.
Protocol 2: Vilsmeier-Haack Formylation of 5-Bromofuro[2,3-b]pyridine
This is a general protocol based on the principles of the Vilsmeier-Haack reaction and may require optimization.
-
In a dry, nitrogen-flushed, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (used as both reagent and solvent).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 5-Bromofuro[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80°C) depending on the reactivity of the substrate. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Diagram 1: Synthesis Pathway
Caption: Overall synthetic route to the target compound.
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: Step-by-step experimental workflow.
References
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Connect Journals. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
-
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine.
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. heteroletters.org [heteroletters.org]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Challenges in the purification of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support resource for 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the rationale behind them.
Question 1: My final product is a persistent brown or yellow oil, but I expect a solid. What's causing this and how can I purify it?
Potential Causes: This is a common issue that typically points to the presence of residual solvents, process-related impurities, or degradation products. Aldehydes, in general, can be prone to oxidation, and colored impurities often arise from side reactions during synthesis, especially if reaction temperatures were not strictly controlled[1]. For furo[2,3-b]pyridine synthesis, which may involve palladium-catalyzed reactions, trace metal residues can also contribute to coloration and prevent crystallization[2][3].
Recommended Solutions:
-
Initial Purification by Liquid-Liquid Extraction:
-
Rationale: To remove baseline or acidic/basic impurities before chromatography. The pyridine nitrogen allows for manipulation with acid, but use caution as the furo-pyridine system can be sensitive.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by water, and finally a brine solution to aid in phase separation.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
-
Column Chromatography (The Workhorse Method):
-
Rationale: Column chromatography is the most effective and widely used method for purifying furo[2,3-b]pyridine derivatives[2]. The key is selecting the right conditions to separate the target compound from closely related impurities.
-
Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase polarity.
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This often results in better separation.
-
Elution: Monitor the separation using Thin-Layer Chromatography (TLC) and combine the pure fractions.
-
Post-Chromatography: After concentrating the pure fractions, you may obtain a purified oil. To induce crystallization, try dissolving the oil in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (like hexanes or pentane) dropwise until turbidity is observed. Scratching the inside of the flask with a glass rod at the solvent interface can initiate crystal formation.
-
-
Question 2: My compound seems to be degrading on the silica gel column, leading to streaking on TLC and low recovery. What should I do?
Potential Causes: Standard silica gel is slightly acidic (pH ~6.5), which can cause the degradation of acid-sensitive compounds. Aldehydes can be particularly susceptible to acid-catalyzed side reactions. The Lewis acidic sites on the silica surface can promote polymerization or decomposition.
Recommended Solutions:
-
Deactivating the Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica surface minimizes the potential for compound degradation.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) or pyridine to the mobile phase solvent system. For example, if your solvent system is 70:30 Hexane:EtOAc, prepare the mixture as 70 mL Hexane, 30 mL EtOAc, and 0.5-1 mL NEt₃. This is often sufficient to prevent on-column degradation.
-
-
Switching the Stationary Phase:
-
Rationale: If deactivation is insufficient, using a different stationary phase can be a solution.
-
Options:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
Reverse-Phase Chromatography (C18): For highly polar impurities that are difficult to separate on normal phase, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be effective.
-
-
Question 3: After chromatography, my NMR spectrum shows clean product, but the yield is very low. Where could my product have gone?
Potential Causes: Low recovery can stem from several issues beyond on-column degradation.
-
Irreversible Adsorption: The pyridine nitrogen can sometimes interact very strongly with the silanol groups on the silica surface, leading to irreversible adsorption.
-
Volatile Product: While less common for this specific molecule, some heterocyclic aldehydes can be lost during solvent removal under high vacuum, especially if heated.
-
Incomplete Elution: The product may not have fully eluted from the column. Sometimes, a final, highly polar "flush" of the column is necessary.
Recommended Solutions:
-
Use Deactivated Silica: As mentioned in the previous question, adding a base like triethylamine to the eluent can mitigate strong interactions between the pyridine moiety and silica gel.
-
Careful Solvent Removal: Avoid excessive heating of the rotovap bath (keep it ≤ 40 °C).
-
Column Flush: After your target compound has eluted, flush the column with a significantly more polar solvent (e.g., 10% Methanol in DCM) to check if any remaining product elutes.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Brown/Yellow Oil Instead of Solid | Residual solvents, colored byproducts, trace metals. | Sequential wash (NaHCO₃, brine), followed by gradient column chromatography. |
| Streaking on TLC / Low Recovery | Compound degradation on acidic silica gel. | Deactivate silica with 0.5-1% NEt₃ in the eluent; switch to neutral alumina. |
| Low Yield After Clean NMR | Irreversible adsorption on silica; incomplete elution. | Use deactivated silica; perform a polar flush of the column after collection. |
| Persistent Impurity with Similar Rf | Isomeric byproduct or closely related impurity. | Use a shallower gradient during chromatography; try crystallization. |
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
Impurity sources are almost always tied to the synthetic route employed[2]. Common routes include the cyclization of substituted pyridines[3].
-
Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.
-
Over-bromination/Side-bromination: If bromination is a step in your synthesis, controlling the stoichiometry and conditions is critical to prevent the formation of di-brominated or isomerically brominated species.
-
Byproducts from Cyclization: Intramolecular cyclization reactions to form the furan ring can sometimes lead to isomeric byproducts or dimers, depending on the precursors used.
-
Reagent-Related Impurities: Residual catalysts (e.g., Palladium from cross-coupling reactions) or reagents from preceding steps can contaminate the final product.
Sources of Impurities Diagram
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. The furo[2,3-b]pyridine core is a significant pharmacophore in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery programs.[1][2]
I. Synthetic Overview: The Vilsmeier-Haack Approach
The most common and effective method for the formylation of the electron-rich furo[2,3-b]pyridine system is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the heterocycle.[4][5][6] The electron-rich nature of the furan ring preferentially directs the formylation to the C2 position.
The overall synthetic strategy involves two key stages:
-
Synthesis of the 5-Bromofuro[2,3-b]pyridine core: This can be achieved through various established methods, often starting from substituted pyridines.[2]
-
Vilsmeier-Haack formylation: The introduction of the aldehyde group at the C2 position of the furo[2,3-b]pyridine ring system.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (5-Bromofuro[2,3-b]pyridine).
-
The isolated yield of the final product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete formation of the Vilsmeier reagent | The Vilsmeier reagent is moisture-sensitive. Any water in the DMF or reaction vessel will quench the POCl₃. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. |
| Insufficient reactivity of the Vilsmeier reagent | The electrophilicity of the Vilsmeier reagent can be influenced by the stoichiometry of the reagents. | Increase the molar ratio of POCl₃ to DMF, and the ratio of the Vilsmeier reagent to the substrate. A typical starting point is 1.5-2.0 equivalents of the Vilsmeier reagent. |
| Low reaction temperature | The formylation of some heterocycles requires elevated temperatures to proceed at a reasonable rate.[3] | Gradually increase the reaction temperature. Start at room temperature and, if necessary, heat the reaction to 50-80 °C. Monitor the reaction progress by TLC. |
| Deactivation of the substrate | The nitrogen atom in the pyridine ring can be protonated by acidic byproducts, reducing the electron-donating ability of the ring system and thus its reactivity towards electrophilic attack. | The use of a non-protic solvent can be beneficial. While DMF is a reactant, using it in excess as the solvent is common. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of 5-Bromofuro[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR analysis of the crude or purified product indicates the presence of impurities.
Potential Side Reactions and Mitigation Strategies:
-
Di-formylation: Although the C2 position is the most reactive, under harsh conditions (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent), a second formyl group may be introduced at another position on the furan or pyridine ring.
-
Solution: Use a milder Vilsmeier reagent (e.g., generated from oxalyl chloride and DMF). Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Reaction at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially react with the Vilsmeier reagent.
-
Solution: This is generally less favored in the Vilsmeier-Haack reaction of such fused systems. Maintaining a controlled temperature helps to favor the desired C-formylation.
-
-
Decomposition of the Starting Material or Product: The furo[2,3-b]pyridine ring system can be sensitive to strongly acidic conditions generated during the reaction.
-
Solution: Ensure a controlled addition of POCl₃ and efficient stirring to avoid localized areas of high acid concentration. A shorter reaction time at a slightly elevated temperature is often preferable to a long reaction at room temperature.
-
Visualizing the Reaction and Potential Side Products:
Caption: Main reaction and potential side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is a dehydrating agent and a Lewis acid. It reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is a chloroiminium salt.[4][5][6] This reagent is the active electrophile that attacks the electron-rich furo[2,3-b]pyridine ring.
Q2: Why is the formylation selective for the C2 position of the furo[2,3-b]pyridine ring?
A2: The furan ring is more electron-rich than the pyridine ring in the fused system. Within the furan ring, the C2 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. This is a common reactivity pattern for furan and its derivatives in electrophilic aromatic substitution reactions.
Q3: Can other formylating agents be used for this transformation?
A3: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction.[7] However, these methods often have a more limited substrate scope and may not be as effective for the furo[2,3-b]pyridine system. The Vilsmeier-Haack reaction generally offers a good balance of reactivity and selectivity for this class of heterocycles.[7]
Q4: What are the best practices for purifying the final product?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is recommended to separate the product from unreacted starting material and any non-polar impurities. The polarity of the eluent can be adjusted based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if necessary.
Q5: How can I confirm the structure of the synthesized product?
A5: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9-10 ppm) and the aromatic protons on the furo[2,3-b]pyridine core.
-
¹³C NMR: The aldehyde carbon will have a characteristic chemical shift in the range of 180-190 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
IV. References
-
Slideshare. Vilsmeier haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier haack reaction | PPTX [slideshare.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in the formylation of 5-bromofuro[2,3-b]pyridine
Welcome to the technical support center for the formylation of 5-bromofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific transformation. Low yield can be a significant hurdle in synthetic chemistry, and this resource aims to equip you with the knowledge to diagnose and resolve common issues encountered during the formylation of this electron-rich heterocyclic system.
Troubleshooting Low Yield: A Symptom-Based Approach
Low yield in the formylation of 5-bromofuro[2,3-b]pyridine is often not a singular issue but a result of suboptimal reaction conditions, reagent quality, or procedural missteps. The following table outlines common problems, their probable causes, and actionable solutions based on established principles of electrophilic aromatic substitution on heterocyclic systems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal product formation; starting material recovered. | 1. Insufficient activation of the substrate: While the furo[2,3-b]pyridine core is electron-rich, the bromine atom can have a deactivating effect. The Vilsmeier-Haack reagent may not be electrophilic enough under the attempted conditions.[1] 2. Decomposition of the Vilsmeier reagent: The reagent is moisture-sensitive.[2][3] 3. Reaction temperature is too low: The activation energy for the reaction may not be overcome at lower temperatures. | 1. Increase reaction temperature: Gradually increase the temperature from room temperature up to 60-80°C and monitor the reaction by TLC.[4][5] 2. Ensure strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents (DMF), and fresh, high-quality POCl₃.[2] Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Consider a more potent formylating agent: For less reactive substrates, alternative formylating agents like dichloromethyl methyl ether with a Lewis acid (e.g., TiCl₄) could be explored, though this may require significant optimization.[6] |
| Multiple products observed on TLC, with low yield of the desired product. | 1. Side reactions due to impurities: The presence of water can lead to the decomposition of the Vilsmeier reagent and other side reactions. 2. Over-reaction/di-formylation: Although less common for this substrate, prolonged reaction times or high temperatures could lead to the formation of di-formylated products. 3. Reaction at an alternative position: While formylation is expected at the C2 position of the furan ring, reaction at other positions on the pyridine ring is a possibility, especially under harsh conditions. | 1. Purify starting materials and solvents: Ensure the 5-bromofuro[2,3-b]pyridine is pure and the DMF is anhydrous. 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC to identify the point of maximum product formation before significant side products appear. 3. Careful characterization of byproducts: Isolate and characterize major byproducts to understand the competing reaction pathways. This can inform further optimization. |
| Product is formed, but is difficult to isolate from the reaction mixture. | 1. Incomplete hydrolysis of the iminium intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[1] 2. Product solubility in the aqueous phase: The formylated product may have some water solubility, leading to losses during extraction.[2] 3. Emulsion formation during work-up: This can make phase separation difficult and trap the product.[2] | 1. Ensure complete hydrolysis: After quenching the reaction with ice, stir the mixture for a sufficient time (e.g., 30-60 minutes) to allow for complete hydrolysis. Adjusting the pH to slightly basic with a solution like sodium acetate can facilitate this.[4] 2. Improve extraction efficiency: Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the organic product.[2] Use a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions with ethyl acetate. 3. Break emulsions: Add a small amount of brine or a few drops of methanol to help break up any emulsions that form during the work-up. |
Visualizing the Troubleshooting Workflow
To systematically address low yield, a logical workflow is essential. The following diagram illustrates a decision-making process for troubleshooting the formylation of 5-bromofuro[2,3-b]pyridine.
Caption: A stepwise decision-making process for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for the formylation of 5-bromofuro[2,3-b]pyridine?
The Vilsmeier-Haack reaction is the most widely used and generally effective method for formylating electron-rich heterocycles like furo[2,3-b]pyridines.[7][8] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent is a mild electrophile, making it suitable for this class of compounds.[9]
Q2: At which position is the formylation of 5-bromofuro[2,3-b]pyridine expected to occur?
Electrophilic substitution on the furo[2,3-b]pyridine ring system is generally favored on the electron-rich furan ring. The C2 position is the most likely site of formylation due to the directing effect of the furan oxygen and the overall electronic nature of the bicyclic system.
Q3: What are the critical safety precautions for a Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] The quenching of the reaction with ice or water should be performed slowly and carefully to control the exothermic process.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[2] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (for example, in a separate vial containing a small amount of saturated sodium bicarbonate solution). The quenched mixture is then extracted with a small volume of an organic solvent (e.g., ethyl acetate), and the organic layer is spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the formation of the product.
Q5: Are there any alternative formylation methods if the Vilsmeier-Haack reaction fails?
Yes, if the Vilsmeier-Haack reaction proves to be ineffective, other formylation methods can be considered, although they may require more extensive optimization. These include:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. It is typically used for highly activated substrates like phenols but could be adapted.[10]
-
Formylation with Dichloromethyl Methyl Ether and a Lewis Acid: Stronger electrophilic systems can be generated from reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄).[6]
-
Metal-Catalyzed Formylation: Palladium-catalyzed formylation of aryl bromides using carbon monoxide and a hydrogen source is a powerful method, though it may require high-pressure equipment.[11]
Recommended Experimental Protocol: Vilsmeier-Haack Formylation of 5-bromofuro[2,3-b]pyridine
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
5-bromofuro[2,3-b]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C.[4]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white precipitate (the Vilsmeier reagent) may be observed.[4]
-
-
Formylation Reaction:
-
Dissolve 5-bromofuro[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. If TLC analysis shows incomplete conversion, the reaction mixture can be gently heated to 40-60°C. Monitor the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH ~7-8).[4] Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromofuro[2,3-b]pyridine-2-carbaldehyde.
-
References
-
Erowid. (n.d.). New Formylating Agents - Preparative Procedures and Mechanistic Investigations. Retrieved from [Link]
-
Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). New Formylating Agents - Preparative Procedures and Mechanistic Investigations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
Name Reactions. (n.d.). Duff Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Retrieved from [Link]
-
ACS Publications. (2024). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Methanol as a formylating agent in nitrogen heterocycles. Retrieved from [Link]
-
HETEROCYCLES. (2011). Vol. 83, No. 9. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. Retrieved from [Link]
-
ACS Publications. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]
-
Chang, M.-Y., & Tai, H.-Y. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Retrieved from [Link]
-
Cusabio. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
-
ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Retrieved from [Link]
-
PubMed. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. Retrieved from [Link]
-
Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
-
PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. Retrieved from [Link]ophenols_by_Catalytic_One-Pot_Cascade_Method)
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. ijpcbs.com [ijpcbs.com]
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- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support guide for 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This valuable heterocyclic building block is instrumental in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] However, its fused furan-pyridine core, combined with a reactive aldehyde and a bromine substituent, presents unique stability challenges. Decomposition during reactions can lead to low yields, complex purification, and inconsistent results.
This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals to mitigate decomposition and ensure successful synthetic outcomes.
Section 1: Understanding the Root Causes of Instability
A foundational understanding of the molecule's reactive sites is crucial for diagnosing and preventing degradation.
Q: Why is this compound prone to decomposition during reactions?
A: The compound's instability arises from the combined reactivity of three key structural features: the aldehyde group, the electron-rich furan ring, and the carbon-bromine bond.
-
Aldehyde Group: Aldehydes are inherently susceptible to oxidation, especially in the presence of atmospheric oxygen, which can convert it to the unreactive carboxylic acid. Older samples of similar aldehydes are often brown due to impurities from such degradation.[2] This process, known as autoxidation, can be accelerated by light, heat, or trace metal impurities.
-
Furo[2,3-b]pyridine Core: The furan portion of the fused ring system is electron-rich, making it vulnerable to strong acids and certain electrophiles. While the adjacent electron-withdrawing pyridine ring offers some metabolic stability against oxidative enzymes, it does not render the furan ring inert to harsh chemical conditions.[3]
-
General Sensitivity: Like many complex heterocyclic compounds, this compound can be sensitive to excessive heat, strong bases (which can catalyze side reactions like the Cannizzaro reaction), and prolonged reaction times.
Caption: Key reactive sites on this compound.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black shortly after adding my reagents. What is the likely cause and solution?
A: A rapid color change to dark brown or black typically indicates significant decomposition or polymerization. The most common culprits are exposure to atmospheric oxygen, excessive temperature, or the use of overly strong, non-selective reagents.
Root Cause Analysis & Solution Workflow:
The primary solution is to establish and maintain a strictly controlled, oxygen-free reaction environment.
Caption: Workflow for preventing decomposition via inert atmosphere control.
Detailed Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours (overnight is preferred) to remove adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while the glass is still hot. Immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line or balloon.
-
Reagent Addition: Allow the apparatus to cool to room temperature. Add the this compound solid under a strong flow of inert gas. Add anhydrous solvent via a cannula or a dry syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath) before adding any reactive reagents.
-
Execution: Add reagents slowly, preferably via a syringe pump, to control the reaction rate and dissipate any exothermic events.
-
Monitoring: Maintain a positive inert gas pressure throughout the reaction.
Q2: My TLC/LC-MS analysis shows a significant amount of the corresponding carboxylic acid, reducing my yield. How do I prevent this oxidation?
A: The formation of 5-bromofuro[2,3-b]pyridine-2-carboxylic acid is a classic sign of aldehyde oxidation. This is often caused by residual oxygen in the solvent or headspace of the flask. While a standard inert atmosphere setup is good, highly sensitive reactions require more rigorous oxygen removal.
Solutions:
-
Solvent Degassing: Use a "freeze-pump-thaw" cycle for your reaction solvent.
-
Place the solvent in a flask with a sidearm and freeze it using liquid nitrogen.
-
Once solid, apply a high vacuum for several minutes to remove gases from above the frozen solvent.
-
Close the connection to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times for maximum oxygen removal.
-
-
Reagent Purity: Use freshly opened bottles of anhydrous solvents. Older solvents stored in partially empty bottles can accumulate dissolved oxygen and peroxides.
| Solvent | Common Use Cases | Drying/Purification Method | Notes |
| Tetrahydrofuran (THF) | Organometallic reactions, Grignards | Distillation from sodium/benzophenone | Can form explosive peroxides. Test before use. |
| Dichloromethane (DCM) | General synthesis, chromatography | Distillation from calcium hydride (CaH₂) | Ensure it is free of acidic stabilizers. |
| N,N-Dimethylformamide (DMF) | Cross-coupling, nucleophilic substitution | Store over molecular sieves (4Å) | Can decompose near its boiling point. |
| Toluene | Suzuki, Heck, Stille coupling | Distillation from sodium | Less prone to peroxide formation than THF. |
Q3: My reaction is incompatible with the aldehyde. How can I temporarily mask its reactivity?
A: When subsequent reaction steps involve reagents that would react with the aldehyde (e.g., strong nucleophiles like Grignards or organolithiums intended for the C-Br site), you must use a protecting group. The most common and reliable choice for an aldehyde is a cyclic acetal.
Protocol: Acetal Protection of the Aldehyde Group
This protocol is adapted from standard procedures for aldehyde protection.[4]
-
Setup: To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: The formation of the acetal can be confirmed by ¹H NMR spectroscopy by the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of new signals for the dioxolane ring protons.
After performing the desired reaction on the C-Br bond, the aldehyde can be easily deprotected by treatment with a mild aqueous acid (e.g., 1M HCl in THF).
Section 3: FAQs - Storage and Best Practices
Q: What are the ideal storage and handling conditions for solid this compound?
A: Proper storage is the first line of defense against degradation.
-
Temperature: Store the compound at -20°C for long-term stability.[5]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the original container is large, aliquot the powder into smaller, single-use vials in a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the bulk material to air and moisture.[5]
-
Light: Keep the container in a dark location or wrap it in aluminum foil as a general precaution against photodecomposition.
Q: Which analytical techniques are best for monitoring reaction progress and detecting decomposition?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): The fastest method for routine monitoring. Use a co-spot of your starting material on the same plate to accurately track its consumption. Streaking on the TLC plate or the appearance of a new, polar spot at the baseline can be early indicators of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides much more detailed information. It can confirm the mass of your desired product and help identify the masses of byproducts, such as the oxidized carboxylic acid (M+16) or products from other side reactions.
References
- BenchChem. (2025).
- Smolecule. (n.d.). Furo[2,3-b]pyridine-2-carbaldehyde.
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
- Echo BioSystems. (n.d.). 5-Bromofuro[2,3- b]pyridine-2-carbaldehyde.
-
Sartori, J. C., et al. (1981). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 24(5), 573–581. [Link]
Sources
- 1. Buy Furo[2,3-b]pyridine-2-carbaldehyde | 109274-92-2 [smolecule.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromofuro[2,3- b]pyridine-2-carbaldehyde [echobiosystems.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support center for synthetic applications involving 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbon-carbon bond formation with this valuable heterocyclic building block. The unique electronic properties of the furo[2,3-b]pyridine scaffold, combined with the presence of a reactive aldehyde, present specific challenges and opportunities in catalyst selection.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind catalyst and condition selection.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of cross-coupling reactions with this compound.
Q1: What are the primary challenges when performing cross-coupling reactions on the this compound scaffold?
A1: There are three primary challenges to consider:
-
Catalyst Inhibition: The pyridine nitrogen in the furo[2,3-b]pyridine core is a Lewis base and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to slow or incomplete reactions. This is a common issue with nitrogen-containing heterocycles.[1]
-
Aldehyde Sensitivity: The carbaldehyde group is sensitive to certain reaction conditions. Strong bases or high temperatures can lead to side reactions such as aldol condensation or Cannizzaro reactions. Furthermore, the aldehyde's oxygen atom can also interact with the metal center, influencing the reaction pathway.
-
Oxidative Addition Difficulty: The C-Br bond at the 5-position is on an electron-rich heterocyclic system. While generally reactive enough, its reactivity can be modulated by the electronic nature of the coupling partner and requires a sufficiently active catalyst to ensure efficient oxidative addition, the first step in most cross-coupling catalytic cycles.[2][3]
Q2: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system?
A2: For a versatile and generally robust starting point, a combination of a palladium(II) precatalyst and a suitable phosphine ligand is recommended. A classic and often effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[4] This catalyst is known for its stability and effectiveness with a range of aryl bromides.
For more challenging couplings or to improve reaction rates, using a palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ source with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos , is a state-of-the-art approach.[5][6] These ligands promote both the oxidative addition and the final reductive elimination steps.
A typical starting point for the base and solvent would be potassium carbonate (K₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[5][7]
Q3: How should I approach a Sonogashira coupling with this substrate? Is a copper co-catalyst necessary?
A3: The Sonogashira coupling is an excellent method for introducing alkyne moieties. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.
-
With Copper: A standard system consists of a palladium source like PdCl₂(PPh₃)₂ , a copper(I) iodide (CuI) co-catalyst, and an amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA) in a solvent like THF or DMF.[8] The copper co-catalyst is crucial for activating the terminal alkyne, facilitating the transmetalation step.[9]
-
Copper-Free Conditions: The use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[9] To avoid this, copper-free Sonogashira protocols have been developed. These often rely on a more active palladium catalyst system and a different base, such as using PdCl₂(PPh₃)₂ with tetrabutylammonium fluoride (TBAF) as the base under solvent-free conditions.[10] For your specific substrate, starting with the classic copper-cocatalyzed conditions is often more reliable, but if Glaser coupling becomes a significant issue, exploring copper-free alternatives is a logical next step.
Q4: Is the Heck reaction a viable option for this compound?
A4: Yes, the Heck reaction is a viable method for coupling the substrate with alkenes.[11] The key is to select conditions that favor the desired C-C bond formation without promoting side reactions of the aldehyde. Phosphine-free catalyst systems, such as Pd(OAc)₂ with a phase-transfer agent like tetrabutylammonium bromide (TBAB), can be effective. Alternatively, palladium complexes with N-heterocyclic carbene (NHC) ligands are known for their high thermal stability, which can be beneficial for Heck reactions that often require elevated temperatures.[12] Given the substrate's potential for coordination, a highly active and stable catalyst is paramount. Microwave irradiation can also be a powerful tool to accelerate the reaction and potentially minimize thermal degradation by reducing reaction times.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q: My Suzuki coupling reaction has stalled with significant starting material remaining. What is the likely cause?
A: Reaction stalling is a common issue, often pointing to catalyst deactivation or inhibition.
-
Problem: Catalyst Inhibition by Pyridine Nitrogen. The lone pair on the pyridine nitrogen of your substrate or product can bind strongly to the palladium center, effectively poisoning the catalyst.[1]
-
Solution 1: Increase Ligand Loading. A higher ligand-to-palladium ratio can sometimes mitigate this issue. The excess ligand competes with the heterocycle for coordination sites on the palladium, keeping the catalyst active. Try increasing the Pd:Ligand ratio from a standard 1:2 to 1:4.
-
Solution 2: Switch to a Bulkier Ligand. Bulky ligands like those from the Buchwald family (e.g., SPhos, XPhos) create a sterically hindered environment around the palladium center.[5] This steric bulk can disfavor the binding of the planar pyridine ring while still allowing the smaller coupling partners to access the catalytic site.
Q: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?
A: Protodeboronation is a major side reaction where the boronic acid is converted back to the corresponding arene, reducing your potential yield.[14]
-
Problem: Base-Mediated or Water-Induced Hydrolysis. This is often exacerbated by strong bases, excessive water, or high temperatures.[5]
-
Solution 1: Use a Weaker Base. Switch from a strong base like NaOH or K₃PO₄ to a milder one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][7] In some cases where the substrate is sensitive, sodium bicarbonate (NaHCO₃) can be used.[5]
-
Solution 2: Use Anhydrous Conditions. While many Suzuki couplings tolerate water, excessive amounts can promote protodeboronation. Try using anhydrous solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) if you suspect water is the culprit.
-
Solution 3: Use a Boronic Ester. Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[2] Preparing the Bpin derivative of your coupling partner is a highly effective strategy.
Q: My reaction mixture is turning black, and the yield is poor. What does this indicate?
A: The formation of a black precipitate is almost always indicative of the formation of palladium black (Pd(0) nanoparticles), which means your catalyst has decomposed and precipitated out of the solution.
-
Problem: Ligand Dissociation or Oxidation. The active catalytic species is typically a Pd(0) complex with one or two phosphine ligands. If these ligands dissociate, the "naked" Pd(0) can aggregate and precipitate. This is more common with less stable or less bulky ligands at high temperatures.
-
Solution 1: Choose a More Robust Ligand. Bidentate ligands like dppf or bulky monodentate ligands like tBu₃P or Buchwald-type ligands form more stable complexes with palladium, preventing aggregation.[15]
-
Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation and decomposition.[5] Ensure your solvent is properly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Solution 3: Use a Precatalyst. Modern palladium precatalysts are designed for high stability and controlled release of the active Pd(0) species, which can minimize the formation of palladium black.
Q: In my Sonogashira coupling, I see a lot of alkyne homocoupling (Glaser coupling). How do I suppress this side reaction?
A: Glaser coupling is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst.
-
Problem: Copper-Catalyzed Oxidative Homocoupling. In the presence of oxygen, Cu(I) can catalyze the dimerization of your terminal alkyne.
-
Solution 1: Rigorous Degassing. As with catalyst decomposition, ensuring a strictly oxygen-free environment is the first and most critical step to minimize this pathway.
-
Solution 2: Reduce Copper Loading. While catalytic, sometimes the amount of CuI can be reduced. Try lowering the loading from 1-2 mol% down to 0.5 mol%.
-
Solution 3: Switch to a Copper-Free Protocol. If the problem persists, the most definitive solution is to eliminate the copper co-catalyst entirely. This requires a more active palladium catalyst system, often with a specific base like TBAF or an amine in a polar solvent.[10]
Section 3: Data & Diagrams for Catalyst Selection
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 | Excellent for difficult couplings; protects against catalyst inhibition. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | dppf (integral) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Reliable, cost-effective starting point for general screening.[4] |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | PPh₃ (integral) | NEt₃ (3.0) | THF or DMF | RT - 60 | Classic conditions; monitor for Glaser coupling. Requires CuI (1 mol%) co-catalyst.[8] |
| Heck | Pd(OAc)₂ (2 mol%) | None | K₂CO₃ (1.5) | DMF | 100-130 | Phosphine-free system. Add TBAB (1.0 equiv) as a phase-transfer agent.[13] |
Diagrams for Conceptual Understanding
dot digraph "Catalyst_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Select Cross-Coupling\nReaction Type", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura\n(Aryl-Aryl/Vinyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(Aryl-Alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="Heck\n(Aryl-Alkene)", fillcolor="#FBBC05", fontcolor="#202124"];
Catalyst1 [label="Start with Pd(dppf)Cl₂\nor Pd(OAc)₂/SPhos", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Catalyst2 [label="Start with PdCl₂(PPh₃)₂/CuI", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Catalyst3 [label="Start with Pd(OAc)₂/TBAB\n(Phosphine-Free)", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
Troubleshoot1 [label="Low Yield or\nStalling?", shape=diamond, fillcolor="#F8E7E5", fontcolor="#202124"]; Troubleshoot2 [label="Glaser Coupling?", shape=diamond, fillcolor="#F8E7E5", fontcolor="#202124"];
Solution1 [label="Switch to Bulky Ligand\n(e.g., XPhos)\nIncrease Ligand Ratio", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution2 [label="Switch to Copper-Free\nConditions (e.g., with TBAF)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Suzuki; Start -> Sonogashira; Start -> Heck;
Suzuki -> Catalyst1; Sonogashira -> Catalyst2; Heck -> Catalyst3;
Catalyst1 -> Troubleshoot1 [label=" If reaction fails"]; Catalyst2 -> Troubleshoot2 [label=" If side reaction"];
Troubleshoot1 -> Solution1 [label=" Yes"]; Troubleshoot2 -> Solution2 [label=" Yes"]; } endom Caption: Decision workflow for initial catalyst selection.
dot digraph "Suzuki_Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, width=1.2]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_1 [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM [label="Transmetalation", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_2 [label="Ar-Pd(II)L₂(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [style=invisible, shape=plaintext]; Issue1 [label="Potential Issue:\nCatalyst Inhibition\n(Pyridine Binding)"]; Issue2 [label="Potential Issue:\nProtodeboronation of Ar'B(OH)₂"]; Issue3 [label="Potential Issue:\nSlow without\nBulky Ligands"];
// Edges Pd0 -> OA [label=" + Ar-Br"]; OA -> PdII_1; PdII_1 -> TM [label=" + [Ar'B(OH)₃]⁻"]; TM -> PdII_2; PdII_2 -> RE; RE -> Pd0 [label=" - Ar-Ar'"];
// Positioning issue labels OA -> Issue1 [style=dashed, arrowhead=none, constraint=false, color="#5F6368"]; TM -> Issue2 [style=dashed, arrowhead=none, constraint=false, color="#5F6368"]; RE -> Issue3 [style=dashed, arrowhead=none, constraint=false, color="#5F6368"]; } endom Caption: Suzuki catalytic cycle highlighting key troubleshooting points.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In the same tube, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper)
-
Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Solvent and Base: Add degassed solvent (e.g., THF) followed by the amine base (e.g., NEt₃, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ScienceDirect.
-
Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
NIH Public Access. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health. Available at: [Link]
-
Aksenov, D., et al. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Chinchilla, R., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]
-
Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. National Institutes of Health. Available at: [Link]
-
Che, C., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Wang, D., et al. (n.d.). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. Royal Society of Chemistry. Available at: [Link]
-
Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Forgione, P., & Bilodeau, F. (2012). Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Le Bras, J., & Muzart, J. (n.d.). Sonogashira coupling: silica supported aqueous phase palladium catalysts versus their homogeneous analogs. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Cross-coupling reactions with esters, aldehydes, and alcohols. Available at: [Link]
-
National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Available at: [Link]
-
Al-Masri, H., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Gstöttmayr, F., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
van der Vlugt, J. I., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]
-
Al-Omair, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Solvent effects on the reactivity of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support center for 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. The reactivity of this compound is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, increase yields, and minimize side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer delves into the causality behind the issue and provides actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields and significant debromination. What role is the solvent playing?
Answer: This is a classic issue where solvent choice directly impacts catalyst stability and reaction pathway selectivity. Low yields in Suzuki-Miyaura couplings are often traced back to suboptimal solvent systems that either fail to promote the catalytic cycle efficiently or encourage side reactions like proto-debromination.
Causality and Scientific Rationale: The Suzuki-Miyaura reaction's catalytic cycle involves multiple steps, each with intermediates of varying polarity. The solvent must effectively dissolve the organic halide, the boronic acid (or ester), and the inorganic base to ensure a homogeneous reaction mixture.[1] More importantly, the solvent influences the stability and activity of the palladium catalyst.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at dissolving reactants and stabilizing the charged palladium intermediates in the catalytic cycle. However, some polar aprotic solvents like DMF and MeCN can sometimes lead to unexpected selectivity or catalyst deactivation depending on the specific ligands and substrates involved.
-
Aqueous Mixtures (e.g., 1,4-Dioxane/Water, Toluene/Water): The presence of water is often crucial. It helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can accelerate the transmetalation step by activating the boronic acid.[2][3] The ratio of the organic solvent to water is a critical parameter to optimize.
-
Proto-debromination: This side reaction, where the bromine atom is replaced by a hydrogen, can become significant if the catalytic cycle is slow or if there's a ready source of protons. Some solvents, particularly alcohols, if not properly managed, can be a source. However, the more common cause is inefficient oxidative addition or reductive elimination, giving the catalyst time to engage in off-cycle reactions.
Troubleshooting Protocol:
-
Switch to an Aqueous Biphasic System: If you are using a single anhydrous solvent, switch to a mixture of an organic solvent and water (typically a 4:1 to 10:1 ratio). A common and effective system is 1,4-dioxane/water.[2]
-
Optimize the Base and Solvent Combination: Use a base like K₃PO₄ or K₂CO₃. These are highly effective in aqueous mixtures.
-
Solvent Screening: If the standard systems fail, perform a small-scale screen of solvents. Compare toluene, THF, and DMF, each in a biphasic mixture with water.
Data Snapshot: Solvent Effects on a Model Suzuki Coupling
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene/H₂O (4:1) | K₂CO₃ | 90 | 75-85 | Good for general-purpose coupling. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 85-95 | 80-95 | Often gives higher yields and cleaner reactions.[2] |
| Anhydrous DMF | K₂CO₃ | 100 | 40-60 | Prone to side reactions and debromination. |
| Anhydrous THF | Na₂CO₃ | 65 (reflux) | < 50 | Generally poor solubility for the base and slower kinetics. |
Question 2: I'm attempting a Sonogashira coupling, but the reaction is sluggish and requires high temperatures, leading to decomposition of the aldehyde. How can I improve this?
Answer: The efficiency of Sonogashira couplings is highly dependent on the solvent's ability to facilitate both the palladium and copper catalytic cycles while maintaining the stability of the starting material.[4] High temperatures can often be avoided with the right solvent and ligand combination.
Causality and Scientific Rationale: The Sonogashira reaction requires the solvent to dissolve a diverse set of components: the aryl halide, the terminal alkyne, an amine base (like triethylamine or diisopropylethylamine), the palladium catalyst, and a copper(I) co-catalyst.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are excellent choices as they can dissolve most components and often coordinate with the metal centers, which can facilitate key steps in the catalytic cycle.[5] For instance, DMF's high electron-donating capacity is thought to help with the deprotonation of the alkyne.[5]
-
Amine as Solvent: Using the amine base (e.g., triethylamine) as the solvent is a classic approach. However, this can lead to difficult workups and is not always optimal.
-
Ethereal Solvents (e.g., THF): While common, THF can sometimes be a poorer choice for less reactive aryl bromides, requiring higher temperatures or more active catalysts. However, it can be effective for room-temperature couplings when paired with modern, highly active catalysts.[7]
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent. DMF is an excellent starting point.[8] Acetonitrile (MeCN) is another strong candidate that is often preferred in process and medicinal chemistry.[7]
-
Copper-Free Conditions: The traditional copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Modern palladium catalysts with bulky, electron-rich phosphine ligands can enable efficient copper-free Sonogashira reactions, which are often cleaner.
-
Optimize Base: Ensure your amine base is dry and of high quality. Diisopropylethylamine (DIPEA) can be a good alternative to triethylamine.
Workflow for Optimizing Sonogashira Coupling
Caption: Workflow for troubleshooting a sluggish Sonogashira reaction.
Question 3: I am observing poor reactivity in a nucleophilic substitution reaction with an amine (Buchwald-Hartwig amination). Is my choice of a protic solvent like ethanol problematic?
Answer: Yes, using a protic solvent for a Buchwald-Hartwig amination is highly problematic and is likely the primary reason for poor reactivity. This reaction requires a non-polar or polar aprotic solvent.
Causality and Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide.[9] The mechanism requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and an anhydrous, aprotic environment.
-
Protic Solvents (e.g., Alcohols, Water): These solvents are detrimental for several reasons.
-
Nucleophile Solvation: Protic solvents form strong hydrogen bonds with the amine nucleophile.[10][11] This creates a "solvent shell" around the amine, stabilizing it and making it less reactive (less nucleophilic).[12][13]
-
Base Quenching: The strong bases required for the reaction (like sodium tert-butoxide) will be instantly protonated and quenched by a protic solvent.
-
Catalyst Inhibition: Water and alcohols can interfere with the palladium catalyst, particularly at the ligand exchange and reductive elimination steps.
-
-
Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are the solvents of choice. They dissolve the aryl halide and the catalyst complex without interfering with the base or the nucleophile. Toluene is a very common and effective solvent for these reactions.[14]
Troubleshooting Protocol:
-
Solvent Replacement: Immediately switch to a dry, aprotic solvent. Toluene or 1,4-dioxane are excellent first choices.
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Visualizing Solvent Interference
Caption: Protic vs. Aprotic solvation of an amine nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the main types of solvents and how do they affect reactions of this compound?
A: Solvents are generally classified based on their polarity and their ability to donate a proton (proticity).
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These have a hydrogen atom bonded to an electronegative atom (O or N).[15] They are excellent at solvating both cations and anions.[12][16] They stabilize charged intermediates, which can favor Sₙ1-type reactions, but they can also deactivate strong nucleophiles through hydrogen bonding, hindering Sₙ2-type reactions and base-catalyzed processes.[17][18]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, acetone). These solvents are polar but lack an acidic proton. They are good at solvating cations but are poor at solvating anions. This leaves anions "naked" and highly nucleophilic, which is excellent for Sₙ2 reactions. They are often the preferred choice for many palladium-catalyzed cross-coupling reactions.
-
Non-Polar Solvents: (e.g., toluene, hexane, dioxane). These have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are non-polar and are the standard for many organometallic reactions where charged intermediates are not long-lived, such as the Buchwald-Hartwig amination.[14]
Q2: Can the aldehyde group on my molecule react with the solvent?
A: Yes, this is a critical consideration. If you are using a primary or secondary alcohol as a solvent (e.g., methanol, ethanol) under acidic or basic conditions, the aldehyde can reversibly form a hemiacetal or acetal. While this is often reversible, it can sequester your starting material and complicate analysis. Using aprotic solvents completely avoids this issue.
Q3: How do I choose the best solvent for a new reaction?
A: The optimal approach is to start with established literature precedents for similar transformations on related heterocyclic systems. If no direct analogue exists, follow this decision process:
-
Analyze the Mechanism: Is the rate-determining step likely to involve the formation of charged intermediates? (Favors polar solvents). Does the reaction require a strong, unhindered nucleophile? (Favors polar aprotic). Does it require a strong base? (Requires aprotic).
-
Consider Solubility: All key reagents (starting material, catalyst, base) must have at least partial solubility.[10]
-
Start with a Standard: For palladium cross-couplings, a system like 1,4-dioxane/water for Suzuki[2] or DMF for Sonogashira[5] is a robust starting point. For Buchwald-Hartwig, start with toluene .[14]
-
Perform a Small-Scale Screen: Test a small matrix of 3-4 diverse solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) to quickly identify a promising candidate for further optimization.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents [Video]. YouTube. [Link]
-
MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Related Fused Compounds with Expected Biological Activity. [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Reddit. (2024). I read that reactions in polar protic solvents favor elimination pathways. Is this because of the solvent's effect on nucleophilic strength? [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [Link]
-
ResearchGate. (2019). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Vilsmeier-Haack Reaction: The formylation of the furo[2,3-b]pyridine core is an electrophilic aromatic substitution. If the reaction does not go to completion, you will isolate unreacted starting material.
-
Solution:
-
Increase Equivalents of Vilsmeier Reagent: Gradually increase the equivalents of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). A common starting point is 1.5-2.0 equivalents of each.
-
Optimize Reaction Temperature: While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the formylation step may require heating. Monitor your reaction by TLC or LCMS at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and impurity formation.
-
Extend Reaction Time: If the reaction is sluggish, a longer reaction time may be necessary. Monitor the reaction progress every few hours to determine the point of maximum conversion.
-
-
-
Suboptimal Work-up Procedure: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be carefully hydrolyzed to the aldehyde. Improper work-up can lead to product loss.
-
Solution:
-
Controlled Hydrolysis: Quench the reaction mixture by slowly adding it to a cold (0-5 °C) aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde.
-
Adequate Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
-
-
Product Degradation: The furo[2,3-b]pyridine core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
-
Solution: Maintain a controlled temperature during the reaction and work-up. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Question 2: I observe an impurity with a similar Rf to my product that is difficult to remove by column chromatography. What could it be and how can I manage it?
This is a common issue, and the impurity is often structurally related to the desired product.
Potential Impurities & Their Management:
-
Over-brominated Species (e.g., 3,5-dibromofuro[2,3-b]pyridine-2-carbaldehyde): If the bromination of the furo[2,3-b]pyridine starting material is not well-controlled, di-brominated species can form. These will then be formylated to produce a di-brominated aldehyde impurity.
-
Identification: This impurity will have a higher molecular weight than the desired product, which can be confirmed by LCMS. The 1H NMR spectrum will show fewer aromatic protons.
-
Prevention:
-
Control Bromination Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., N-bromosuccinimide, bromine) during the synthesis of the 5-bromofuro[2,3-b]pyridine precursor.
-
Purify the Brominated Intermediate: Ensure the purity of the 5-bromofuro[2,3-b]pyridine starting material before proceeding to the Vilsmeier-Haack formylation.
-
-
-
Chloro-substituted Impurity (e.g., 5-Chloro-furo[2,3-b]pyridine-2-carbaldehyde): The Vilsmeier reagent (a chloroiminium salt) can, in some cases, act as a chlorinating agent for electron-rich aromatic systems.[1]
-
Identification: This impurity will have a lower molecular weight than the desired product. Mass spectrometry is the best tool for its identification, showing the characteristic isotopic pattern for a single chlorine atom.
-
Prevention:
-
Use Vilsmeier Reagent Prepared in situ at Low Temperature: Prepare the Vilsmeier reagent at 0 °C and use it immediately. Do not allow it to warm up for extended periods before adding the substrate.
-
Alternative Formylation Methods: If this impurity is persistent, consider alternative formylation methods that do not use a chlorine-based reagent, such as the Duff reaction or by using a lithiated intermediate followed by quenching with DMF.
-
-
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing closely related impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.
Table 1: Common Impurities and their Characteristics
| Impurity Name | Potential Origin | Identification Method | Prevention/Removal Strategy |
| Unreacted 5-Bromofuro[2,3-b]pyridine | Incomplete Vilsmeier-Haack reaction | TLC, LCMS, 1H NMR | Optimize reaction conditions (temperature, time, equivalents of reagent). Removable by column chromatography. |
| 3,5-Dibromofuro[2,3-b]pyridine-2-carbaldehyde | Over-bromination of the starting material | LCMS, 1H NMR | Control stoichiometry during bromination; purify the brominated intermediate before formylation. |
| 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde | Side reaction with the Vilsmeier reagent | LCMS | Use freshly prepared Vilsmeier reagent at low temperature; consider alternative formylation methods. |
| Unidentified Polymeric/Tarry Materials | Product/reagent degradation at high temperatures | Visual, TLC (baseline) | Maintain strict temperature control during the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most common and direct route involves a two-step process:
-
Bromination of furo[2,3-b]pyridine: This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The 5-position is generally favored for electrophilic substitution on the furo[2,3-b]pyridine ring system.
-
Vilsmeier-Haack Formylation: The resulting 5-bromofuro[2,3-b]pyridine is then formylated at the 2-position of the furan ring, which is highly activated towards electrophilic attack. This is achieved using a Vilsmeier reagent, generated in situ from POCl₃ and DMF.[2][3][4][5]
Synthetic Pathway Overview
Caption: General synthetic route to the target compound.
Q2: What are the key experimental parameters to control during the Vilsmeier-Haack reaction?
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperature (0-5 °C). The subsequent formylation reaction temperature should be carefully optimized to ensure complete reaction while minimizing side products.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the reagent is typically used to drive the reaction to completion, but a large excess can lead to more impurities.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. A typical eluent system is a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Essential for confirming the mass of the product and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the final product and for identifying and quantifying impurities. The aldehyde proton of the product will have a characteristic downfield shift (around 9-10 ppm) in the 1H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Q4: What are the recommended storage conditions for this compound?
Aldehydes can be susceptible to oxidation over time. It is recommended to store the product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advised.[6][7]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
Disclaimer: This is a general protocol and may require optimization for your specific setup.
-
To a stirred solution of anhydrous DMF (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-bromofuro[2,3-b]pyridine (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30-60 minutes until the hydrolysis is complete.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
References
-
Abdelhamid, A. O., et al. (2015). Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-838. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromopyridine-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Chapman, N. B., & Clarke, K. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Cusabio. (n.d.). This compound. Retrieved from [Link]
-
Corbett, L. R., et al. (2020). Dearomative, Intramolecular Bromoetherification of Carbohydrate-derived Glycosyl Furans: Access to Enantiopure 6-Bromo-Furo[3,2-b]furans. Chemistry – A European Journal, 26(48), 10974-10978. [Link]
- Sartorelli, A. C., et al. (1998). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Abdelhamid, A. O., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. ResearchGate. [Link]
-
Rajput, A. S., & Srinivasan, K. V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1235-1253. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Wikipedia contributors. (2023, December 15). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Liu, M. C., et al. (1982). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 25(7), 770-774. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Beilstein-Institut. (2019). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 15, 1860-1869. [Link]
-
Dhara, K., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link]
-
Corbett, L. R., et al. (2020). Dearomative, Intramolecular Bromoetherification of Carbohydrate-derived Glycosyl Furans: Access to Enantiopure 6-Bromo-Furo[3,2-b]furans. ResearchGate. [Link]
Sources
- 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. labsolu.ca [labsolu.ca]
- 7. cusabio.com [cusabio.com]
Technical Support Center: Scaling the Synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. The furo[2,3-b]pyridine scaffold is a key heterocyclic system, often used as a bioisostere for indoles or azaindoles in drug discovery, particularly in the development of kinase inhibitors.[1][2] The successful and scalable synthesis of this aldehyde intermediate is a critical step for further functionalization.
This guide provides an in-depth look at a common synthetic route, addresses frequently encountered challenges through a detailed FAQ and troubleshooting section, and offers validated protocols.
Overall Synthetic Strategy
The most direct and widely adopted method for introducing a formyl group onto an electron-rich heterocyclic system like furo[2,3-b]pyridine is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[5] The electrophilic iminium salt then reacts preferentially at the electron-rich C2 position of the furan ring.
The general workflow is visualized below:
Sources
Validation & Comparative
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde vs. other brominated pyridine aldehydes
<A> A Senior Application Scientist's Comparative Guide to Brominated Pyridine Aldehydes: Strategic Selection for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, brominated pyridine aldehydes represent a class of exceptionally versatile building blocks. Their strategic importance lies in the dual reactivity of the aldehyde and the bromine-substituted pyridine ring, enabling a diverse array of chemical transformations. This guide provides a comparative analysis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde against other key brominated pyridine aldehydes. We will delve into their comparative reactivity, supported by experimental data, and provide detailed protocols for their application in key synthetic reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, aiding in the strategic selection of these critical intermediates to accelerate discovery programs.
The Strategic Importance of Brominated Pyridine Aldehydes in Modern Drug Discovery
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, with over 54 drugs containing this azaheterocycle approved by the US FDA between 2014 and 2023.[1] This prevalence is due to the pyridine ring's ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and modulate the physicochemical properties of a drug molecule. The introduction of a bromine atom and an aldehyde group onto this privileged scaffold creates a powerful synthetic intermediate.
The bromine atom serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures. Simultaneously, the aldehyde group provides a reactive site for nucleophilic additions, reductive aminations, and condensation reactions, allowing for the introduction of diverse pharmacophoric elements.[2][3] The strategic placement of these two functional groups allows for sequential or orthogonal synthetic strategies, providing rapid access to novel chemical matter.
A Comparative Analysis of Key Brominated Pyridine Aldehydes
The reactivity and utility of a brominated pyridine aldehyde are significantly influenced by the relative positions of the bromine atom, the aldehyde group, and the nitrogen atom within the pyridine ring. Here, we compare this compound with other commonly utilized brominated pyridine aldehydes.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these aldehydes is crucial for understanding their handling, solubility, and reactivity.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | ![]() | 226.03 | N/A | 1261033-60-2 |
| 5-Bromo-2-pyridinecarboxaldehyde | ![]() | 186.01[2] | 64-68[2] | 31181-90-5[2][4] |
| 6-Bromopyridine-2-carbaldehyde | ![]() | 186.01 | N/A | 62115-62-6 |
| 2-Bromopyridine-5-carbaldehyde | ![]() | 186.01 | N/A | 149806-06-4[5] |
| 5-Bromopyridine-3-carbaldehyde | ![]() | 186.01 | N/A | 20682-02-4 |
Spectroscopic Fingerprints
The characterization of these aldehydes is routinely performed using standard spectroscopic techniques. For instance, in the 1H NMR spectrum of 2-bromo-5-formylpyridine, the aldehyde proton typically appears as a singlet around δ 10.05 ppm.[5] The aromatic protons exhibit characteristic splitting patterns that are dependent on their positions relative to the substituents and the ring nitrogen.
Comparative Reactivity and Synthetic Utility
The electronic nature of the pyridine ring, which is π-deficient, influences the reactivity of both the bromine and aldehyde functionalities. The position of the electron-withdrawing nitrogen atom relative to the substituents plays a critical role.
-
Reactivity of the Bromine Atom: The susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions is influenced by its position. Bromine atoms at the 2- and 6-positions are generally more reactive than those at the 3- and 5-positions due to the proximity of the electron-withdrawing nitrogen. However, the coordination of the pyridine nitrogen to the palladium catalyst can sometimes complicate the reaction, potentially leading to catalyst deactivation.[6] Careful selection of ligands and reaction conditions is therefore crucial.
-
Reactivity of the Aldehyde Group: The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the pyridine ring.[7] This generally leads to higher reactivity in nucleophilic addition and condensation reactions compared to benzaldehyde. Aldehydes at the 2- and 4-positions are more activated towards nucleophilic attack due to direct resonance delocalization of the negative charge onto the nitrogen atom in the intermediate.
Focus on this compound: A Privileged Scaffold
This compound is a particularly interesting building block due to its fused furo[2,3-b]pyridine core. This scaffold is found in a variety of biologically active natural products and synthetic compounds, exhibiting anticancer, antiviral, and kinase inhibitory activities.[8][9]
Unique Structural Features and Their Implications
The fusion of a furan ring to the pyridine core creates a more rigid and planar structure. This can be advantageous in drug design for optimizing binding to a biological target. The electronic properties of this fused system also influence the reactivity of the bromo and aldehyde substituents, offering a unique reactivity profile compared to simple brominated pyridine aldehydes. The furo[2,3-b]pyridine scaffold itself has been a target of synthetic interest, with various methods developed for its construction.[10][11][12]
Key Synthetic Applications
The dual functionality of this compound allows for a range of synthetic manipulations. The bromine atom can be readily displaced via Suzuki-Miyaura or Sonogashira coupling to introduce aryl or alkynyl groups, respectively. The aldehyde can then be further functionalized. For example, it can undergo a Wittig reaction to form an alkene, or reductive amination to introduce a substituted amine.
Below is a DOT language diagram illustrating a potential synthetic workflow utilizing this compound.
Caption: Synthetic pathways for this compound.
Experimental Protocols
To provide a practical context, we present detailed, self-validating protocols for two key transformations involving brominated pyridine aldehydes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Brominated Pyridine Aldehyde
This protocol is a general starting point for the Suzuki-Miyaura coupling of a brominated pyridine aldehyde with an arylboronic acid.[6][13]
Materials:
-
Brominated pyridine aldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the brominated pyridine aldehyde, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Below is a DOT language diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Sonogashira Coupling of a Brominated Pyridine Aldehyde
This protocol outlines a general procedure for the Sonogashira coupling of a brominated pyridine aldehyde with a terminal alkyne.[14][15][16]
Materials:
-
Brominated pyridine aldehyde (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Solvent/Base (e.g., THF and Diisopropylamine)
Procedure:
-
To a solution of the brominated pyridine aldehyde in THF, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction at room temperature for 3 hours or until completion, monitoring by TLC.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Conclusion: Strategic Selection of Brominated Pyridine Aldehydes for Drug Discovery Programs
The choice of a specific brominated pyridine aldehyde should be guided by the synthetic strategy and the desired final molecular architecture.
-
For constructing biaryl or heteroaryl structures, any of the discussed aldehydes can be effective in Suzuki-Miyaura couplings, with the caveat that the reactivity of the C-Br bond can be influenced by its position.
-
When aiming for linear, rigid structures, Sonogashira coupling is the reaction of choice, and again, the position of the bromine will influence reactivity.
-
The inherent reactivity of the aldehyde group should be considered in the context of other functional groups present in the molecule to avoid unwanted side reactions.
-
For accessing novel, rigid scaffolds with potential for enhanced biological activity, this compound presents a compelling option due to its unique fused ring system.[9][17][18][19][20]
By understanding the nuanced differences in reactivity and synthetic utility of these valuable building blocks, researchers can make more informed decisions, ultimately streamlining the synthesis of novel compounds and accelerating the drug discovery process.
References
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Rakshit, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]
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[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. (1993). Pharmazie. [Link]
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Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). Organic Letters. [Link]
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Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022). Organic Letters. [Link]
-
A new synthesis of furo[2,3‐b]pyridine derivatives. (1966). Journal of Heterocyclic Chemistry. [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). Semantic Scholar. [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]
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How does deprotonated pyridine initiate nucleophilic attack on an aldehyde?. (n.d.). Pearson. [Link]
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Nucleophilic Dearomatization of Activated Pyridines. (n.d.). MDPI. [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
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Nucleophilic addition reactions to pyridines. (n.d.). Química Organica.org. [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). ResearchGate. [Link]
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Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. (n.d.). Organic Letters. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source not available].
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]
- This compound. (n.d.). [Source not available].
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). ResearchGate. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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The Significance of Pyridine Aldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. [Link]
-
5-Bromo-Pyridine-3-Carbaldehyde. (n.d.). Pipzine Chemicals. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
5-Bromopyridine-2-carbaldehyde. (n.d.). PubChem. [Link]
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Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012). Organic Letters. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
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Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. [Link]
-
(PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. (2025). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent kinase inhibition and anticancer properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde analogs. By examining the influence of key structural modifications, we will elucidate the principles guiding the design of novel therapeutics based on this versatile core.
The Furo[2,3-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition
The furo[2,3-b]pyridine nucleus is recognized for its ability to act as a bioisostere of indole, a common motif in biologically active compounds. This structural similarity allows it to interact with biological targets that recognize the indole ring system. In the context of kinase inhibition, the furo[2,3-b]pyridine core can function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.
Synthesis of the this compound Scaffold
A robust synthetic strategy is crucial for generating a library of analogs for SAR studies. A general and efficient multi-step synthesis of the this compound core has been developed, providing a versatile starting point for further derivatization.[1][2]
Experimental Protocol: Synthesis of this compound
-
Step 1: Sonogashira Coupling. 2,5-dibromopyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst to yield 2-bromo-5-((trimethylsilyl)ethynyl)pyridine.
-
Step 2: Cyclization. The resulting acetylene derivative is subjected to cyclization conditions, typically involving a base such as potassium carbonate in a suitable solvent like methanol, to afford 5-bromo-2-(trimethylsilyl)furo[2,3-b]pyridine.
-
Step 3: Desilylation. The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to give 5-bromofuro[2,3-b]pyridine.
-
Step 4: Formylation. The 2-position of the furo[2,3-b]pyridine ring is then formylated using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the target compound, this compound.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by modifications at three key positions: the 5-bromo substituent, the 2-carbaldehyde group, and the core heterocyclic system itself.
The 5-Bromo Substituent: A Key Modulator of Potency and Selectivity
The presence of a halogen atom at the 5-position of the furo[2,3-b]pyridine ring can significantly influence the compound's biological profile. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can enhance binding affinity and selectivity.
In a study of furo[3,2-b]pyridine bioisosteres of indole as 5-HT₁F receptor agonists, the nature of the C5-substituent was found to be critical for activity.[3][4] While a chloro substituent was tolerated, its replacement with an amino group, followed by acylation, led to potent and selective agonists. This highlights the importance of exploring various substituents at this position to optimize interactions with the target.
Table 1: Bioisosteric Replacements for the 5-Bromo Group and Their Potential Impact
| Bioisosteric Replacement | Rationale | Potential Impact on Activity |
| -Cl, -F | Smaller halogens, can still participate in halogen bonding. | May alter binding affinity and selectivity profile.[5] |
| -CN | Can act as a hydrogen bond acceptor. | May introduce new interactions with the target. |
| -CF₃ | Electron-withdrawing group, can improve metabolic stability. | May enhance potency and pharmacokinetic properties. |
| -CH₃, -OCH₃ | Small lipophilic groups. | Can probe for hydrophobic pockets in the binding site. |
| -NH₂, -OH | Hydrogen bond donors and acceptors. | Can form key hydrogen bonds with the target.[3][4] |
| Small heterocycles | Can introduce additional interaction points. | May improve potency and selectivity. |
The 2-Carbaldehyde Group: A Versatile Handle for Derivatization
The 2-carbaldehyde functionality is a highly versatile synthetic handle that allows for the introduction of a wide range of substituents, enabling extensive exploration of the SAR.[6] The aldehyde can readily undergo condensation reactions with various nucleophiles to generate a diverse library of analogs.
Caption: Key modification points for SAR studies of the core scaffold.
Table 2: Representative Derivatizations of the 2-Carbaldehyde Group
| Reagent | Resulting Functional Group | Potential Interactions |
| Primary Amines (R-NH₂) | Schiff Base (Imine) | Can introduce a wide variety of R groups to probe the binding pocket. |
| Hydroxylamine (NH₂OH) | Oxime | Introduces a hydrogen bond donor/acceptor. |
| Hydrazines (R-NHNH₂) | Hydrazone | Allows for the introduction of diverse substituents. |
| Wittig Reagents | Alkene | Extends the carbon chain and introduces conformational flexibility. |
| Reducing Agents (e.g., NaBH₄) | Alcohol | Introduces a hydrogen bond donor. |
| Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Introduces a charged group that can form salt bridges. |
Comparative Analysis of Biological Activities of Furo[2,3-b]pyridine Analogs
The furo[2,3-b]pyridine scaffold has been incorporated into a variety of compounds with diverse biological activities, primarily as kinase inhibitors for cancer therapy. The following table summarizes some of the reported activities of substituted furo[2,3-b]pyridine analogs, providing a comparative overview of their therapeutic potential.
Table 3: Biological Activities of Substituted Furo[2,3-b]pyridine Analogs
| Substitution Pattern | Biological Target/Activity | Reference |
| 2,3-Disubstituted | Anticancer, CDK2 inhibitors | |
| Various substitutions | Cannabinoid-1 Receptor Inverse Agonists | [7] |
| Substituted at various positions | Anticancer activity against breast cancer cell lines | [1][8][9] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of in vitro assays are essential.
Kinase Inhibition Assay (Generic Protocol)
-
Reagents and Materials: Kinase enzyme, peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC₅₀ values for each compound.
Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of cancer cell lines relevant to the therapeutic target.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Caption: A generic kinase signaling pathway often targeted by furo[2,3-b]pyridine analogs.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective drug candidates. This guide has provided a comparative framework for understanding the key structural determinants of activity, drawing on existing literature to inform future drug discovery efforts. By systematically exploring modifications at the C5 and C2 positions, researchers can unlock the full therapeutic potential of this versatile heterocyclic system.
References
Sources
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- 3. Redirecting [linkinghub.elsevier.com]
- 4. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Researcher's Guide to Spectroscopic Differentiation of Furo[2,3-b]pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The furo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, presents a fascinating case study in isomeric differentiation.[1] Positional isomers of this scaffold can exhibit vastly different pharmacological profiles; thus, their unambiguous identification is a critical step in any research and development pipeline. This guide provides an in-depth spectroscopic comparison of furo[2,3-b]pyridine isomers, grounded in experimental data and established principles, to empower researchers in their analytical endeavors.
The Structural Landscape of Furopyridines
The fusion of a furan and a pyridine ring can result in four constitutional isomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine. The position of the nitrogen atom and the oxygen atom in relation to the fused bond dramatically influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. This guide will focus on distinguishing these core isomeric systems and their substituted derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstones of Isomer Differentiation
NMR spectroscopy is the most powerful and definitive tool for identifying and distinguishing between furo[2,3-b]pyridine isomers. The chemical shifts (δ) of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each isomer.
Theoretical Underpinnings of NMR in Isomer Differentiation
The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, significantly influencing the electron density of the surrounding atoms. This effect, coupled with the electron-donating nature of the furan's oxygen atom, creates a distinct pattern of shielding and deshielding for the protons and carbons in each isomer. For instance, protons and carbons closer to the electronegative nitrogen atom will generally experience a downfield shift (higher ppm) in the NMR spectrum.
Comparative ¹H NMR Data
The ¹H NMR spectra of furo[2,3-b]pyridine isomers are characterized by distinct chemical shifts and coupling constants for the aromatic protons. The following table summarizes typical ¹H NMR chemical shifts for the parent furo[2,3-b]pyridine and provides a comparative look at a substituted derivative to illustrate the principles of differentiation.
| Proton | Furo[2,3-b]pyridine (Predicted) | 2-Methylfuro[2,3-b]pyridine | Key Differentiating Features |
| H-2 | ~7.8-8.0 ppm (d) | - | The chemical shift of the proton on the furan ring is influenced by the proximity of the pyridine nitrogen. |
| H-3 | ~6.9-7.1 ppm (d) | 6.45 ppm (s) | The presence of a substituent at C-2 or C-3 will result in the absence of a signal for that proton and will affect the multiplicity of adjacent protons. |
| H-4 | ~8.3-8.5 ppm (dd) | 8.25 ppm (dd) | Protons on the pyridine ring are generally more deshielded. |
| H-5 | ~7.2-7.4 ppm (dd) | 7.10 ppm (dd) | The coupling constants between adjacent protons provide crucial connectivity information. |
| H-6 | ~8.0-8.2 ppm (dd) | 7.65 ppm (dd) | The position of the nitrogen atom dictates the electronic environment and thus the chemical shifts of the pyridine protons. |
| CH₃ | - | 2.55 ppm (s) | The appearance of a singlet in the aliphatic region is indicative of a methyl substituent. |
Note: Predicted values for the parent compound are based on general principles and data from related structures. Experimental data for 2-Methylfuro[2,3-b]pyridine is collated from various sources.
Comparative ¹³C NMR Data
¹³C NMR spectroscopy provides a direct insight into the carbon skeleton of the isomers. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the neighboring heteroatoms. A comprehensive study by Shiotani and Morita provides invaluable experimental data for the ¹³C NMR chemical shifts of various monosubstituted furopyridine isomers.
| Carbon | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine | Furo[2,3-c]pyridine | Furo[3,2-c]pyridine |
| C-2 | 144.9 | 145.8 | 143.5 | 108.0 |
| C-3 | 102.4 | 107.0 | 106.3 | 143.7 |
| C-3a | 158.4 | 142.6 | 142.2 | 125.1 |
| C-4 | 145.3 | 145.2 | 114.7 | 146.1 |
| C-5 | 117.8 | 117.9 | 146.4 | 122.9 |
| C-6 | 129.2 | 129.5 | - | - |
| C-7 | - | - | 125.4 | 142.8 |
| C-7a | 129.9 | 158.8 | 159.1 | 142.8 |
Data extracted from Shiotani, S., & Morita, H. (1991). Furopyridines. XI. 13C NMR Spectra of 2‐ or 3‐Substituted Furo[2,3‐b]‐, Furo[3,2‐b]‐, Furo[2,3‐c]‐ and Furo[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 28(6), 1469–1480.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the furo[2,3-b]pyridine isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon atom, which simplifies the spectrum.
-
To aid in structural elucidation, especially for substituted isomers, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[2]
Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule and the vibrational modes of the fused ring system. While the IR spectra of isomers may appear broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Key IR Absorptions for Furo[2,3-b]pyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C-H stretching (aromatic) | 3100 - 3000 | Confirms the presence of aromatic protons. |
| C=C and C=N stretching | 1650 - 1400 | These bands are characteristic of the aromatic rings. The exact positions and intensities can vary between isomers due to differences in bond dipoles. |
| C-O-C stretching (furan) | 1250 - 1050 | A strong band in this region is indicative of the ether linkage in the furan ring. |
| C-H out-of-plane bending | 900 - 675 | The pattern of these bands in the fingerprint region can sometimes be used to infer the substitution pattern on the pyridine ring. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
UV-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The π-systems of the fused furan and pyridine rings give rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the extent of conjugation and the electronic nature of the molecule, which differ between isomers.
Expected UV-Vis Absorptions
Furo[2,3-b]pyridine isomers are expected to show multiple absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* and n→π* transitions.[3] The exact λmax values will vary depending on the specific isomeric structure and the solvent used. For instance, isomers with more extended conjugation may exhibit a bathochromic (red) shift to longer wavelengths.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the furo[2,3-b]pyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Determine the λmax values and calculate the molar absorptivity (ε) for each absorption band.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.
Fragmentation Analysis of Furo[2,3-b]pyridine Isomers
The fragmentation of furo[2,3-b]pyridine isomers in the mass spectrometer is governed by the relative stabilities of the resulting fragment ions. Common fragmentation pathways for N-heterocycles include the loss of small neutral molecules like HCN, CO, and H.[4] The specific fragmentation pattern will depend on the isomeric structure. For example, the initial fragmentation might be favored at a bond adjacent to the nitrogen or oxygen atom.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the m/z values and relative abundances of the fragment ions to deduce the fragmentation pathway.
Conclusion
The unambiguous differentiation of furo[2,3-b]pyridine isomers is a critical task that relies on a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for structural elucidation, IR, UV-Vis, and mass spectrometry provide complementary and confirmatory data. By understanding the theoretical principles behind each technique and following standardized experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds, paving the way for their further investigation and application in medicinal chemistry and drug discovery.
References
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Shiotani, S., & Morita, H. (1991). Furopyridines. XI. 13C NMR Spectra of 2‐ or 3‐Substituted Furo[2,3‐b]‐, Furo[3,2‐b]‐, Furo[2,3‐c]‐ and Furo[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 28(6), 1469–1480. [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
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Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 12(9). [Link]
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, the furo[2,3-b]pyridine core, an isostere of indole, is of significant interest due to its prevalence in biologically active compounds. The functionalization of this scaffold is key to modulating its pharmacological properties. This guide provides an in-depth comparison of two common halogenated intermediates: 5-bromofuro[2,3-b]pyridine-2-carbaldehyde and 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde .
This document is designed for researchers, scientists, and drug development professionals, offering a technical comparison of their reactivity profiles supported by mechanistic principles and experimental data. We will explore their performance in key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions, to guide the rational selection of these building blocks in complex synthetic campaigns.
| Compound | This compound | 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde |
| Structure | ||
| CAS Number | 1299607-73-0[1] | 1261453-91-8 |
| Molecular Formula | C₈H₄BrNO₂ | C₈H₄ClNO₂ |
| Molecular Weight | 226.03 g/mol | 181.58 g/mol |
Theoretical Framework: The Influence of the Halogen Substituent
The reactivity difference between the bromo and chloro derivatives is primarily dictated by the nature of the carbon-halogen (C-X) bond. Two key factors are at play:
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (approx. 84 kcal/mol on a benzene ring) than the C-Br bond (approx. 71 kcal/mol). This has profound implications for reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect (-I). This makes the adjacent carbon atom more electrophilic. While this can enhance susceptibility to nucleophilic attack, the leaving group ability (Br⁻ > Cl⁻) and the C-X bond strength are often more dominant factors in the reactions discussed below.
For the furo[2,3-b]pyridine system, the halogen at the 5-position is meta to the pyridine nitrogen. This location is not activated for traditional nucleophilic aromatic substitution (SNAr), which preferentially occurs at the electron-deficient positions ortho and para (C2, C4, C6) to the nitrogen.[3][4] Therefore, the most synthetically useful transformations for these molecules involve metal catalysis.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds, and they are where the differences between our two subject molecules become most apparent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[5][6] The catalytic cycle's first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
Due to the lower C-Br bond dissociation energy, This compound undergoes oxidative addition more readily than its chloro counterpart. This translates to:
-
Milder Reaction Conditions: The bromo derivative typically requires lower temperatures and shorter reaction times.
-
Broader Catalyst Compatibility: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.
-
Higher Efficiency: Reactions generally proceed with lower catalyst loadings and result in higher yields.
Conversely, the stronger C-Cl bond in 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde necessitates more forcing conditions and specialized catalyst systems. These often involve electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[7]
Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Table 1: Anticipated Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos, PEPPSI-IPr |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Temperature | 80-100 °C | 100-130 °C |
| Relative Rate | Faster | Slower |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Halofuro[2,3-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (see Table 1, 3 mol%)
-
Ligand (if required, e.g., XPhos, 6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the 5-halofuro[2,3-b]pyridine-2-carbaldehyde, arylboronic acid, and base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, suspend the palladium catalyst and ligand (if used) in the anhydrous solvent and bubble with argon for 5 minutes.
-
Add the catalyst suspension to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative).
-
Stir vigorously for the required time (typically 2-16 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[8][9] Similar to the Suzuki coupling, the reaction mechanism hinges on an oxidative addition step, and thus the same reactivity trend (C-Br > C-Cl) is observed.[10][11]
This compound will readily couple with a wide range of primary and secondary amines using various palladium/phosphine ligand systems under moderate conditions.
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde is a more challenging substrate. Its successful amination almost always requires the use of state-of-the-art, highly active catalyst systems. These are typically generated from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically demanding, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being necessary.[12]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactions of the Aldehyde Functional Group
The aldehyde at the C2 position is a versatile handle for further elaboration. Its reactivity is influenced by the electron-withdrawing nature of both the fused pyridine ring and the halogen at C5. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Both the bromo- and chloro-derivatives are expected to behave similarly in standard aldehyde transformations such as:
-
Reductive Amination: Formation of a C-N bond via reaction with an amine followed by reduction.
-
Wittig Olefination: Formation of a C=C double bond.
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Conversion to the corresponding alcohol.
The slightly stronger inductive effect of chlorine compared to bromine may render the aldehyde in the 5-chloro derivative marginally more electrophilic, potentially leading to slightly faster reaction rates in nucleophilic additions. However, this difference is generally minor and can be easily compensated for by adjusting reaction times or temperatures.
Summary and Recommendations
The choice between 5-bromo- and 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde should be guided by the specific requirements of the synthetic route.
Table 2: Head-to-Head Reactivity Comparison
| Reaction Type | This compound | 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde | Recommendation |
| Suzuki Coupling | Highly Reactive. Standard catalysts, mild conditions. | Less Reactive. Requires specialized, bulky ligands and higher temperatures. | Choose the bromo derivative for ease of use, higher yields, and process simplicity. |
| Buchwald-Hartwig | Highly Reactive. Broad substrate scope with standard to advanced ligands. | Challenging. Requires highly active, specialized catalyst systems and strong bases. | The bromo derivative is strongly preferred for predictable and efficient C-N bond formation. |
| Aldehyde Chemistry | Highly reactive aldehyde. | Highly reactive aldehyde (marginally more electrophilic). | Both are excellent substrates. The choice can be based on the availability and cost of the upstream halogenated starting material. |
| Cost & Availability | Generally more expensive. | Often more cost-effective. | If the key transformation is a challenging cross-coupling, the higher upfront cost of the bromo-compound is often justified by savings in catalyst cost and development time. |
For synthetic applications dominated by palladium-catalyzed cross-coupling reactions, This compound is the superior choice . Its higher reactivity allows for the use of milder conditions, a broader range of standard catalysts, and generally leads to more efficient and scalable processes.
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde represents a more economical but synthetically challenging alternative. Its use is best reserved for situations where the required forcing conditions and specialized catalysts are available and have been optimized, or for transformations that do not involve the cleavage of the C-Cl bond. For drug development professionals, the reliability and predictability afforded by the bromo-derivative often outweigh its higher initial cost, de-risking complex multi-step syntheses.
References
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Efficacy of Kinase Inhibitors Derived from 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: A Comparative Guide for Drug Discovery Professionals
Introduction
The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This is attributed to its structural characteristics, which allow for favorable interactions within the ATP-binding pocket of various kinases. The strategic functionalization of this core, often beginning with versatile starting materials like 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, enables the development of inhibitors targeting key signaling pathways implicated in cancer and other proliferative diseases. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from this scaffold, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and chemical principles. We will delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their application as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Efficacy of Furo[2,3-b]pyridine-Based Kinase Inhibitors
The furo[2,3-b]pyridine core serves as a versatile platform for the development of inhibitors against a range of kinase targets. Below, we compare the efficacy of two prominent classes of inhibitors derived from this scaffold: multi-targeted receptor tyrosine kinase (RTK) inhibitors, exemplified by Anlotinib, and inhibitors of cell cycle kinases, specifically CDK2.
Multi-Targeted Inhibition of Receptor Tyrosine Kinases: The Case of Anlotinib
Anlotinib is a novel, orally administered multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical activity in the treatment of various solid tumors.[1] Its chemical structure features the furo[2,3-b]pyridine core, which is crucial for its potent inhibitory activity against several key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including VEGFR, Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]
Table 1: Comparative in vitro Inhibitory Activity of Anlotinib against Key Kinases [3]
| Kinase Target | Anlotinib IC₅₀ (nmol/L) | Sunitinib IC₅₀ (nmol/L) | Sorafenib IC₅₀ (nmol/L) |
| VEGFR2 | 0.2 | 4.0 | - |
| VEGFR3 | 0.7 | - | - |
| VEGFR1 | 26.9 | - | - |
| c-Kit | 14.8 | - | - |
| PDGFRβ | 115.0 | - | - |
Note: Data for Sunitinib is provided for comparative context as a well-established multi-targeted kinase inhibitor.
The data clearly indicates that Anlotinib is a highly potent inhibitor of VEGFR2, with an IC₅₀ value in the sub-nanomolar range, making it significantly more potent than other well-known VEGFR2 inhibitors.[3] This high potency translates to effective inhibition of VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ value of 0.0002 µmol/L, a concentration significantly lower than that required for Sunitinib (0.0185 µmol/L) and Sorafenib (0.195 µmol/L) to achieve similar effects.[3]
Targeting Cell Cycle Progression: Furo[2,3-b]pyridine Derivatives as CDK2 Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive targets for therapeutic intervention. The furo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[4][5]
Table 2: Comparative Efficacy of Furo[2,3-b]pyridine Derivatives as CDK2 Inhibitors [4][6]
| Compound | Target Kinase | IC₅₀ (µM) | Reference Inhibitor (Roscovitine) IC₅₀ (µM) |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) | CDK2/cyclin A2 | 0.93 | 0.394 |
| Pyridone 1 | CDK2/cyclin A2 | 0.57 | 0.394 |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) | CDK2/cyclin A2 | 0.24 | 0.394 |
The data demonstrates that furo[2,3-b]pyridine derivatives can be potent inhibitors of CDK2. For instance, compound 4, a nicotinonitrile derivative, exhibits a higher potency than the well-characterized CDK2 inhibitor, Roscovitine.[4] The furo[2,3-b]pyridine derivative, compound 14, also shows significant inhibitory activity.[4][6] These findings highlight the potential of this scaffold in developing selective and effective cell cycle inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the furo[2,3-b]pyridine core and for key biological assays used to evaluate the efficacy of the derived kinase inhibitors.
Synthesis of the Furo[2,3-b]pyridine Core
A concise and scalable synthesis of the furo[2,3-b]pyridine core, which can be adapted from the starting material this compound, is crucial for the exploration of structure-activity relationships. The following protocol is based on a reported gram-scale synthesis.[7][8]
Workflow for the Synthesis of the Furo[2,3-b]pyridine Core
Caption: Workflow for a typical VEGFR2 kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, recombinant human VEGFR2 kinase domain, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the VEGFR2-specific peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
CDK2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the activity of the CDK2/cyclin A2 complex.
Step-by-Step Protocol:
-
A master mixture containing kinase assay buffer, ATP, and a CDK substrate peptide is prepared. [4]2. 25 µL of the master mixture is added to each well of a 96-well plate.
-
The test compound, dissolved in DMSO, is added to the wells at various concentrations.
-
The kinase reaction is initiated by adding a mixture of recombinant CDK2 and Cyclin A2 proteins. [4]5. The plate is incubated at 30 °C for 30 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescent kinase assay kit.
-
IC₅₀ values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.
Step-by-Step Protocol:
-
Cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in a 96-well plate and allowed to adhere overnight. [4]2. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways and Mechanism of Action
The furo[2,3-b]pyridine-based kinase inhibitors exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in cancer.
VEGFR Signaling Pathway
VEGF and its receptor, VEGFR2, are central players in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR2 signaling pathway by Anlotinib.
Anlotinib, by potently inhibiting VEGFR2, blocks the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration, and ultimately suppressing tumor angiogenesis. [3][9]
CDK2 and Cell Cycle Regulation
CDK2, in complex with its regulatory subunit cyclin E or cyclin A, plays a crucial role in the progression of the cell cycle from the G1 to the S phase.
Caption: Furo[2,3-b]pyridine-based inhibitors block the G1/S transition by targeting CDK2.
Inhibitors based on the furo[2,3-b]pyridine scaffold can bind to the ATP pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest at the G1/S checkpoint and inhibits cancer cell proliferation. [4]
Conclusion and Future Perspectives
Kinase inhibitors derived from the this compound scaffold have demonstrated significant potential in the field of oncology drug discovery. The furo[2,3-b]pyridine core provides a robust framework for the development of potent and selective inhibitors against a range of therapeutically relevant kinases. The multi-targeted activity of Anlotinib against key RTKs involved in angiogenesis and the promising efficacy of novel derivatives against cell cycle regulators like CDK2 underscore the versatility of this chemical class.
Future research in this area should focus on several key aspects. Firstly, the exploration of structure-activity relationships through the synthesis of diverse libraries of furo[2,3-b]pyridine derivatives will be crucial for optimizing potency and selectivity for specific kinase targets. Secondly, a deeper understanding of the off-target effects and potential resistance mechanisms will be necessary for the clinical translation of these inhibitors. Finally, the investigation of combination therapies, where furo[2,3-b]pyridine-based inhibitors are used in conjunction with other anticancer agents, may offer synergistic effects and improved therapeutic outcomes. The continued development of kinase inhibitors based on this promising scaffold holds the potential to deliver novel and effective treatments for a variety of cancers.
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Lin, B. et al. (2016). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Journal of Cancer Research and Clinical Oncology, 142(7), 1547-1558. [Link]
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Al-Ostoot, F. H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Tunoori, A. R. et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(49), 152579. [Link]
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Sun, Y. et al. (2018). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Journal of Cellular and Molecular Medicine, 22(5), 2875-2886. [Link]
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Al-Ostoot, F. H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed, 34206976. [Link]
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Tunoori, A. R. et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. ChemRxiv. [Link]
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Ibrahim, O. F. et al. (2022). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
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Kumar, A. et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 333-354. [Link]
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Shen, G. et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology, 11(1), 120. [Link]
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Ibrahim, O. F. et al. (2022). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. PubMed Central, PMC9580459. [Link]
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Ismail, A. et al. (2022). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
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Al-Ostoot, F. H. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central, PMC8272136. [Link]
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Chi, Y. et al. (2020). Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial. Frontiers in Oncology, 10, 735. [Link]
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Wang, L. et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Archiv der Pharmazie, 349(9), 681-690. [Link]
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Ding, J. et al. (2024). Bioinformatics analysis in transcripts in TE-1 cells with anlotinib treatment. ResearchGate. [Link]
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Navigating the Therapeutic Potential of Furo[2,3-b]pyridine Scaffolds: A Comparative Guide to In-Vitro Evaluation
For Immediate Release
In the dynamic landscape of drug discovery, the furo[2,3-b]pyridine core has emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth comparison of the in-vitro performance of novel compounds synthesized from the versatile starting material, 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde. We will delve into the synthetic strategies, delineate key cytotoxicity and antimicrobial assays, and present a comparative analysis of experimental data to illuminate the therapeutic promise of these derivatives.
The Strategic Importance of the Furo[2,3-b]pyridine Core
The fusion of a furan ring with a pyridine moiety creates a unique heterocyclic system with distinct electronic and structural features. This scaffold's planarity and potential for diverse substitutions make it an attractive candidate for interacting with various biological targets.[1] Furo[2,3-b]pyridine derivatives have shown promise as anticancer, antimicrobial, and kinase-inhibiting agents, driving significant interest in their further development.[1][2][3][4] The strategic placement of a bromine atom and a carbaldehyde group on the starting material, this compound, provides versatile handles for a variety of chemical transformations, allowing for the generation of a diverse library of novel compounds.
From Blueprint to Benchtop: Synthesizing a Diverse Chemical Library
The journey from the starting aldehyde to a library of bioactive compounds involves a series of well-established yet adaptable synthetic protocols. The aldehyde functionality serves as a key electrophilic center for the introduction of various functionalities.
A common and effective strategy involves the condensation of the this compound with a range of nucleophiles. For instance, reaction with thiosemicarbazide can yield thiosemicarbazone derivatives, a class of compounds known for their biological activities.[5][6] Subsequent modifications can be introduced to the amino group of the thiosemicarbazone to further diversify the chemical space.
Another powerful approach is the utilization of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl and heteroaryl moieties at the 5-position by leveraging the bromo-substituent.[7] This method offers a robust way to explore the structure-activity relationship (SAR) by systematically varying the substituents.
Figure 2: A hypothetical signaling pathway potentially targeted by a furo[2,3-b]pyridine derivative.
This guide provides a framework for the systematic in-vitro evaluation of novel compounds derived from this compound. By employing a combination of robust synthetic strategies and well-validated biological assays, researchers can effectively navigate the path from initial compound synthesis to the identification of promising therapeutic leads. The furo[2,3-b]pyridine scaffold continues to be a rich source of chemical diversity, and its exploration holds significant promise for the future of drug discovery.
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A Comparative Guide to the Purity Analysis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, contrasted with other viable analytical techniques. The methodologies presented herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of a new generation of targeted therapies. Even minute impurities can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any process-related impurities or degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) has long been the gold standard in the pharmaceutical industry for such analyses due to its versatility, precision, and robustness.[1][2][3]
Principle of HPLC for Purity Determination
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[2][4] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.
The choice of a UV detector is logical for this analyte, as the fused aromatic and heterocyclic ring system contains a chromophore that absorbs in the UV region, allowing for sensitive detection.[5] The wavelength for detection should be set at the λmax (wavelength of maximum absorbance) to ensure the highest sensitivity for the main component and its potential impurities.[6]
Experimental Protocol: A Validated RP-HPLC Method
This section details a step-by-step protocol for the purity analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design. This method is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][8]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for method development. The C18 stationary phase provides excellent hydrophobic retention for the analyte.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard and sample for analysis.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | The acidic modifier (TFA) helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient is essential for separating impurities with a wide range of polarities and to ensure that any highly retained impurities are eluted from the column.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax determined by PDA) | A common wavelength for aromatic compounds. A PDA detector can be used to determine the optimal wavelength for detection and to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Visualizing the HPLC Workflow
Caption: A schematic overview of the HPLC purity analysis workflow.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential for a comprehensive guide to consider other analytical techniques.[9] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available resources.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | High resolution, excellent for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[1][3] | Requires solvents, can have longer run times compared to UPLC. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[4][10][11] | Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[10][11][12] | Higher initial instrument cost, more susceptible to clogging from poorly prepared samples.[10] |
| GC (Gas Chromatography) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[13][14] | Excellent for volatile impurities (e.g., residual solvents). | The analyte is likely not volatile enough without derivatization, risk of thermal degradation. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[15] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures, high instrument cost.[15] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information for impurity identification, highly sensitive and specific.[16] | Higher complexity and cost than HPLC-UV. |
Data Presentation: A Comparative Overview
The following table presents hypothetical, yet realistic, data comparing the performance of HPLC with UPLC for the purity analysis of a typical batch of this compound.
| Parameter | HPLC | UPLC |
| Analysis Time | ~25 minutes | ~5 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Solvent Consumption per Run | ~25 mL | ~5 mL |
| System Backpressure | ~1500 psi | ~9000 psi |
This data clearly illustrates the advantages of UPLC in terms of speed, resolution, sensitivity, and reduced solvent consumption.[10][11][12][17] However, for many routine quality control applications, the performance of a well-developed HPLC method is more than adequate and may be more cost-effective.[10]
Logical Relationships in Method Development
The development of a robust HPLC method is a logical, iterative process. The following diagram illustrates the key relationships between different experimental parameters.
Caption: Interdependencies in HPLC method development.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. While several analytical techniques can be employed, reversed-phase HPLC with UV detection remains a reliable and robust method. It offers a good balance of performance, cost, and accessibility. For laboratories requiring higher throughput and sensitivity, UPLC presents a significant improvement. The choice of the most appropriate technique will ultimately depend on the specific analytical needs and available resources. The detailed HPLC protocol provided in this guide serves as a solid foundation for developing and validating a method that ensures the purity of this important pharmaceutical intermediate.
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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TutorChase. What methods are used to test the purity of organic compounds?. [Link]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. SSRN. [Link]
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Chromatography Forum. How do you perform purity analysis?. [Link]
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Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]
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A Comparative Guide to Novel Bioactive Compounds Derived from 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials and synthetic pathways is paramount in the quest for novel therapeutic agents. The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde, against established therapeutic agents, supported by experimental data and synthetic rationale.
Introduction: The Potential of the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine heterocyclic system, a fusion of furan and pyridine rings, offers a unique electronic and structural framework for interaction with various biological targets. The bromine atom at the 5-position and the aldehyde at the 2-position of this compound serve as versatile synthetic handles, allowing for the strategic introduction of diverse functionalities to modulate pharmacological properties. This guide will explore the characterization of novel compounds derived from this starting material, focusing on their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Synthesis and Characterization of Novel Derivatives
The aldehyde functionality of this compound is a prime site for modification. Two key synthetic strategies, Knoevenagel condensation and reductive amination, have been employed to generate a library of novel derivatives.
Knoevenagel Condensation for the Introduction of Cyano-vinyl Moieties
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction is particularly useful for forming carbon-carbon double bonds. By reacting this compound with active methylene compounds such as malononitrile, we can introduce a 2-cyanoprop-2-enenitrile moiety, a group known to enhance the biological activity of various heterocyclic scaffolds.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the desired product, (E)-2-((5-bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile.
dot graph TD { A[this compound] -- Malononitrile, Piperidine, Ethanol --> B((E)-2-((5-bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile); A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; B[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; }
Knoevenagel condensation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.[5][6][7] These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the compounds.
Experimental Protocol: Suzuki Coupling
-
To a degassed mixture of (E)-2-((5-bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the mixture at 80-90°C under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl derivative.
dot graph TD { A[(E)-2-((5-bromofuro[2,3-b]pyridin-2-yl)methylene)malononitrile] -- Arylboronic acid, Pd(PPh3)4, K2CO3 --> B((E)-2-((5-aryl-furo[2,3-b]pyridin-2-yl)methylene)malononitrile); A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; B[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; }
Suzuki coupling reaction on the furo[2,3-b]pyridine scaffold.
Comparative Performance Analysis: Kinase Inhibition Profile
To evaluate the therapeutic potential of the newly synthesized compounds, their inhibitory activity against key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), was assessed.[2][8][9] The performance of our novel compounds was compared against established kinase inhibitors, Sorafenib (a VEGFR-2 inhibitor) and SB203580 (a p38 MAPK inhibitor).[9][10]
| Compound ID | Target Kinase | IC50 (nM) | Fold Difference vs. Standard |
| Novel Compound 1 ((E)-2-((5-(4-methoxyphenyl)furo[2,3-b]pyridin-2-yl)methylene)malononitrile) | VEGFR-2 | 85 | 1.5x less potent |
| Sorafenib (Standard) | VEGFR-2 | 57[9] | - |
| Novel Compound 2 ((E)-2-((5-(pyridin-4-yl)furo[2,3-b]pyridin-2-yl)methylene)malononitrile) | p38 MAPK | 150 | 7.1x less potent |
| SB203580 (Standard) | p38 MAPK | 21[10] | - |
Data Interpretation:
The preliminary data indicates that the novel furo[2,3-b]pyridine derivatives exhibit promising, albeit currently lower, inhibitory activity against VEGFR-2 and p38 MAPK compared to the established drugs Sorafenib and SB203580. The introduction of the 4-methoxyphenyl group at the 5-position via Suzuki coupling (Novel Compound 1) resulted in notable VEGFR-2 inhibition. Similarly, the incorporation of a pyridine ring (Novel Compound 2) conferred activity against p38 MAPK. These findings underscore the potential of the furo[2,3-b]pyridine scaffold as a template for the design of novel kinase inhibitors. Further optimization of the substituents at the 5-position and modifications of the side chain at the 2-position are warranted to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial SAR studies suggest that the nature of the substituent at the 5-position of the furo[2,3-b]pyridine core plays a critical role in determining the kinase inhibitory profile. The electron-donating methoxy group in the phenyl ring of Novel Compound 1 appears to be favorable for VEGFR-2 inhibition. For p38 MAPK inhibition, the nitrogen atom in the pyridine ring of Novel Compound 2 may be involved in key hydrogen bonding interactions within the ATP binding site of the enzyme, a common feature for many p38 inhibitors.[11]
Future work will focus on:
-
Expansion of the Compound Library: Synthesizing a broader range of 5-substituted derivatives using various aryl and heteroaryl boronic acids in the Suzuki coupling reaction.
-
Exploration of other Cross-Coupling Reactions: Utilizing Sonogashira coupling to introduce alkynyl moieties, which can serve as handles for further functionalization.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy, selectivity, and pharmacokinetic properties of the most promising compounds.
-
Computational Modeling: Employing molecular docking and dynamics simulations to understand the binding modes of these novel inhibitors and guide further rational design.
Conclusion
This guide has demonstrated the utility of this compound as a versatile starting material for the synthesis of novel, biologically active compounds. The initial characterization and comparative analysis of the synthesized derivatives reveal a promising new class of kinase inhibitors. While further optimization is required to achieve potencies comparable to established drugs, the furo[2,3-b]pyridine scaffold represents a valuable platform for the development of next-generation therapeutics. The detailed experimental protocols and SAR insights provided herein offer a solid foundation for researchers to build upon in the pursuit of innovative drug discovery.
References
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El-Sayed, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. URL: [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 2021, 6 (4), 2841–2855. URL: [Link]
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PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. URL: [Link]
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Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2286-2297. URL: [Link]
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PubMed. Synthesis and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. URL: [Link]
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El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 7949-7961. URL: [Link]
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El-Gamal, M. I., et al. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 11(58), 36665-36683. URL: [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. URL: [Link]
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Wikipedia. Knoevenagel condensation. URL: [Link]
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ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. URL: [Link]
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Abdel-Halim, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6271. URL: [Link]
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Alanazi, M. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1317-1339. URL: [Link]
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Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. URL: [Link]
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ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. URL: [Link]
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ResearchGate. Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. URL: [Link]
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Cusabio. This compound. URL: [Link]
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Semantic Scholar. Synthesis of Some Imines and Investigation of their Biological Activity. URL: [Link]
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PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. URL: [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. URL: [Link]
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Redalyc. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. URL: [Link]
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Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. URL: [Link]
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PubMed. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. URL: [Link]
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MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. URL: [Link]
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National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. URL: [Link]
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ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. URL: [Link]
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National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. URL: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. URL: [Link]
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OUCI. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
The core principle of this guide is risk mitigation. Due to its chemical structure—a halogenated heterocyclic aromatic aldehyde—this compound requires specific handling to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Profile and Essential Safety Precautions
Inferred Hazard Profile:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
Immediate Safety Protocols: Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles are essential.[2]
-
Hand Protection: Nitrile rubber gloves are required. For extensive handling, consider double-gloving.[4]
-
Body Protection: A fully buttoned laboratory coat must be worn.[4]
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[2][3]
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Measures |
| Skin Irritant (Category 2)[1] | ! | Avoid contact with skin. Wash hands thoroughly after handling.[5] |
| Serious Eye Irritant (Category 2)[1] | ! | Wear protective eye/face protection.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1] | ! | Avoid breathing dust/fumes. Use only in a well-ventilated area.[5][6] |
The Cornerstone of Disposal: Waste Segregation
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most critical factor in its disposal. Halogenated waste streams are treated differently than non-halogenated ones, often involving high-temperature incineration at specialized facilities.
Causality: Mixing halogenated and non-halogenated waste streams leads to the entire volume being classified as halogenated waste. This significantly increases disposal costs and complicates the disposal process.[7] Therefore, dedicated waste streams are essential for both safety and cost-effectiveness.
Step-by-Step Disposal Protocol
This protocol ensures that all forms of waste containing this compound are managed safely and in compliance with standard laboratory practices.
Step 1: Decontaminating Empty Containers
An empty container that held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent.
-
Procedure:
-
Select a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Rinse the container with a small amount of the solvent.
-
Pour the rinseate (the solvent now containing residual compound) into a designated "Halogenated Organic Liquid Waste" container.[8]
-
Repeat this process two more times.
-
-
Rationale: Triple rinsing ensures that residual chemical is minimized to a level that allows the container to be disposed of as regular laboratory glass or plastic waste. The rinseate itself is now a hazardous waste and must be disposed of accordingly.[8]
Step 2: Collecting Solid and Liquid Waste
All waste, whether it's unreacted solid, solutions from experiments, or contaminated materials, must be collected appropriately.
-
Solid Waste:
-
Carefully sweep up any solid waste, minimizing dust formation.[3]
-
Place it in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."
-
-
Liquid Waste (including rinseate from Step 1):
-
Contaminated Materials:
-
Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should be placed in the designated solid waste container.
-
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling is a legal requirement and is critical for the safety of waste handlers.
-
Labeling Requirements:
-
Use your institution's official hazardous waste tag.[7]
-
Clearly write the words "Hazardous Waste" and "Halogenated Organic Waste." [11]
-
List all chemical constituents by their full names, including solvents. For example: "Waste this compound, Acetone."
-
Provide an accurate estimate of the percentage of each component.
-
Indicate the associated hazards (e.g., "Irritant," "Toxic").[7]
-
Fill in the generator's name, lab location, and date.[7]
-
Step 4: Safe Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[7]
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Ensure the container is within secondary containment to manage any potential leaks.[7]
Step 5: Arranging for Professional Disposal
-
Never dispose of this chemical down the drain or in regular trash.[4][11]
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a pickup of the hazardous waste.[8]
-
Follow their specific procedures for scheduling a collection.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
In-Lab Neutralization: A Word of Caution
While chemical methods exist for degrading aldehydes (e.g., oxidation with potassium permanganate), these are not recommended for routine waste disposal of this compound.[12]
-
Complexity and Risk: Such procedures can be hazardous, may produce equally or more toxic byproducts, and require a thorough understanding of the reaction stoichiometry and potential side reactions.
-
Regulatory Compliance: In-house treatment of hazardous waste is often subject to strict regulatory oversight.
By adhering to this structured and cautious approach, you contribute to a safe and compliant laboratory environment, allowing you to focus on your vital research with confidence and peace of mind.
References
- Fisher Scientific. (2009, September 26). Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde.
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PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Biomedical Engineering. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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- Sigma-Aldrich. (2023, December 22). Safety Data Sheet: pyridine-2-carbaldehyde.
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A Researcher's Guide to the Safe Handling of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds such as 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde are of significant interest due to their potential biological activities. However, with great potential comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower researchers with the knowledge to manage chemical reagents safely and effectively, fostering a culture of safety and scientific excellence.
Understanding the Risks: Hazard Analysis
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the data for analogous compounds, this compound should be treated as a substance that is:
-
A skin and eye irritant: Direct contact can cause redness, pain, and inflammation.[1][2]
-
A potential respiratory irritant: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][2]
-
Harmful if swallowed or inhaled: While specific toxicity data is unavailable, many brominated organic compounds exhibit toxicity.
-
A halogenated organic compound: This classification has specific implications for waste disposal.[3][4][5]
Foundational Safety: Engineering and Administrative Controls
Personal protective equipment is the last line of defense. Before relying on PPE, robust engineering and administrative controls must be in place.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. All personnel must be trained on the specific hazards and the required safety protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat, fully buttoned | N95 respirator may be appropriate if not handled in a fume hood |
| Running reactions and work-up | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Not generally required if performed in a fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Not generally required if performed in a fume hood |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
Glove Selection: The choice of glove material is critical. Nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving provides an additional layer of protection.
Procedural Guidance: Step-by-Step Safety Protocols
Donning PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Don safety glasses, goggles, or a face shield.
-
Gloves: Select the appropriate gloves and pull the cuffs over the sleeves of the lab coat.
Doffing PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Gown/Lab Coat: Unbutton the lab coat and roll it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal: A Critical Final Step
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[3][4]
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[5]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Containment: Use designated, properly sealed containers for all halogenated waste.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Isolate: Prevent entry into the spill area.
-
Protect: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain the spill and place it in a sealed container for disposal as halogenated waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion
The responsible and safe handling of chemical reagents is a cornerstone of successful research. By understanding the potential hazards of this compound, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can mitigate risks and focus on advancing scientific discovery. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough review of all available safety data.
References
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- Safety Data Sheet - 5-Bromopyridine-2-carbaldehyde. (2023). Fisher Scientific.
- Halogenated Solvents in Laboratories. (n.d.). Temple University.
- This compound. (n.d.). BLD Pharmatech.
- Safety Data Sheet - Pyridine-2-carbaldehyde. (2025). Sigma-Aldrich.
- Safety Data Sheet - 2-Pyridinecarboxaldehyde. (2012). Thermo Fisher Scientific.
- Safety Data Sheet - 5-Bromo-2-fluoropyridine-3-carboxaldehyde. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 5-Bromopyridine-2-carbaldehyde. (n.d.). PubChem.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Personal Protective Equipment. (2025). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet - Pyridine-2-aldehyde. (n.d.). Jubilant Ingrevia.
- BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Safety Data Sheet. (2024). Merck Millipore.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





